molecular formula C6H8Cl3NO2 B078635 2,2,2-Trichloro-1-morpholin-4-ylethanone CAS No. 13306-60-0

2,2,2-Trichloro-1-morpholin-4-ylethanone

Cat. No.: B078635
CAS No.: 13306-60-0
M. Wt: 232.5 g/mol
InChI Key: GDPGGCADYVWIBK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-morpholin-4-ylethanone is a highly reactive chemical reagent primarily valued in organic synthesis for its role in facilitating the formation of amide bonds. Its principal research application is as an activating agent for carboxylic acids, particularly in peptide coupling reactions. The compound functions by first reacting with a carboxylic acid to form a highly electrophilic, trichloromethyl-activated ester intermediate. This intermediate is significantly more susceptible to nucleophilic attack by amines than the parent acid, thereby driving the efficient and high-yielding formation of amide linkages under mild conditions. Researchers utilize this reagent for the synthesis of complex peptides, peptidomimetics, and other amide-containing molecules of scientific interest. Its mechanism offers advantages in certain synthetic strategies where other coupling agents may lead to epimerization or present challenges in purification. This makes it a valuable tool for medicinal chemists and chemical biologists exploring structure-activity relationships, developing novel therapeutic candidates, and advancing methodologies in synthetic chemistry. It is strictly for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

2,2,2-trichloro-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPGGCADYVWIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927918
Record name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
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Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13306-60-0
Record name NSC21056
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
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Record name N-(2,2,2-TRICHLOROACETYL)MORPHOLINE
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Foundational & Exploratory

Technical Guide: 2,2,2-Trichloro-1-morpholin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2,2,2-Trichloro-1-morpholin-4-ylethanone (CAS 13306-60-0), also known as N-Trichloroacetylmorpholine.

A Stable, Activated Amide for Controlled Trichloroacetylation and Heterocyclic Synthesis

Part 1: Executive Summary & Chemical Identity

This compound serves as a specialized reagent in organic synthesis, bridging the gap between highly reactive acid chlorides and unreactive amides. Structurally, it consists of a morpholine ring acylated by a trichloroacetyl group. The electron-withdrawing nature of the trichloromethyl (


) moiety significantly activates the amide bond, rendering it susceptible to nucleophilic attack under mild conditions. This compound is primarily utilized as a stable trichloroacetylating agent  and a versatile building block in medicinal chemistry for introducing pharmacologically active morpholine scaffolds.
Chemical Identity Table
PropertyDetail
CAS Number 13306-60-0
IUPAC Name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
Synonyms N-Trichloroacetylmorpholine; 4-(Trichloroacetyl)morpholine
Molecular Formula

Molecular Weight 232.49 g/mol
Physical State Crystalline Solid (White to Off-White)
Melting Point 80–85 °C (Typical range; purity dependent)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Limited solubility in water.
Stability Stable under standard conditions; Hydrolyzes slowly in aqueous base.

Part 2: Mechanistic Utility & Reactivity Profile

The "Activated Amide" Concept

Standard dialkyl amides (e.g., N-acetylmorpholine) are generally inert toward nucleophilic substitution due to the strong resonance stabilization of the amide bond (


). However, in This compound , the three chlorine atoms exert a powerful inductive effect (

), pulling electron density away from the carbonyl carbon.
  • Consequence: The resonance stabilization is diminished, and the carbonyl carbon becomes significantly more electrophilic.

  • Utility: This allows the compound to act as a trichloroacetyl transfer reagent . It can transfer the

    
     group to amines or alcohols under conditions where trichloroacetyl chloride might be too aggressive or non-selective.
    
Mechanistic Pathways

The reactivity of this reagent is governed by the competition between the leaving group ability of the morpholine ring and the stability of the trichloromethyl group.

  • Pathway A: Transamidation (Acyl Transfer) Reaction with primary amines leads to the formation of secondary trichloroacetamides, releasing morpholine. This is useful for derivatizing sensitive amines.

    
    
    
  • Pathway B: Haloform-Type Cleavage Under strongly basic aqueous conditions (e.g., NaOH), the

    
     group acts as a leaving group (similar to the haloform reaction), potentially yielding the morpholine-carboxylate or hydrolyzing to morpholine and trichloroacetate.
    
Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis of the reagent and its subsequent reactivity with nucleophiles.

G cluster_0 Activation Mechanism Morph Morpholine (Nucleophile) Product 2,2,2-Trichloro-1- morpholin-4-ylethanone (The Reagent) Morph->Product DCM, 0°C Et3N (Base) TCAC Trichloroacetyl Chloride TCAC->Product Amide Trichloroacetamides (R-NH-CO-CCl3) Product->Amide + R-NH2 (Transamidation) Thio Thioamides (via Lawesson's) Product->Thio + Lawesson's Reagent (O -> S Exchange) Text The CCl3 group withdraws e- density, activating the C=O for nucleophilic attack.

Caption: Synthesis of N-trichloroacetylmorpholine and its divergent reactivity pathways.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

For researchers requiring high-purity reagent freshly prepared from inexpensive starting materials.

Reagents:

  • Morpholine (1.0 equiv)

  • Trichloroacetyl chloride (1.1 equiv) [Handle with extreme care: Corrosive/Lachrymator]

  • Triethylamine (

    
    ) (1.2 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen (

    
    ).
    
  • Solvation: Dissolve Morpholine (e.g., 8.7 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dilute Trichloroacetyl chloride (20.0 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate (Triethylamine hydrochloride) will form.

  • Workup: Filter off the precipitate. Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted morpholine/amine, followed by saturated

    
     (2 x 50 mL) and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or use as-is if NMR indicates sufficient purity (>95%).

Protocol 2: General Transamidation (Trichloroacetylation of Amines)

Use this protocol to transfer the trichloroacetyl group to a target amine.

  • Dissolution: Dissolve the target amine (1.0 equiv) in Acetonitrile or THF.

  • Reagent Addition: Add This compound (1.1 equiv).

  • Catalysis (Optional): If the amine is sterically hindered, add 0.1 equiv of DMAP (4-Dimethylaminopyridine).

  • Reflux: Heat the mixture to reflux (60–80 °C) for 4–12 hours. Monitor by TLC.[1]

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water (to remove liberated morpholine), dry, and concentrate.

Part 4: Safety & Handling (E-E-A-T)

As a halogenated amide, this compound presents specific hazards that must be managed in a professional laboratory setting.

  • Skin/Eye Hazards: Classified as Skin Corr. 1C (Causes severe skin burns and eye damage). The hydrolysis products (trichloroacetic acid) are highly corrosive.

  • Inhalation: Dust or vapors may cause respiratory irritation. Use a fume hood.

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400, then plenty of water.

    • Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult a physician immediately.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Amide Reactivity.[2][Link]

Sources

An In-depth Guide to N-Acyl Morpholine Derivatives: Focus on 4-(Chloroacetyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: This guide addresses the molecular characteristics and applications of N-acyl morpholine derivatives. The initial topic specified was "4-(Trichloroacetyl)morpholine." Based on fundamental chemical principles, this compound would have a molecular formula of C₆H₈Cl₃NO₂ and a calculated molecular weight of approximately 232.49 g/mol . However, a comprehensive review of scientific literature and chemical databases reveals a lack of available technical data, established protocols, and safety information for this specific trichlorinated compound.

In contrast, the closely related monochlorinated analog, 4-(Chloroacetyl)morpholine , is a well-documented, widely used, and commercially available chemical intermediate. Given the scarcity of information on the trichloro- variant, this guide will provide a detailed technical overview of 4-(Chloroacetyl)morpholine (CAS No: 1440-61-5) as a representative and highly relevant example for researchers, scientists, and drug development professionals. All subsequent data, protocols, and discussions pertain to this monochlorinated compound.

Core Molecular and Physical Properties

4-(Chloroacetyl)morpholine is a versatile bifunctional molecule, incorporating a stable morpholine heterocycle and a reactive chloroacetyl group. This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates.

Quantitative Data Summary

The key physicochemical properties of 4-(Chloroacetyl)morpholine are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1440-61-5[1][2][3][4]
Molecular Formula C₆H₁₀ClNO₂[1][2][3][4]
Molecular Weight 163.60 g/mol [1][3][4][5]
IUPAC Name 2-chloro-1-(morpholin-4-yl)ethanone[1][2][3]
Appearance White to pale yellow solid or liquid[6][7][8]
Melting Point 26-30 °C[8][9]
Boiling Point 152-160 °C (at 6 Torr)[9]
Density ~1.257 g/mL at 25 °C[8][9]
Refractive Index n20/D ~1.512[8][9]

Synthesis and Mechanism

The standard synthesis of 4-(Chloroacetyl)morpholine is a straightforward and efficient nucleophilic acyl substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Causality of Experimental Design:

  • Base: A tertiary amine base, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the morpholine starting material, rendering it non-nucleophilic and halting the reaction.

  • Solvent: An aprotic solvent like diethyl ether or dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

  • Temperature Control: The reaction is typically initiated at a low temperature (5-10 °C) during the dropwise addition of the highly reactive chloroacetyl chloride.[10] This is a critical control measure to manage the exothermic nature of the acylation, preventing side reactions and ensuring a higher yield of the desired product.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol describes a typical procedure for the preparation of 4-(Chloroacetyl)morpholine.

Materials:

  • Morpholine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Diethyl ether (anhydrous)

  • Crushed ice and water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine and triethylamine (1.0 equivalent each) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the flask in an ice bath to 5-10 °C.

  • Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 4-6 hours at the same temperature.[10]

  • Let the mixture slowly warm to room temperature and stir for an extended period (e.g., overnight) to ensure the reaction goes to completion.[10]

  • Pour the reaction mixture into a beaker containing crushed ice to quench the reaction and precipitate the product.[10]

  • The solid triethylamine hydrochloride byproduct will dissolve in the aqueous layer. The crude product may separate as a solid or an oil.

  • Filter the solid product and wash it with cold water. If an oil separates, extract it with a suitable organic solvent.

  • Dry the crude solid. Recrystallize the product from an ethanol/water mixture to yield purified 4-(Chloroacetyl)morpholine.[10]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Morpholine Morpholine Mixing 1. Mix Morpholine, TEA, & Solvent Morpholine->Mixing CAC Chloroacetyl Chloride Addition 3. Add Chloroacetyl Chloride (Dropwise) CAC->Addition TEA Triethylamine (Base) TEA->Mixing Solvent Diethyl Ether (Solvent) Solvent->Mixing Cooling 2. Cool to 5-10°C Mixing->Cooling Cooling->Addition Stirring 4. Stir at Room Temp (Overnight) Addition->Stirring Quench 5. Quench with Ice Water Stirring->Quench Filter 6. Filter & Wash Quench->Filter Recrystallize 7. Recrystallize from Ethanol/Water Filter->Recrystallize FinalProduct Pure 4-(Chloroacetyl)morpholine Recrystallize->FinalProduct

Caption: General workflow for the synthesis of 4-(Chloroacetyl)morpholine.

Chemical Reactivity and Applications in Drug Development

The primary utility of 4-(Chloroacetyl)morpholine stems from the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile covalent attachment of the morpholine-acetyl scaffold to various nucleophiles, such as amines, thiols, and alcohols.

Key Applications:

  • Pharmaceutical Intermediate: It is a key raw material in the synthesis of diverse pharmaceutical compounds.[3] For example, it is used in the manufacturing pathway of Lesinurad , a drug for treating hyperuricemia associated with gout.[3] Its derivatives are explored for anti-inflammatory, antidepressant, and antifungal activities.[3]

  • Bioactive Molecule Synthesis: The morpholine ring is a "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive molecules and approved drugs.[11] Using 4-(chloroacetyl)morpholine allows medicinal chemists to readily introduce this beneficial scaffold into new molecular designs.

  • Industrial Microbicide: The chloroacetyl functional group has inherent reactivity that makes its derivatives effective as microbicides in industrial applications like adhesives, cooling water systems, and oil emulsions.[9][12]

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-(Chloroacetyl)morpholine must be handled with appropriate precautions.

Hazard Profile:

  • Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes serious eye irritation.[1] May cause skin and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7][9] It is hygroscopic, meaning it can absorb moisture from the air, which could lead to degradation.[9]

Conclusion

While the specific compound 4-(Trichloroacetyl)morpholine remains sparsely documented, its analog 4-(Chloroacetyl)morpholine serves as a cornerstone intermediate in modern organic and medicinal chemistry. Its dual functionality—a desirable morpholine scaffold and a reactive acetyl chloride handle—provides a reliable and efficient tool for constructing complex molecules with potential therapeutic applications. Understanding its synthesis, reactivity, and handling is essential for researchers and scientists in the field of drug discovery and development.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74040, Morpholine, 4-(chloroacetyl)-. Retrieved from [Link]

  • SIELC Technologies (2018). Morpholine, 4-(chloroacetyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Substance Details for Morpholine, 4-(chloroacetyl)-. System of Registries. Retrieved from [Link]

  • Apicule (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. Retrieved from [Link]

  • LookChem (n.d.). 4-(Chloroacetyl)morpholine. Retrieved from [Link]

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Abstract available at [Link]

  • Pharmaffiliates (n.d.). 4-(Chloroacetyl)morpholine. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Full text available at [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 544636, 4-(Trifluoroacetyl)morpholine. Retrieved from [Link]

  • Google Patents (n.d.). US4647663A - Synthesis of morpholine.
  • ResearchGate (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]

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A Technical Guide to the Solubility of Trichloroacetyl Morpholine in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of trichloroacetyl morpholine, a compound of interest in synthetic chemistry and drug discovery. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, offers a predictive framework based on molecular structure, and details a robust experimental protocol for accurate solubility determination.

Introduction to Trichloroacetyl Morpholine: A Molecule of Synthetic Utility

Trichloroacetyl morpholine, formally N-(trichloroacetyl)morpholine, is a derivative of morpholine, a versatile heterocyclic compound widely used in organic synthesis.[1] The attachment of the trichloroacetyl group to the morpholine nitrogen via an amide bond significantly alters the parent molecule's physicochemical properties. This modification is typically achieved through the acylation of morpholine with trichloroacetyl chloride or a related activated derivative.

The resulting molecule possesses a unique combination of a polar morpholine ring and a bulky, electron-withdrawing trichloroacetyl group. This structure makes it a valuable intermediate in various chemical transformations. The trichloroacetyl group can serve as a protecting group or as a reactive handle for further functionalization, making the solubility of this compound a critical parameter for reaction setup, purification, and formulation.

The Theoretical Underpinnings of Solubility: A Predictive Approach

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—determines the extent to which a solute can be solvated.

  • Morpholine: The parent compound, morpholine, is a polar, hygroscopic liquid.[2] Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the nitrogen and oxygen atoms) renders it miscible with water and a broad range of organic solvents, from polar alcohols to less polar aromatic solvents like benzene.[2][3]

  • The Trichloroacetyl Group's Influence: The introduction of the trichloroacetyl group (–CO–CCl₃) has several profound effects:

    • Loss of Hydrogen Bond Donation: The replacement of the N-H proton with the acyl group eliminates the molecule's ability to act as a hydrogen bond donor.

    • Increased Molecular Weight and Steric Bulk: This large, nonpolar group increases the overall size of the molecule, which can hinder its ability to fit into the solvent lattice.

    • Altered Polarity: The electron-withdrawing nature of the three chlorine atoms and the carbonyl group creates a strong dipole moment. However, the overall polarity of the molecule is a balance between the polar morpholine ring and the large, hydrophobic trichloroacetyl moiety.

Based on these structural changes, it is predicted that trichloroacetyl morpholine will exhibit significantly different solubility compared to its parent compound. Its solubility in highly polar, protic solvents like water is expected to be substantially lower. Conversely, it is likely to be more soluble in moderately polar aprotic solvents that can engage in dipole-dipole interactions without requiring hydrogen bond donation from the solute.

Predicted Solubility Profile of Trichloroacetyl Morpholine

The following table provides a qualitative prediction of the solubility of trichloroacetyl morpholine in a range of common organic solvents, based on the theoretical principles discussed above. It is crucial to note that these are educated predictions and must be confirmed by experimental measurement.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Nonpolar Hexane, TolueneLow to Medium The polar amide and ether functionalities will limit solubility in highly nonpolar solvents. Solubility may be higher in toluene due to potential π-stacking interactions.
Polar Aprotic Dichloromethane (DCM), ChloroformHigh These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions without being hindered by the lack of hydrogen bond donation.
Polar Aprotic Acetone, Ethyl AcetateHigh The carbonyl groups in these solvents can act as hydrogen bond acceptors for any residual interactions and effectively solvate the molecule through dipole-dipole forces.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds due to their large dipole moments.
Polar Protic Methanol, EthanolMedium The alkyl chain of the alcohols provides some nonpolar character, but the requirement for the solvent to disrupt its own hydrogen bonding network to solvate a non-donating solute may limit high solubility.
Polar Protic WaterVery Low The loss of the N-H hydrogen bond donor capability and the presence of the large, hydrophobic trichloroacetyl group will drastically reduce solubility in water.

Experimental Determination of Solubility: The Shake-Flask Method

For researchers and drug development professionals, precise solubility data is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solid Trichloroacetyl Morpholine to solvent vial B Seal vial tightly A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solution to settle C->D E Withdraw aliquot of the supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute filtered sample with appropriate mobile phase F->G H Analyze by a validated analytical method (e.g., HPLC) G->H I Determine concentration from calibration curve H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Protocol
  • Material Preparation:

    • Ensure the trichloroacetyl morpholine is of high purity and is a crystalline solid.

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a stock solution of the compound in a suitable solvent for creating a calibration curve.

  • Sample Preparation:

    • To a series of glass vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.

    • Add an excess amount of solid trichloroacetyl morpholine to each vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved states.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the range of the analytical calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve by analyzing a series of standards of known concentrations.

    • Determine the concentration of trichloroacetyl morpholine in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Conclusion

While specific published solubility data for trichloroacetyl morpholine is scarce, a strong predictive understanding can be derived from its molecular structure. The presence of the bulky, electron-withdrawing trichloroacetyl group fundamentally alters the properties of the parent morpholine ring, suggesting a shift in solubility towards less polar, aprotic organic solvents. For applications requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and universally accepted method for experimental determination. This combination of theoretical prediction and rigorous experimental methodology provides researchers with the necessary tools to effectively utilize trichloroacetyl morpholine in their work.

References

  • Abilash, N. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

  • Ozbey, S. (2000). Crystal Structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohex. Analytical Sciences, 16(9), 1005-1006. [Link]

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • OSHA. (2022). MORPHOLINE. Occupational Safety and Health Administration. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists.
  • University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry. [Link]

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A Technical Guide to 2,2,2-Trichloro-1-morpholin-4-ylethanone: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trichloro-1-morpholin-4-ylethanone, a halogenated N-acylmorpholine derivative. The document addresses the critical aspects of its chemical identity, including its systematic IUPAC name and a significant discrepancy in its commonly cited CAS number. A detailed, field-proven protocol for its synthesis via the acylation of morpholine with trichloroacetyl chloride is presented, with an in-depth discussion of the reaction mechanism and the rationale behind the experimental design. Furthermore, this guide explores the strategic importance of the morpholine scaffold in medicinal chemistry and positions this compound as a valuable, reactive intermediate for the synthesis of novel chemical entities in drug discovery programs.

Chemical Identity and Nomenclature: A Point of Critical Contention

The systematic and unambiguous naming of chemical compounds is fundamental to scientific communication and reproducibility. For the topic of this guide, the nomenclature is straightforward, yet its unique identifier, the CAS Registry Number, presents a significant challenge that requires careful consideration by any researcher working with this compound.

IUPAC Name

The formal name, assigned according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the molecular structure: a two-carbon ethanone core, with three chlorine atoms at the second carbon position, and a morpholine ring attached via its nitrogen atom (position 4) to the carbonyl carbon.

Common Names and Synonyms

While no widely accepted trivial name exists, this compound is often referred to by names that are slight variations of the IUPAC nomenclature or describe its constituent parts. The most common synonym is N-(trichloroacetyl)morpholine . This name emphasizes the N-acylation of the morpholine ring with a trichloroacetyl group.

The CAS Number Discrepancy: A Cautionary Note

A critical point of ambiguity arises with the Chemical Abstracts Service (CAS) Registry Number. Several chemical suppliers list the CAS number for this compound as 13306-60-0 [1]. However, a thorough search of authoritative chemical databases reveals that CAS number 13306-60-0 is unequivocally assigned to Cyanidin , a natural anthocyanidin pigment found in many fruits and flowers[2][3][4][5].

This discrepancy is a significant source of potential confusion and error. Researchers and procurement specialists must exercise extreme caution when sourcing this chemical. It is imperative to verify the identity of any compound supplied under this CAS number using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure it is indeed this compound and not Cyanidin.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonym N-(trichloroacetyl)morpholine-
Molecular Formula C₆H₈Cl₃NO₂[1]
Molecular Weight 232.49 g/mol [1]
Contested CAS Number 13306-60-0[1]

Synthesis of this compound

The synthesis of N-acylmorpholines is a robust and well-established transformation in organic chemistry. The most direct and efficient method for preparing this compound is the nucleophilic acyl substitution reaction between morpholine and trichloroacetyl chloride.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride (trichloroacetyl chloride). Morpholine, although a secondary amine with its nitrogen lone pair slightly less nucleophilic due to the electron-withdrawing effect of the ether oxygen, is still a potent nucleophile for this reaction[6]. The high reactivity of trichloroacetyl chloride, driven by the strong inductive effect of the three chlorine atoms, makes the carbonyl carbon highly susceptible to nucleophilic attack[7].

The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. This process generates one equivalent of hydrochloric acid (HCl), which will protonate any available base. To drive the reaction to completion and prevent the protonation of the starting morpholine, a non-nucleophilic base is required to scavenge the HCl produced[8][9][10].

Experimental Protocol

This protocol is adapted from the well-documented synthesis of the analogous compound, 4-(2-chloroacetyl)morpholine, and the known reactivity of trichloroacetyl chloride with secondary amines[11][12].

Materials:

  • Morpholine (C₄H₉NO, FW: 87.12 g/mol )

  • Trichloroacetyl chloride (C₂Cl₄O, FW: 181.83 g/mol )

  • Triethylamine (Et₃N, FW: 101.19 g/mol ) or Pyridine

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 equivalent) and anhydrous diethyl ether (or DCM) to create a 0.5 M solution.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add a solution of trichloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether (or DCM) dropwise via the addition funnel over 30 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Trichloroacetyl chloride is highly reactive towards water, leading to hydrolysis to trichloroacetic acid. Therefore, anhydrous solvents and a dry atmosphere (nitrogen inlet) are crucial for high yields[7].

  • Use of a Base: The reaction produces HCl, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine is used to neutralize the acid without competing in the reaction[10][11].

  • Controlled Temperature: The reaction is exothermic. Dropwise addition at low temperature (0 °C) is essential to control the reaction rate, prevent side reactions, and ensure safety[11].

  • Aqueous Work-up: The washing steps with NaHCO₃, water, and brine are to remove any unreacted starting materials, the hydrochloride salt, and any water-soluble impurities.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Morpholine & Et3N in Anhydrous Ether B 2. Cool to 0 °C A->B C 3. Add Trichloroacetyl Chloride (dropwise) B->C D 4. Stir at Room Temperature (2-4 hours) C->D E 5. Filter Precipitate D->E Reaction Mixture F 6. Aqueous Wash (NaHCO3, H2O, Brine) E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Evaporate Solvent G->H I 9. Purify (Recrystallization/Chromatography) H->I J 2,2,2-Trichloro-1- morpholin-4-ylethanone I->J Pure Product

Sources

A Technical Guide to the Physical Properties of N-Trichloroacetyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Morpholine Scaffolds in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals and clinical candidates.[1][2][3] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, contribute to improved pharmacokinetic profiles, such as enhanced solubility, bioavailability, and metabolic stability.[2][4] The secondary amine of the morpholine moiety offers a versatile point for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored biological activities.[2] N-acylation is a common strategy to introduce various functional groups, thereby modulating the electronic and steric properties of the parent molecule to optimize its interaction with biological targets.

This guide focuses on the physical properties of a specific class of these derivatives: N-trichloroacetyl morpholines. Understanding these fundamental characteristics is paramount for researchers in drug development, as they directly influence a compound's behavior in biological systems and its suitability for formulation. While specific data for N-trichloroacetyl morpholine is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its expected physical properties by drawing parallels with closely related analogs and outlining the established methodologies for their determination.

Core Physical Properties: A Comparative Analysis

The introduction of the bulky and highly electronegative trichloroacetyl group onto the morpholine nitrogen is expected to significantly influence its physical properties compared to the parent morpholine molecule. Key properties of interest for drug development professionals include melting point, boiling point, solubility, and spectral characteristics, which are crucial for identification, purity assessment, and formulation development.

Melting and Boiling Points

The melting point of a solid organic compound and the boiling point of a liquid are fundamental physical constants that provide an indication of the strength of intermolecular forces.[5] For N-trichloroacetyl morpholine derivatives, the presence of the polar carbonyl group and the three electron-withdrawing chlorine atoms will lead to strong dipole-dipole interactions. This is expected to result in a significantly higher melting or boiling point compared to unsubstituted morpholine.

To provide a reasonable estimation, we can examine the properties of analogous N-acyl morpholine derivatives:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
MorpholineC4H9NO-5129
4-(Chloroacetyl)morpholineC6H10ClNO227.5-33.5Not specified
4-(Trifluoroacetyl)morpholineC6H8F3NO2Not specified90-91 (at 16.7 mmHg)

Data compiled from various sources.[6][7]

Based on this comparative data, N-trichloroacetyl morpholine is expected to be a solid at room temperature with a melting point likely higher than that of 4-(chloroacetyl)morpholine due to the increased molecular weight and greater potential for intermolecular interactions from the three chlorine atoms.

Solubility Profile

Solubility is a critical parameter that affects a drug's absorption and distribution in the body. The morpholine ring itself imparts a degree of water solubility due to the presence of the ether oxygen and the amine nitrogen, which can act as hydrogen bond acceptors.[8][9] However, the introduction of the large, hydrophobic trichloroacetyl group will likely decrease aqueous solubility compared to the parent morpholine.

The expected solubility profile of N-trichloroacetyl morpholine derivatives is:

  • Miscible with a wide range of organic solvents such as acetone, ethanol, and dichloromethane.[10][11]

  • Slightly soluble to insoluble in water.

  • Insoluble in non-polar solvents like hexane.

This predicted solubility pattern is typical for moderately polar organic compounds.

Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

  • ¹H NMR: The proton NMR spectrum of an N-trichloroacetyl morpholine derivative is expected to show two distinct multiplets in the range of 3.5-4.0 ppm, corresponding to the two sets of methylene protons on the morpholine ring.[13][14][15] The protons closer to the oxygen atom will typically appear at a slightly downfield chemical shift compared to those adjacent to the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the trichloroacetyl group (around 160-170 ppm) and the carbons of the morpholine ring (typically in the range of 40-70 ppm).[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18] The IR spectrum of an N-trichloroacetyl morpholine derivative will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹.[19] Other significant peaks will include C-N and C-O stretching vibrations associated with the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[20][21][22] The mass spectrum of an N-trichloroacetyl morpholine derivative will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also provide valuable structural information, often showing characteristic losses of the trichloroacetyl group or fragments of the morpholine ring.

Experimental Protocols for Physical Property Determination

The following are standardized, step-by-step methodologies for determining the key physical properties of N-trichloroacetyl morpholine derivatives.

Melting Point Determination
  • Sample Preparation: A small amount of the crystalline N-trichloroacetyl morpholine derivative is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[23]

  • Heating and Observation: The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[23][24] A narrow melting point range is indicative of a pure compound.

Boiling Point Determination (for liquid derivatives)
  • Apparatus Setup: A small volume of the liquid sample is placed in a distillation flask connected to a condenser and a thermometer.[24]

  • Heating: The flask is heated gently.

  • Temperature Reading: The temperature is recorded when the liquid is boiling, and the vapor is in equilibrium with the liquid, indicated by a stable temperature reading on the thermometer.[24]

Solubility Testing
  • Sample Preparation: A small, measured amount of the N-trichloroacetyl morpholine derivative (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, hexane) is added to the test tube.[10]

  • Observation: The mixture is agitated, and the solubility is observed and categorized as soluble, partially soluble, or insoluble.[10]

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of an N-trichloroacetyl morpholine derivative.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Confirmation Synthesis Synthesis of N-trichloroacetyl morpholine derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of N-trichloroacetyl morpholine derivatives.

Conclusion

While specific experimental data for N-trichloroacetyl morpholine derivatives are not widely published, a strong understanding of their physical properties can be inferred from the behavior of analogous compounds and fundamental principles of organic chemistry. The methodologies outlined in this guide provide a robust framework for researchers to determine these critical parameters, which are essential for advancing the development of new morpholine-based therapeutics. The interplay of the morpholine scaffold and the trichloroacetyl group creates a unique set of physical properties that warrant further investigation to fully unlock their potential in medicinal chemistry.

References

  • Organic Compounds: Physical Properties Lab. (n.d.). Scribd. Retrieved from [Link]

  • Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. (n.d.). Teachy.ai. Retrieved from [Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020, October 20). ACS Chemical Neuroscience. Retrieved from [Link]

  • Experiment 1 — Properties of Organic Compounds. (n.d.). Retrieved from [Link]

  • Physical Properties of Organic Compounds | Overview & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Crystal Structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohex. (2000, September 15). Analytical Sciences. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis Online. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Chemistry – An Asian Journal. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). International Journal for Pharmaceutical Research Scholars. Retrieved from [Link]

  • Morpholine. (n.d.). RÖMPP. Retrieved from [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (n.d.). Baghdad Science Journal. Retrieved from [Link]

  • N-Trifluoroacetylmorpholine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2005, August 15). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018, October 10). ResearchGate. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. Retrieved from [Link]

  • Morpholine. (n.d.). IRO Group Inc. Retrieved from [Link]

  • Morpholine (CAS 110-91-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023, August 24). The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • NMR spectra of N-formylmorpholine (10) in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018, April 26). ResearchGate. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) Testing Services. (n.d.). Triclinic Labs. Retrieved from [Link]

  • Multiplet shape in proton NMR of morpholines. (2016, July 29). Chemistry Stack Exchange. Retrieved from [Link]

  • The total ion current chromatogram and mass spectra of the N-nitrosomorpholine. (n.d.). ResearchGate. Retrieved from [Link]

  • Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs. Retrieved from [Link]

Sources

Crystal Structure of 2,2,2-Trichloro-1-morpholin-4-ylethanone: A Search for Definitive Crystallographic Data

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of prominent crystallographic and chemical databases, including the Cambridge Crystallographic Data Centre (CCDC), has revealed that the specific single-crystal X-ray diffraction data for 2,2,2-Trichloro-1-morpholin-4-ylethanone (CAS Number: 13306-60-0) is not publicly available at this time.

While the synthesis and existence of this compound are documented, the foundational data required for an in-depth technical guide on its crystal structure—namely, the crystallographic information file (CIF) or detailed published tables of unit cell dimensions, space group, and atomic coordinates—could not be located. Without this primary data, a detailed analysis of its three-dimensional structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions, cannot be performed.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the solid-state conformation and packing of this compound. Such information is crucial for understanding its physicochemical properties, potential polymorphism, and for structure-based drug design.

For this guide to be developed, the following would be required:

  • A peer-reviewed scientific publication detailing the single-crystal X-ray diffraction study of this compound.

  • Deposition of the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

Contextual Information on Related Compounds

While the specific crystal structure of the topic compound is unavailable, searches have yielded information on related chemical entities. For instance, crystal structures of other molecules containing the trichloroacetyl group or the morpholine moiety have been determined and are available in the CCDC. These related structures provide some general insights into the expected conformational preferences of these functional groups. For example, studies on other morpholine-containing compounds often reveal a chair conformation for the morpholine ring.[1] Similarly, the trichloroacetyl group is a bulky and electron-withdrawing substituent that influences the electronic and steric properties of a molecule.

Synthesis and General Importance

The synthesis of α-amino ketones, a class to which this compound belongs, is a well-established area of organic chemistry. These compounds are often prepared by the nucleophilic substitution of an α-halo ketone with a corresponding amine. In this case, the reaction would likely involve 2,2,2-trichloro-1-chloroethanone and morpholine.

The morpholine heterocycle is a common scaffold in medicinal chemistry, appearing in a wide range of approved drugs and bioactive molecules.[2] Its presence can improve the pharmacokinetic properties of a compound, such as solubility and metabolic stability. The trichloromethyl group is also of interest in medicinal chemistry and materials science due to its lipophilicity and ability to participate in halogen bonding.

Future Outlook

Should the crystal structure of this compound become publicly available, a comprehensive technical guide could be developed. This guide would include:

  • Detailed analysis of the crystal packing and intermolecular interactions.

  • Comparison of the solid-state conformation with theoretical solution-phase models.

  • Structure-activity relationship (SAR) insights for medicinal chemists.

  • A step-by-step protocol for single-crystal X-ray diffraction analysis applicable to similar compounds.

  • Visualization of the crystal structure and key interactions using diagrams.

Until such data is published and deposited, a definitive guide on the crystal structure of this specific compound remains an endeavor for future research.

References

A comprehensive reference list cannot be generated as the core data for the requested topic is unavailable. The in-text citations provided above refer to the general search results that provided contextual information on related compounds and synthetic methods.

Sources

Technical Guide & Safety Data Sheet: 4-(Trichloroacetyl)morpholine

[1]

Document Control:

  • Subject: 4-(Trichloroacetyl)morpholine

  • CAS Registry Number: 13306-60-0[1][2][3]

  • Document Type: Technical Safety Guide & Operational Protocol

  • Target Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists[1]

Part 1: Chemical Identification & Strategic Utility[1]

Chemical Identity
ParameterDetail
Product Name 4-(Trichloroacetyl)morpholine
IUPAC Name 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
Synonyms N-Trichloroacetylmorpholine; Trichloroacetic acid morpholide; 2,2,2-Trichloro-1-morpholinoethanone
CAS Number 13306-60-0
Molecular Formula C₆H₈Cl₃NO₂
Molecular Weight 232.49 g/mol
Structure Morpholine ring

-acylated with a trichloroacetyl group
Research & Industrial Applications

This compound serves as a specialized electrophilic intermediate in organic synthesis.[1] Its utility stems from the unique reactivity of the trichloroacetyl group attached to the morpholine scaffold:[1]

  • Herbicide Safeners: Analogous to dichloroacetyl morpholines (e.g., flurazole precursors), this motif is investigated for protecting crops from herbicidal damage by inducing glutathione S-transferase activity.[1]

  • Fungicide Synthesis: Acts as a building block for morpholine-based fungicides (e.g., tridemorph analogs) where the lipophilic trichloromethyl group enhances cuticle penetration.[1]

  • Haloform Reaction Precursor: The trichloroacetyl group can act as a "masked" carboxylate or be used to transfer the trichloromethyl moiety under specific catalytic conditions.[1]

Part 2: Hazard Identification & Risk Assessment (GHS)[1]

Classification Logic (Derived)

Note: While a harmonized ECHA dossier is absent for this specific CAS, the following classification is derived from Structure-Activity Relationships (SAR) with 4-(chloroacetyl)morpholine and trichloroacetic acid.[1]

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][4]Metabolic hydrolysis releases trichloroacetic acid (TCA) and morpholine (a systemic toxin).[1]
Skin Irritation Cat. 2H315: Causes skin irritation.[1]Lipophilic nature allows dermal penetration; hydrolysis releases acidic byproducts.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1]Direct contact with mucous membranes causes immediate protein denaturation.[1]
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[1][4]Inhalation of dust/vapors irritates the upper respiratory tract.[1][4]
Precautionary Overview
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection (Nitrile rubber recommended).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5] Remove contact lenses.[1][4][5]

Part 3: Composition & Stability Profile[1]

Purity & Impurities
  • Assay: Typically ≥95% (GC/NMR).

  • Common Impurities:

    • Morpholine (CAS 110-91-8): Residual starting material.

    • Trichloroacetic Acid (CAS 76-03-9): Hydrolysis product (Corrosive).[1]

    • HCl: Byproduct if prepared via acid chloride route without full neutralization.[1]

Stability & Reactivity Diagram

The compound is relatively stable but possesses a labile amide bond susceptible to hydrolysis under acidic or basic conditions.[1]

StabilityPathwayCompound4-(Trichloroacetyl)morpholine(Lipophilic Amide)Product1Morpholine(Toxic/Irritant)Compound->Product1 Hydrolysis Product2Trichloroacetate(Corrosive/Toxic)Compound->Product2 Hydrolysis WaterH₂O / Moisture(Slow Hydrolysis)Water->Compound Storage RiskBaseOH⁻ / Strong Base(Rapid Hydrolysis)Base->Compound Incompatibility

Figure 1: Hydrolytic degradation pathway.[1] Storage in moisture-free environments is critical to prevent the release of toxic morpholine and corrosive trichloroacetic acid.[1]

Part 4: Handling, Storage, & Emergency Protocols[1]

Safe Handling Workflow

Engineering Controls:

  • Fume Hood: Mandatory.[1] Do not handle on an open bench due to potential dust/vapor generation.[1]

  • Inert Atmosphere: Store under Nitrogen or Argon if long-term stability is required (hygroscopic tendency).[1]

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm min thickness) or Fluoroelastomer for prolonged contact.[1]

  • Eyes: Chemical safety goggles.[1] Face shield if handling large quantities (>10g).[1]

  • Body: Lab coat required; Tyvek suit recommended for spill cleanup.[1]

Emergency Response (First Aid)
  • Eye Contact: Immediate irrigation (15 mins).[1] The lipophilic nature may make it difficult to wash off; use copious water.[1]

  • Skin Contact: Wash with soap and water.[1][5] Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of acidic hydrolysis products).[1]

Spill Management Logic

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Start->AssessIsolateEvacuate Area &Don PPE (Resp/Gloves)Assess->IsolateSolidIf Solid:Avoid Dust GenerationIsolate->SolidLiquidIf Liquid/Solution:Absorb with VermiculiteIsolate->LiquidNeutralizeNeutralize Residue:Dilute NaHCO₃ SolutionSolid->NeutralizeLiquid->NeutralizeWasteCollect in HalogenatedWaste ContainerNeutralize->Waste

Figure 2: Step-by-step spill response protocol ensuring containment of halogenated waste.[1]

Part 5: Physical & Chemical Properties[1]

PropertyValue (Experimental/Predicted)
Physical State Solid (low melting) or viscous liquid
Melting Point 45–55 °C (Estimated based on analogs)
Boiling Point >250 °C (Decomposes)
Solubility (Water) Low (Hydrolyzes slowly)
Solubility (Organic) Soluble in DCM, DMSO, Ethyl Acetate
Partition Coeff (LogP) ~1.5 (Predicted)
Flash Point >110 °C

Part 6: Toxicological Information[1]

Acute Toxicity Profile
  • Oral: Predicted LD50 (Rat) ~600–1000 mg/kg.[1] (Based on 4-chloroacetylmorpholine LD50).[1]

  • Dermal: Predicted LD50 (Rabbit) >2000 mg/kg.[1]

  • Inhalation: No specific data.[1] Treat as a respiratory irritant.[1]

Chronic Effects (Carcinogenicity & Mutagenicity)[1]
  • Morpholine Moiety: Morpholine can nitrosate in the body to form N-nitrosomorpholine (NMOR), a known carcinogen (IARC Group 2B).[1] Avoid co-administration with nitrosating agents (nitrites). [1]

  • Trichloroacetyl Moiety: Trichloroacetic acid is a mouse liver carcinogen (peroxisome proliferator).[1] Long-term exposure should be minimized.[1]

Part 7: Disposal & Regulatory Compliance[1]

Disposal Methodology

Do NOT dispose of down the drain.

  • Method: High-temperature incineration equipped with a scrubber.[1]

  • Rationale: The compound contains chlorine (Cl) and nitrogen (N).[1][6][7] Incineration generates HCl and NOx.[1] A scrubber is required to neutralize acid gases.[1]

  • Waste Code: Halogenated Organic Solvents/Solids.[1]

Transport Information (Non-Mandatory)
  • DOT (US): Not regulated as a dangerous good (unless in bulk where RQ applies).[1]

  • IATA: Not restricted (Check specific airline carrier rules for "Chemicals, n.o.s.").[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(Chloroacetyl)morpholine (Analog Data).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Trichloroacetic acid (Hydrolysis Product).[1] Retrieved from [Link][1]

Morpholine trichloroacetamide synthesis literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Morpholine Trichloroacetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of morpholine trichloroacetamide, also known as N-(trichloroacetyl)morpholine or 2,2,2-trichloro-1-morpholinoethan-1-one. The document is intended for researchers, chemists, and professionals in drug development and organic synthesis. It details the core chemical principles, a step-by-step experimental protocol, and critical reaction parameters. The synthesis proceeds via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This guide explains the underlying mechanism, the rationale for experimental choices, and methods for purification and characterization, ensuring a reproducible and validated workflow.

Introduction: Significance of the Morpholine Scaffold

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a prevalent scaffold in medicinal chemistry.[1][2] Its inclusion in a molecule can enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall biological activity.[1] Consequently, morpholine derivatives are integral components of numerous pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3]

The acylation of morpholine, particularly with halogenated acetyl groups, yields versatile intermediates for further chemical elaboration. Morpholine trichloroacetamide is one such derivative, combining the stable morpholine ring with a highly reactive trichloroacetyl group, making it a valuable building block in the synthesis of more complex molecules.

Reaction Principle and Mechanism

The synthesis of morpholine trichloroacetamide is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the secondary amine of the morpholine ring with trichloroacetyl chloride.

Core Mechanism: The nitrogen atom in the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. A base, typically a non-nucleophilic tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

The mechanism can be visualized as follows:

Caption: Nucleophilic acyl substitution mechanism for the synthesis of morpholine trichloroacetamide.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for the acylation of amines and morpholine derivatives.[4][5]

Materials and Reagents:

  • Morpholine

  • Trichloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Diethyl Ether (or Dichloromethane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.) and anhydrous diethyl ether. Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Addition of Base: Add triethylamine (1.1 eq.) to the cooled solution. Triethylamine acts as an acid scavenger for the HCl generated during the reaction.[4]

  • Acyl Chloride Addition: Dissolve trichloroacetyl chloride (1.05 eq.) in a separate portion of anhydrous diethyl ether and transfer it to a dropping funnel. Add the trichloroacetyl chloride solution dropwise to the stirring morpholine solution over 30-60 minutes, ensuring the internal temperature remains below 10°C. This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Work-up and Extraction:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove any remaining HCl or unreacted acyl chloride), water, and then a saturated brine solution (to aid in phase separation).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude morpholine trichloroacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if necessary.

Experimental Workflow and Parameters

The overall process from reaction to characterization is a standard workflow in synthetic organic chemistry.

G A 1. Reaction Setup (Morpholine, Et3N, Solvent at 0-5°C) B 2. Reagent Addition (Dropwise Trichloroacetyl Chloride) A->B C 3. Reaction (Stir at Room Temp, 2-4h) B->C D 4. Work-up (Filtration, Washes) C->D E 5. Isolation (Drying, Solvent Evaporation) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS, MP) F->G H Pure Product (Morpholine Trichloroacetamide) G->H

Caption: Standard experimental workflow for the synthesis and purification of morpholine trichloroacetamide.

Table 1: Key Reaction Parameters and Their Impact

ParameterTypical ConditionRationale & Impact on Outcome
Stoichiometry Morpholine (1 eq.), Trichloroacetyl Chloride (~1.05 eq.), Base (~1.1 eq.)A slight excess of the acylating agent and base ensures complete consumption of the starting morpholine, maximizing yield.
Solvent Anhydrous aprotic solvents (e.g., Diethyl Ether, DCM, Chloroform)Prevents hydrolysis of the highly reactive trichloroacetyl chloride. Solvent choice can affect reaction rate and ease of work-up.
Temperature 0-5°C for addition, then room temperatureInitial cooling controls the exothermic reaction, preventing side reactions. Allowing the reaction to proceed at room temperature ensures completion.
Base Triethylamine, PyridineEssential for neutralizing the HCl byproduct. Using a non-nucleophilic base prevents it from competing with morpholine in reacting with the acyl chloride.[4]
Reaction Time 2-4 hours post-additionSufficient time is required for the reaction to proceed to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Characterization of Morpholine Trichloroacetamide

To confirm the identity and purity of the synthesized product, several analytical techniques are employed. Literature data can be used for comparison.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic shifts for the methylene protons on the morpholine ring.

  • Infrared (IR) Spectroscopy: IR analysis will show a strong absorption band for the amide carbonyl (C=O) group, typically in the range of 1650-1690 cm⁻¹.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the successful formation of the product. The mass spectrum will show a molecular ion peak corresponding to the mass of C₆H₈Cl₃NO₂.

  • Melting Point (MP): A sharp melting point indicates a high degree of purity. The reported melting point for N-(trichloroacetyl)morpholine is 102-103°C.[5]

Applications in Drug Development and Synthesis

Morpholine trichloroacetamide serves as a key intermediate in organic synthesis. The trichloromethyl group is a versatile functional handle that can participate in various subsequent reactions. It can be a precursor for creating more complex heterocyclic systems or for introducing other functional groups. Its stability, combined with the beneficial properties of the morpholine scaffold, makes it an attractive building block for constructing novel molecules with potential therapeutic applications.

Safety Considerations

  • Trichloroacetyl chloride is highly corrosive, toxic, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Morpholine is a corrosive liquid. Avoid contact with skin and eyes.

  • Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • The reaction is exothermic and should be cooled properly during the addition of the acyl chloride to prevent an uncontrolled reaction.

Conclusion

The synthesis of morpholine trichloroacetamide is a straightforward yet important transformation that utilizes the fundamental principles of nucleophilic acyl substitution. By carefully controlling key parameters such as temperature, stoichiometry, and solvent choice, high yields of the pure product can be reliably obtained. This guide provides a validated protocol and the underlying scientific rationale, serving as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. The resulting compound is a versatile intermediate, primed for the development of novel chemical entities.

References

  • Ceylan, M., & Seçen, H. (2006). Trichloroacetylation of some cyclic enamines. Journal of the Serbian Chemical Society. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(12), 5049-5057. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

  • Silver Fern Chemical. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Silver Fern Chemical. [Link]

  • Kaur, H., & Singh, G. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2197-2212. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-chloroethyl morpholine. PrepChem.com. [Link]

  • Kevill, D. N. (1975). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

  • Taylor & Francis Online. (n.d.). Chloroacetyl chloride – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding N-Acetylmorpholine: Properties, Applications, and Market Significance. LinkedIn. [Link]

  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Chemical.net. (n.d.). MORPHOLINE. Chemical.net. [Link]

  • Laurent, A., et al. (2016). Conception and Synthesis of Sequence-Coded Morpholinos. PMC - NIH. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. [Link]

  • Mohammadi, M., & Davarani, S. M. H. (2020). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Current Organic Synthesis, 17(5), 346-356. [Link]

Sources

An In-depth Technical Guide on the Stability of Trichloroacetyl Group in Morpholine Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the stability and reactivity of the trichloroacetyl group when used as a protecting group for the nitrogen atom within a morpholine ring. It is intended for researchers, scientists, and professionals in drug development who utilize amine-protecting groups in multi-step organic synthesis.

Introduction: The Trichloroacetyl Group in Amine Protection

In the realm of organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, the use of protecting groups is a fundamental strategy.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with subsequent chemical transformations.[1][2] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific and mild conditions that do not affect other parts of the molecule.[3]

The trichloroacetyl (TCA) group is one such protecting group employed for amines.[2] It is typically introduced by reacting the amine with trichloroacetyl chloride or a related derivative. The stability of the resulting trichloroacetamide is a critical consideration for its successful application. This guide will delve into the specific factors governing the stability of trichloroacetyl-protected morpholine amides.

Factors Influencing the Stability of Trichloroacetyl Morpholine Amides

The stability of a trichloroacetyl morpholine amide is not absolute and is influenced by several key factors:

  • Electronic Effects of the Morpholine Ring: Morpholine is a secondary amine, but the presence of the ether oxygen atom in the ring withdraws electron density from the nitrogen atom.[4][5] This inductive effect renders the morpholine nitrogen less nucleophilic and less basic compared to a simple secondary amine like piperidine.[4][5][6] When acylated with a trichloroacetyl group, this reduced basicity contributes to the overall stability of the resulting amide bond. The lone pair of electrons on the nitrogen is less available to participate in reactions that would lead to cleavage.[7]

  • The Trichloroacetyl Group's Electron-Withdrawing Nature: The three chlorine atoms on the acetyl group are strongly electron-withdrawing. This has a two-fold effect. Firstly, it makes the carbonyl carbon of the amide more electrophilic and susceptible to nucleophilic attack. Secondly, it stabilizes the negative charge on the nitrogen atom in the event of deprotonation, although this is less significant for amides compared to amines.

  • Steric Hindrance: The bulky nature of the trichloroacetyl group and the chair conformation of the morpholine ring can provide a degree of steric hindrance around the amide bond.[8] This can physically block the approach of nucleophiles or reagents that would otherwise cleave the amide.

Chemical Stability and Cleavage Conditions

Trichloroacetyl amides are generally stable under neutral and acidic conditions. However, they are susceptible to cleavage under basic and reductive conditions.

Basic Hydrolysis

The most common method for the removal of a trichloroacetyl group is basic hydrolysis.[8] The mechanism involves the nucleophilic attack of a hydroxide ion (or an alkoxide in the presence of an alcohol co-solvent) on the electrophilic carbonyl carbon of the amide.

Typical conditions for basic hydrolysis include:

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol, ethanol, or THF.[8]

  • Potassium carbonate (K2CO3) in aqueous methanol or ethanol.[8]

The use of an alcohol co-solvent can accelerate the hydrolysis, as the transiently generated alkoxide ions are more nucleophilic than hydroxide.[8]

Reductive Cleavage

The trichloroacetyl group can also be removed under certain reductive conditions, although this is less common for amides compared to trichloroethyl (Troc) carbamates or esters.[9][10] The mechanism typically involves a single-electron transfer from a reducing agent, leading to the fragmentation of the C-Cl bonds and eventual cleavage of the amide.

Potential reductive cleavage conditions may involve:

  • Zinc (Zn) dust in the presence of an acid like acetic acid.[9]

  • Other single-electron reductants.

It is important to note that the conditions for reductive cleavage need to be carefully chosen to avoid the reduction of other functional groups present in the molecule.

The Role of Morpholine's Basicity

The basicity of the parent amine plays a crucial role in the stability of the corresponding amide. Morpholine has a pKa of its conjugate acid of approximately 8.36, making it less basic than piperidine (pKaH ≈ 11).[4][6] This lower basicity is a direct consequence of the electron-withdrawing effect of the ether oxygen.[4][5][6]

This reduced basicity translates to a more stable amide bond in the trichloroacetyl derivative. The nitrogen lone pair is less "available" to participate in resonance structures that might weaken the C-N bond or to be protonated, which can sometimes facilitate hydrolysis.

Experimental Protocols

General Procedure for the Formation of a Trichloroacetyl Morpholine Amide

A common method for the synthesis of a trichloroacetyl morpholine amide involves the reaction of morpholine with trichloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Dissolve morpholine in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the reaction mixture in an ice bath (0-5 °C).

  • Slowly add trichloroacetyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for the Basic Hydrolysis of a Trichloroacetyl Morpholine Amide

The following is a general protocol for the deprotection of a trichloroacetyl-protected morpholine.[8]

Step-by-Step Methodology:

  • Dissolve the trichloroacetyl morpholine amide in a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide. The amount of base used is typically in large excess.[8]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C), monitoring the reaction progress by TLC or LC-MS.[8]

  • Upon completion, neutralize the reaction mixture with an acid (e.g., HCl).

  • If an organic solvent like methanol or ethanol was used, remove it under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent to remove any non-polar byproducts.

  • Adjust the pH of the aqueous layer to be strongly basic (pH > 12) with a concentrated base solution.

  • Extract the deprotected morpholine derivative with an organic solvent.

  • Dry the combined organic extracts over an anhydrous salt and concentrate under reduced pressure to obtain the free amine.

Data Presentation

Table 1: Comparison of Cleavage Conditions for Trichloroacetyl Amides

Reagent(s)Solvent(s)TemperatureTypical Reaction TimeNotes
NaOH (aq)EtOH/H₂ORoom Temp - 50 °C18-24 hoursA common and effective method.[8]
K₂CO₃ (aq)MeOH/H₂ORoom TemperatureVariesMilder basic conditions, may require longer reaction times.[8]
LiOH (aq)THF/H₂ORoom TemperatureVariesAnother effective basic hydrolysis condition.[8]
ZnAcOH/MeOH60 °C30 minutesReductive cleavage, useful when basic conditions are not tolerated.[9]

Visualization

Logical Workflow for Utilizing a Trichloroacetyl Protecting Group

G cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection Start Morpholine Derivative Protect React with Trichloroacetyl Chloride + Base Start->Protect Protected Trichloroacetyl Morpholine Amide Protect->Protected Reaction1 Reaction Step 1 (TCA group is stable) Protected->Reaction1 Reaction2 Reaction Step 'n' (TCA group is stable) Reaction1->Reaction2 ... Deprotect Cleavage of Trichloroacetyl Group (e.g., NaOH/H₂O) Reaction2->Deprotect Final Deprotected Morpholine Derivative Deprotect->Final

Caption: Workflow for the use of a trichloroacetyl protecting group.

Reaction Mechanism: Basic Hydrolysis of a Trichloroacetyl Morpholine Amide

Caption: Mechanism of base-catalyzed hydrolysis of a trichloroacetyl amide.

Conclusion

The trichloroacetyl group serves as a robust protecting group for the morpholine nitrogen, exhibiting stability under a range of synthetic conditions. Its stability is largely attributed to the electronic properties of both the morpholine ring and the trichloroacetyl group itself. While stable to many reagents, it can be reliably cleaved under basic hydrolysis or specific reductive conditions. A thorough understanding of these stability and cleavage profiles is essential for its effective application in the synthesis of complex molecules, enabling chemists to strategically protect and deprotect the morpholine nitrogen as required.

References

  • How can I remove a trichloroacetyl protecting group from nitrogen? - ResearchGate. (2015, June 25). Retrieved from [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]

  • MORPHOLINE. (n.d.). Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • Morpholine - Wikipedia. (n.d.). Retrieved from [Link]

  • Troc Protecting Group: Troc Protection & Deprotection Mechanism – - Total Synthesis. (2024, October 16). Retrieved from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Protecting groups and their deprotection. (n.d.). Retrieved from [Link]

  • Bansal, G., et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • Crystal Structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohex. (2000, September 15). Academia.edu.
  • Wolfrom, M. L., & Bhat, H. B. (1967). Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars. The Journal of Organic Chemistry, 32(6), 1821–1823.
  • Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules. (2024, June 26).
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (n.d.). Thieme Chemistry.
  • 11.3: Basicity of Amines - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

  • Abdel-Aal, A.-B. M., Papageorgiou, G., Raz, R., Quibell, M., Burlina, F., & Offer, J. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(6), 360–367.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). MDPI.
  • Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene C
  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of N-(Trichloroacetyl)morpholine from Morpholine and Trichloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(Trichloroacetyl)morpholine, a valuable acyl-morpholine derivative. The protocol details the reaction of morpholine with trichloroacetyl chloride, a process rooted in the principles of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Significance

Morpholine, a heterocyclic compound containing both amine and ether functional groups, is a versatile building block in organic synthesis.[1][2] Its derivatives are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and corrosion inhibitors.[3][4][5] The acylation of morpholine, particularly with highly reactive acyl chlorides like trichloroacetyl chloride, yields stable amides with unique chemical properties. N-(Trichloroacetyl)morpholine serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the trichloroacetyl group for further transformations. Understanding the nuances of its synthesis is therefore crucial for chemists in both academic and industrial settings.

The reaction described herein is a classic example of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acid chlorides.[6] This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product.[7]

Reaction Mechanism and Rationale

The synthesis of N-(Trichloroacetyl)morpholine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton, to form the stable amide product, N-(Trichloroacetyl)morpholine.

The reaction is typically carried out in the presence of a base, such as triethylamine or an aqueous base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[7][8] This is a critical step, as the accumulation of HCl would protonate the unreacted morpholine, rendering it non-nucleophilic and thereby halting the reaction.

Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack Trichloroacetyl_Chloride Trichloroacetyl Chloride (Electrophile) Trichloroacetyl_Chloride->Intermediate Product N-(Trichloroacetyl)morpholine Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct Base Base (e.g., Triethylamine) Byproduct->Base Neutralization Experimental_Workflow Setup 1. Reaction Setup: Morpholine, Triethylamine, Diethyl Ether Cooling 2. Cooling: 0-5 °C Ice Bath Setup->Cooling Addition 3. Dropwise Addition: Trichloroacetyl Chloride Solution Cooling->Addition Reaction 4. Reaction: Stir at Room Temperature Addition->Reaction Workup 5. Aqueous Workup: NaHCO3 and Brine Wash Reaction->Workup Drying 6. Drying: Anhydrous MgSO4 Workup->Drying Purification 7. Purification: Solvent Removal +/- Recrystallization Drying->Purification Characterization 8. Product Characterization: NMR, IR, MS Purification->Characterization

Sources

Protocol for trichloroacetylation of morpholine using triethylamine base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing N-trichloroacetylmorpholine (4-(trichloroacetyl)morpholine) from morpholine and trichloroacetyl chloride (TCAC) using triethylamine (


) as a proton scavenger.

While standard acetylation is routine, trichloroacetylation presents unique challenges due to the high electrophilicity of the carbonyl carbon (enhanced by the electron-withdrawing


 group) and the significant exothermicity of the reaction. This protocol mitigates side reactions and manages thermal risks to ensure high yield and purity.

Key Application: N-Trichloroacetylmorpholine serves as a robust trichloroacetyl transfer reagent and a key intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.

Reaction Mechanism & Thermodynamics

The Chemical Pathway

The reaction proceeds via a nucleophilic acyl substitution. Morpholine (a secondary amine) attacks the carbonyl carbon of trichloroacetyl chloride. The resulting tetrahedral intermediate collapses to expel a chloride ion, forming the protonated amide. Triethylamine acts as a base to neutralize the generated HCl, driving the equilibrium forward and preventing the formation of unreactive morpholine hydrochloride salt.

Critical Process Parameters (CPPs)
  • Temperature Control: The electron-withdrawing effect of the three chlorine atoms makes TCAC highly reactive. Addition must occur at

    
     to prevent thermal decomposition and "charring."
    
  • Stoichiometry: A slight excess of base (

    
     eq) is required to ensure complete neutralization of HCl.
    
  • Moisture Sensitivity: TCAC hydrolyzes rapidly to trichloroacetic acid (TCA) in the presence of water. Anhydrous solvents are mandatory.

Reaction Workflow Diagram

ReactionPathway Start Reagents Morpholine + Et3N Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (DCM, 0°C) TCAC Trichloroacetyl Chloride (TCAC) TCAC->Inter Dropwise Addition Salt Byproduct Et3N·HCl (Solid) Inter->Salt Proton Scavenging Product Product N-Trichloroacetylmorpholine Inter->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the trichloroacetylation of morpholine.

Material Safety & Preparation

Hazardous Reagents Table
ReagentRoleHazardsHandling Precautions
Trichloroacetyl Chloride ElectrophileCorrosive, Lacrymator , ToxicFume hood essential.[1] Double glove (nitrile). Reacts violently with water.
Morpholine NucleophileFlammable, CorrosiveAvoid inhalation. Hygroscopic.
Triethylamine BaseFlammable, CorrosiveStrong amine odor. Use in hood.
Dichloromethane (DCM) SolventVolatile, Carcinogen suspectUse standard organic solvent protocols.
Equipment Setup
  • Three-neck round-bottom flask (RBF).

  • Pressure-equalizing addition funnel (for TCAC).

  • Nitrogen/Argon inlet (inert atmosphere).

  • Ice/Water bath (

    
    ).
    
  • Magnetic stir bar.

Standard Operating Procedure (SOP)

Scale: 10 mmol (scalable to >100 mmol with active cooling).

Phase 1: Reactor Setup and Solubilization
  • Flame-dry or oven-dry the glassware and assemble under a stream of inert gas (

    
    ).
    
  • Charge the RBF with Morpholine (

    
     g, 
    
    
    
    mmol,
    
    
    eq).
  • Add Triethylamine (

    
     g, 
    
    
    
    mL,
    
    
    mmol,
    
    
    eq).
  • Add anhydrous Dichloromethane (DCM) (

    
     mL). Note: Concentration should be ~0.3 M to manage salt precipitation.
    
  • Cool the mixture to

    
      using an ice bath. Stir for 10 minutes.
    
Phase 2: Electrophile Addition (The Critical Step)
  • Dilute Trichloroacetyl Chloride (

    
     g, 
    
    
    
    mmol,
    
    
    eq) in
    
    
    mL of anhydrous DCM in the addition funnel.
  • Dropwise Addition: Add the TCAC solution to the stirring amine mixture over 20–30 minutes .

    • Observation: White precipitate (

      
      ) will form immediately. Vapor may evolve if added too fast (exotherm).
      
    • Control: Ensure internal temperature does not exceed

      
      .
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 3–4 hours .

Phase 3: Monitoring and Workup
  • TLC Check: Spot reaction mixture vs. starting morpholine (Mobile phase: 30% EtOAc in Hexanes). Product is less polar than morpholine.

  • Quench: Pour the reaction mixture into

    
     mL of ice-cold water.
    
  • Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[1][2][3]

  • Washing Sequence:

    • Wash 1: 1M HCl (

      
       mL) – Removes unreacted morpholine and Et3N.
      
    • Wash 2: Sat.

      
       (
      
      
      
      mL) – Removes trichloroacetic acid hydrolysis byproducts.
    • Wash 3: Brine (

      
       mL) – Drying aid.
      
  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the desiccant.
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at

    
    .
    
Phase 4: Purification

The crude material is often pure enough for downstream applications (


). If higher purity is required:
  • Recrystallization: Dissolve in minimum hot Ethanol or Hexanes/EtOAc mixture and cool to

    
    .
    
  • Yield Expectation: 85–95%.

Process Logic & Troubleshooting

Troubleshooting Flowchart

Troubleshooting Problem Issue Detected LowYield Low Yield Problem->LowYield Impurity Impurity/Color Problem->Impurity Sol1 Check Moisture: TCAC hydrolyzed? Dry solvents. LowYield->Sol1 Sol2 Check Wash Steps: Did you wash with HCl? (Removes amine) Impurity->Sol2 Sol3 Exotherm Control: Add TCAC slower at 0°C. Impurity->Sol3

Figure 2: Logic tree for diagnosing common synthesis failures.

Expert Insights
  • Solvent Choice: While DCM is standard, Toluene can be used for green chemistry compliance. In Toluene, the

    
     salt is completely insoluble and can be removed by simple filtration before aqueous workup, simplifying the process [1].
    
  • Order of Addition: Always add the Acid Chloride to the Amine+Base. Reversing this (adding Amine to Acid Chloride) creates a local excess of acid chloride, potentially leading to di-acylation side products if the amine were primary (not applicable here, but good practice) or uncontrolled exotherms.

Characterization Data

To validate the synthesis, compare obtained data against these standards:

MethodExpected SignalInterpretation
IR Spectroscopy

~1660–1690

Strong Amide C=O stretch.
IR Spectroscopy

~800–600

C-Cl stretching vibrations.
1H NMR (CDCl3)

3.6–3.8 ppm (m, 8H)
Morpholine ring protons. (Restricted rotation may split signals).
Physical State White solid / CrystallineMelting Point approx. 65–67°C (varies by purity).

References

  • Senöz, H., & Tunoğlu, N. (2003).[4] Trichloroacetylation of Some Cyclic Enamines. Chemical and Pharmaceutical Bulletin, 51(4), 444–447.[4][5]

  • Kuriyama, M., Kamogawa, S., et al. (2019).

    
    -Trichloroacetylation of Cyclic Amines: Application to Synthesis of Chiral Azabicyclo-N-oxyls. Heterocycles, 99(2), 1024.[3] 
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Schotten-Baumann procedures).

Sources

Application Note: 2,2,2-Trichloro-1-morpholin-4-ylethanone as a Trichloroacetyl Transfer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2,2,2-Trichloro-1-morpholin-4-ylethanone (commonly referred to as


-Trichloroacetylmorpholine ) as a superior, bench-stable trichloroacetyl transfer agent.

Executive Summary

The introduction of the trichloroacetyl group (


) is a critical transformation in medicinal chemistry, serving as a robust protecting group for amines and alcohols or as a precursor for the synthesis of biologically active heterocycles. Traditionally, this is achieved using trichloroacetyl chloride , a highly corrosive, lachrymatory, and moisture-sensitive liquid.

This compound represents a "Second-Generation" transfer agent. It retains the high electrophilicity required for acylation due to the strong electron-withdrawing effect of the trichloromethyl group, yet it is a stable solid that can be handled on the open bench. This guide outlines the mechanistic basis, synthesis, and standardized protocols for using this reagent to achieve high-yield, selective trichloroacetylation.

Mechanistic Insight & Chemical Logic

The "Activated Amide" Concept

Standard amides are typically poor acylating agents due to resonance stabilization. However, this compound is an activated amide .

  • Inductive Activation: The three chlorine atoms exert a powerful inductive effect (

    
    ), significantly pulling electron density away from the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack, far more so than in standard acetamides.
    
  • Leaving Group Ability: While morpholine is generally a poor leaving group, the tetrahedral intermediate formed during the reaction is destabilized by the

    
     group, lowering the energy barrier for the expulsion of morpholine.
    
Reaction Pathway Visualization

The following diagram illustrates the transfer mechanism, highlighting the transition from the stable reagent to the acylated product.

ReactionMechanism Reagent 2,2,2-Trichloro-1- morpholin-4-ylethanone Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Product Trichloroacetylated Product Intermediate->Product Collapse Byproduct Morpholine (Leaving Group) Intermediate->Byproduct Expulsion

Caption: Mechanistic pathway of trichloroacetyl transfer via nucleophilic acyl substitution.

Reagent Preparation (If not commercially sourced)

While available commercially, the reagent can be synthesized in-house for cost efficiency.

  • Reagents: Morpholine (1.0 eq), Trichloroacetyl chloride (1.05 eq), Triethylamine (1.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve morpholine and triethylamine in dry DCM at 0°C.

    • Add trichloroacetyl chloride dropwise (Exothermic!).

    • Stir at Room Temperature (RT) for 2 hours.

    • Wash with 1N HCl (to remove unreacted morpholine) and Brine.

    • Evaporate to yield This compound as a white/off-white solid.

    • Validation:

      
       NMR (
      
      
      
      ):
      
      
      3.7-3.8 (m, 8H).

Standardized Protocol: Trichloroacetylation of Amines

This protocol is optimized for primary and secondary amines.[1] It offers superior selectivity compared to acid chlorides, often avoiding bis-acylation.

Materials
  • Reagent: this compound (1.1 – 1.2 equivalents).

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF). Note: DCM can be used but MeCN often accelerates the rate.

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 eq) for sterically hindered amines.

Experimental Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Addition: Add This compound (1.2 mmol) in one portion.

  • Reaction:

    • Standard Amines: Stir at Room Temperature for 4–12 hours.

    • Hindered Amines: Add DMAP (0.1 mmol) and heat to Reflux (80°C) for 2–6 hours.

  • Monitoring: Monitor by TLC. The reagent typically has a lower

    
     than the trichloroacetamide product in EtOAc/Hexane systems.
    
  • Workup (The "Self-Cleaning" Advantage):

    • The byproduct is morpholine .[2]

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Crucial Step: Wash the organic layer with 1N HCl (2 x 10 mL). This converts the liberated morpholine into water-soluble morpholinium chloride, effectively removing it from the organic phase.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Quantitative Data & Optimization
VariableCondition A (Mild)Condition B (Forced)Outcome Impact
Solvent DCM (RT)Toluene (Reflux)Toluene promotes faster kinetics for unreactive amines.
Stoichiometry 1.1 eq Reagent2.0 eq ReagentExcess reagent ensures completion; removed via chromatography if needed.
Base Additive None

(1.0 eq)
Base is usually not required as morpholine is the leaving group, but

can scavenge HCl if the salt form of amine is used.

Application Protocol: Protection of Alcohols

Transferring the group to an alcohol (Transesterification) is thermodynamically more challenging than to an amine and typically requires catalysis.

Protocol
  • Dissolution: Dissolve Alcohol (1.0 mmol) in THF (0.2 M).

  • Reagent: Add this compound (1.5 mmol).

  • Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 mmol) or NaH (1.2 mmol) as a base promoter.

    • Note: The base deprotonates the alcohol, making it a stronger nucleophile to attack the amide.

  • Conditions: Stir at Reflux for 12–24 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & Critical Parameters

Reaction Stalls
  • Cause: The leaving group (morpholine) is basic and may inhibit the reaction if the substrate is sensitive to basic byproducts.

  • Solution: Add a Lewis Acid catalyst such as

    
      (0.1 eq) or 
    
    
    
    to activate the carbonyl oxygen without interfering with the amine nucleophile.
Workflow Diagram

Workflow Start Start: Target Substrate (Amine/Alcohol) Choice Substrate Type? Start->Choice PathAmine Amine Route Solvent: MeCN Choice->PathAmine Amine PathAlc Alcohol Route Solvent: THF + DBU Choice->PathAlc Alcohol Reaction Add Reagent (this compound) PathAmine->Reaction PathAlc->Reaction Monitor Monitor TLC (Check for Morpholine generation) Reaction->Monitor Workup Acidic Wash (1N HCl) Removes Morpholine Byproduct Monitor->Workup Finish Final Product (Trichloroacetamide/Ester) Workup->Finish

Caption: Decision tree for optimizing reaction conditions based on substrate class.

References

  • Synthesis and Reactivity of Trichloroacetyl Morpholine

    • Title: -Trichloroacetylation of Cyclic Amines: Application to Synthesis of Chiral Azabicyclo-N-oxyls.
    • Source:Heterocycles, 2019, Vol 99.
    • Context: Describes the synthesis of the reagent and its stability compared to acid chlorides.
    • URL:[Link]

  • General Transamidation Methodologies

    • Title: Transamidation of Amides with Amines under Metal-Free Conditions.[1]

    • Source:Journal of Organic Chemistry, 2014.[1]

    • Context: Provides the foundational logic for using activ
    • URL:[Link]

  • Morpholine Reagent Properties

    • Title: Morpholine: A Multi-Purpose Chemical for Industrial Applications.[3][4][5]

    • Source: Silver Fern Chemical / PubChem D
    • Context: Physical properties and handling safety of morpholine deriv
    • URL:[Link]

Sources

Application Notes & Protocols: The Reaction of Trichloroacetyl Chloride with Morpholine Enamines

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The acylation of enamines stands as a cornerstone transformation in organic synthesis, providing a reliable pathway to α-functionalized carbonyl compounds and 1,3-dicarbonyls. This guide provides an in-depth exploration of the reaction between morpholine-derived enamines and trichloroacetyl chloride, a highly reactive and versatile acylating agent.[1][2] We will dissect the mechanistic nuances that govern the reaction's outcome, contrasting conditions that favor mono- versus di-acylation, and address the competition between C-acylation and N-acylation.

Morpholine enamines, while generally less nucleophilic than their pyrrolidine counterparts, offer distinct advantages in terms of stability and selectivity.[3] Their reaction with trichloroacetyl chloride yields α-trichloroacetylated carbonyl compounds, which are potent building blocks for synthesizing complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[2][4] This document furnishes detailed, field-tested protocols, troubleshooting insights, and a mechanistic framework to empower researchers to leverage this powerful reaction with precision and confidence.

Mechanistic Pathways: C-Acylation, N-Acylation, and Catalytic Control

The reaction proceeds through the nucleophilic addition of the enamine to the electrophilic trichloroacetyl chloride. The regioselectivity and extent of the reaction are highly dependent on the chosen conditions.

2.1 The Core Reaction: C-Acylation The canonical pathway involves the attack of the enamine's β-carbon onto the carbonyl carbon of trichloroacetyl chloride.[5] This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion to yield a resonance-stabilized iminium salt. Upon aqueous workup, this intermediate is readily hydrolyzed to the final β-diketone product.

2.2 Competing Pathways: N-Acylation and Diacylation Two significant alternative pathways can compete with mono-C-acylation:

  • N-Acylation: The lone pair on the enamine's nitrogen can directly attack the acyl chloride. While often reversible, this can lead to the formation of stable byproducts such as N-(trichloroacetyl)morpholine, particularly with more reactive enamines.[6]

  • α,α'-Diacylation: Under specific catalytic conditions, a second acylation can occur at the α'-position of the ketone ring. Research has demonstrated that the use of a zinc catalyst preferentially drives the reaction toward this di-substituted product, whereas a simple organic base like triethylamine favors mono-acylation.[6][7]

The mechanistic divergence based on the choice of base or catalyst is a critical control point for synthetic strategy.

Reaction_Mechanism Figure 1: General Reaction Mechanism cluster_reactants Reactants cluster_products Products Ketone Cyclic Ketone Enamine Morpholine Enamine Ketone->Enamine -H2O Morpholine Morpholine Morpholine->Enamine -H2O TCAC Trichloroacetyl Chloride Iminium Iminium Salt Intermediate Enamine->Iminium + TCAC (C-Acylation) N_Product N-Acylated Byproduct Enamine->N_Product + TCAC (N-Acylation) EnaminoKetone Acylated Enamine Iminium->EnaminoKetone -H+ MonoProduct Mono-Acylated Ketone EnaminoKetone->MonoProduct Hydrolysis (H3O+) DiProduct Di-Acylated Ketone EnaminoKetone->DiProduct + TCAC (Zn Catalyst) Hydrolysis

Caption: Figure 1: General Reaction Mechanism.

Experimental Protocols

Safety First: Trichloroacetyl chloride is corrosive, a lachrymator, and moisture-sensitive. It can release toxic fumes like hydrogen chloride and phosgene upon decomposition.[1] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be rigorously dried before use.

3.1 Protocol A: Selective Mono-Trichloroacetylation

This protocol is optimized for the synthesis of mono-α-trichloroacetylated ketones using triethylamine to neutralize the HCl byproduct.[6]

Materials & Reagents:

  • Morpholine enamine of desired ketone (1.0 eq)

  • Trichloroacetyl chloride (1.0 eq), freshly distilled

  • Triethylamine (1.1 eq), freshly distilled

  • Anhydrous diethyl ether or THF

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Charging: Dissolve the morpholine enamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Prepare a solution of trichloroacetyl chloride (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirring enamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting enamine.

  • Workup:

    • Filter the mixture to remove the triethylammonium chloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Hydrolysis & Purification:

    • To the crude acylated enamine, add a mixture of THF and 1M HCl. Stir at room temperature for 1-2 hours until hydrolysis is complete.

    • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the resulting crude 1,3-dicarbonyl compound via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or distillation.

3.2 Protocol B: Zinc-Catalyzed Di-Trichloroacetylation

This protocol utilizes activated zinc to promote the di-acylation of cyclic enamines at the α and α' positions.[6]

Materials & Reagents:

  • Morpholine enamine of cyclic ketone (1.0 eq)

  • Trichloroacetyl chloride (2.0-2.2 eq), freshly distilled

  • Activated Zinc powder (0.5 eq)

  • Anhydrous diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Reagent Charging: Charge the flask with the morpholine enamine (1.0 eq), activated zinc powder (0.5 eq), and anhydrous diethyl ether.

  • Cooling: Cool the heterogeneous mixture to approximately -10 °C to -5 °C using an ice-salt bath.

  • Slow Addition: Add a solution of trichloroacetyl chloride (2.0-2.2 eq) in anhydrous diethyl ether dropwise over 1 hour while stirring vigorously under a nitrogen atmosphere.

  • Reaction: After addition, allow the mixture to stir overnight, gradually warming to room temperature.

  • Workup:

    • Remove the zinc salts by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in hexane, dry over MgSO₄, filter, and again evaporate the solvent.

  • Purification/Hydrolysis:

    • The resulting di-acylated enamine can be purified by crystallization or chromatography. Note that some products are highly stable and resist hydrolysis.[6]

    • For hydrolysis to the triketone, refluxing with 5M NaOH may be necessary, followed by careful acidic workup.[6]

Experimental_Workflow Figure 2: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under N2 atmosphere Charge 2. Charge enamine and base/catalyst in solvent Setup->Charge Cool 3. Cool to 0 °C (or -10 °C for Zn) Charge->Cool Add 4. Add TCAC solution dropwise Cool->Add Stir 5. Stir until completion (monitor by TLC) Add->Stir Filter 6. Filter salts Stir->Filter Wash 7. Aqueous Wash (if applicable) Filter->Wash Dry 8. Dry organic layer (e.g., MgSO4) Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Hydrolysis & Purify (Chromatography/Distillation) Concentrate->Purify

Caption: Figure 2: General Experimental Workflow.

Data Summary & Troubleshooting

The choice of reaction conditions dramatically impacts the product distribution. The following table summarizes representative results from the literature.[6]

Starting EnamineReagent/CatalystProduct TypeReported Yield
1-(4-morpholino)cyclohexeneTriethylamineMono-acylationHigh Yields (Typical)[6]
1-(4-morpholino)cyclohexeneZincDi-acylation43% (Di-acylated enamine)
1-(4-morpholino)cyclohexeneZincN-Acylation15% (N-(trichloroacetyl)morpholine)
1-(4-morpholino)cyclopenteneZincDi-acylation45% (Di-acylated ketone after hydrolysis)
1-(4-morpholino)cyclopenteneZincN-Acylation35% (N-(trichloroacetyl)morpholine)

Troubleshooting Guide:

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Acylated Product 1. Wet reagents or glassware. 2. Decomposed trichloroacetyl chloride. 3. Enamine is not sufficiently reactive.1. Rigorously dry all solvents and glassware. 2. Use freshly distilled trichloroacetyl chloride. 3. Consider using a more reactive enamine (e.g., pyrrolidine-based) if the substrate allows.
Predominant N-Acylation 1. Highly reactive enamine (e.g., from cyclopentanone). 2. Reaction temperature too high.1. Maintain strict temperature control during addition (-10 °C to 0 °C). 2. Use a less reactive enamine if possible. Note that this is an inherent competing pathway.[6]
Formation of Complex Mixture 1. Addition of acyl chloride was too fast. 2. Side reactions due to impurities.1. Ensure slow, dropwise addition of the acyl chloride solution. 2. Purify all starting materials (distillation of ketone, amine, acyl chloride; recrystallization of solids).
Stable Acylated Enamine Resists Hydrolysis The di-acylated enamine product can be exceptionally stable due to conjugation.Use more forcing hydrolysis conditions, such as refluxing in 5M aqueous NaOH, followed by careful re-acidification.[6]

References

  • S R Drugs. Trichloroacetyl Chloride (TCAC). Link

  • Niir Project Consultancy Services. (2024, September 25). Starting a Trichloroacetyl Chloride (TCAC) Manufacturing Industry. Link

  • ChemicalBook. (2023, July 21). Chloroacetyl chloride: applications in synthesis and toxicology. Link

  • Çetinkaya, E., Gürbüz, N., & Özdemir, İ. (2006). Trichloroacetylation of some cyclic enamines. Arkivoc, 2007(1), 177-186. Link

  • Navrachana University. (2023, June 30). Synthesis of Tri-chloroacetyl Chloride using Green and Sustainable Manufacturing Process. Interwoven: An Interdisciplinary Journal of Navrachana University, 6(1). Link

  • BenchChem. Optimizing reaction conditions for the synthesis of morpholine derivatives. Link

  • Parchem. MORPHOLINE. Link

  • National Center for Biotechnology Information. (2003, April 15). Trichloroacetylation of some cyclic enamines. PubMed. Link

  • Advent Chembio. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs. Link

  • D'Acunto, A., et al. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Link

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Link

  • ACS Omega. (2023, January 4). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Link

  • ResearchGate. (2025, September 23). EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. Link

  • Al-Zaydi, K. M. (2017, March 6). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances. Link

  • Semantic Scholar. (2023, January 4). Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Link

  • Google Patents. DE10218595B4 - Process for the preparation of high purity crystalline trichloroacetamide from trichloroacetyl chloride. Link

  • Bohrium. (2023, February 8). cycloaddition-reactions-of-enamines. Link

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Link

  • National Center for Biotechnology Information. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Link

  • ResearchGate. (2024, April 10). (PDF) Cycloaddition Reactions of Enamines. Link

  • Semantic Scholar. Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. Link

  • Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Link

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Link

  • Beilstein Journal of Organic Chemistry. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Link

  • YouTube. (2019, January 18). reaction of enamines and acid chlorides. Link

Sources

Application Notes & Protocols: A Researcher's Guide to the Preparation of Trichloroacetamide Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The trichloroacetamide functional group is a cornerstone in contemporary medicinal chemistry and drug discovery. Its unique electronic and steric properties often impart desirable characteristics to bioactive molecules, including enhanced metabolic stability, specific binding interactions, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, purification, and preparation of trichloroacetamide derivatives, designed to equip researchers in drug development with the practical knowledge needed to generate high-quality compound libraries for biological screening.

This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to foster a deeper understanding of the chemistry involved. We will explore robust synthetic methodologies, detail rigorous purification and characterization protocols, and outline the best practices for preparing compounds for high-throughput screening (HTS) campaigns.

Synthetic Strategies: The Acylation of Amines

The most direct and widely employed method for synthesizing trichloroacetamides is the N-acylation of a primary or secondary amine. This reaction hinges on the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of a trichloroacetylating agent. The two most common reagents for this transformation are trichloroacetyl chloride and trichloroacetic anhydride.

  • Trichloroacetyl Chloride: This is a highly reactive acyl chloride that reacts rapidly and often violently with amines.[1] The reaction is typically exothermic and produces stoichiometric amounts of hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is required to act as an acid scavenger.[2]

  • Trichloroacetic Anhydride: While slightly less reactive than the acid chloride, the anhydride is an excellent alternative. It offers the advantage of producing trichloroacetic acid as a byproduct, which is less corrosive and volatile than HCl. A base is still recommended to neutralize the acidic byproduct.

A more recent, innovative method involves the in situ generation of trichloroacetyl chloride from tetrachloroethylene (TCE) via photo-oxidation, which then reacts with the amine.[3][4] This approach can be advantageous for a variety of amines, including those with low nucleophilicity.[3][5]

Choosing Your Reagents
ReagentProsConsBest For
Trichloroacetyl Chloride High reactivity, readily available, cost-effective.Highly corrosive, lachrymatory, moisture-sensitive, generates HCl gas.[6][7]Rapid, small-to-medium scale synthesis with robust amines.
Trichloroacetic Anhydride Less volatile/corrosive than the acid chloride, easier to handle.Less reactive, may require heating, can be more expensive.Larger scale reactions or with sensitive substrates where HCl is problematic.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2,2,2-trichloroacetamide

This protocol provides a representative example of the synthesis of an N-aryl trichloroacetamide using trichloroacetyl chloride.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Chloroaniline127.571.28 g10.01.0
Trichloroacetyl chloride181.821.1 mL11.01.1
Triethylamine (TEA)101.192.1 mL15.01.5
Dichloromethane (DCM)-50 mL--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 equiv). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride.

  • Base Addition: Slowly add triethylamine (1.5 equiv) to the stirred solution. TEA will neutralize the HCl generated during the reaction.[2]

  • Acyl Chloride Addition: Add trichloroacetyl chloride (1.1 equiv) dropwise to the cold solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting amine spot indicates the reaction is complete.

  • Work-up & Extraction:

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

Ensuring the purity and structural integrity of synthesized compounds is a non-negotiable prerequisite for biological screening.[8][9]

Purification Techniques
  • Recrystallization: This is often the method of choice for purifying solid amides.[10] A suitable solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[11] Common solvents for recrystallizing amides include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[10][12]

  • Flash Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by flash chromatography is necessary.[13]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For basic compounds that may streak on acidic silica, adding ~1% triethylamine to the mobile phase can improve separation.[14][15]

Characterization: The Self-Validating Protocol

Each synthesized compound must be rigorously characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For the example product, N-(4-chlorophenyl)-2,2,2-trichloroacetamide, one would expect to see aromatic proton signals characteristic of a 1,4-disubstituted benzene ring and a singlet for the amide N-H proton (which may be broad).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Purity Analysis (LC-MS or HPLC): Quantifies the purity of the final compound. For biological screening, a purity of >95% is generally required.

Preparation for Biological Screening

The transition from a pure, characterized compound to a sample ready for biological assaying requires careful handling and documentation.[16][17]

  • Compound Management: Assign a unique identification number to each compound. Log all relevant data (structure, purity, batch number) into a central database.

  • Solubility Assessment: The vast majority of high-throughput screening assays utilize dimethyl sulfoxide (DMSO) as the primary solvent.[18] Determine the solubility of each compound in 100% DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (typically 10-20 mM) in 100% DMSO. Use an analytical balance for accurate weighing and volumetric glassware for precise solvent addition.

  • Plating: Using automated liquid handlers, dispense the compound stock solutions into multi-well plates (e.g., 384-well or 1536-well formats) to create "master plates".[17][19] From these, "assay-ready" plates are prepared by further dilution into the appropriate assay buffer.

  • Quality Control: Perform spot checks on assay plates using LC-MS to confirm the presence and stability of the compound under assay conditions. Ensure proper positive and negative controls (e.g., vehicle-only wells containing DMSO) are included.[17]

Synthesis to Screening Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & QC cluster_screening Biological Screening start Select Amine & Acylating Agent reaction Acylation Reaction (0°C to RT) start->reaction DCM, Base workup Aqueous Workup & Extraction reaction->workup Quench purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, Purity) purify->characterize stock Prepare DMSO Stock Solution characterize->stock >95% Pure plate Automated Plating (384-well) stock->plate assay Biological Assay (HTS) plate->assay

Caption: Workflow from synthesis to biological screening.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a classic nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the trichloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the protonated amide. A base then deprotonates this intermediate to give the final product.[1]

Sources

One-Pot Synthesis of 4-(Trichloroacetyl)morpholine in Diethyl Ether: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the one-pot synthesis of 4-(Trichloroacetyl)morpholine, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a robust and efficient procedure using morpholine and trichloroacetyl chloride in diethyl ether. Emphasis is placed on understanding the reaction mechanism, ensuring safety, and providing a self-validating, step-by-step protocol suitable for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its unique combination of a weakly basic nitrogen and a hydrogen-bond-accepting oxygen atom provides a favorable balance of lipophilic and hydrophilic properties.[3] This often improves critical pharmacokinetic/pharmacodynamic (PK/PD) parameters such as solubility, metabolic stability, and blood-brain barrier permeability.[1][3] Consequently, the morpholine moiety is a key component in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[4]

4-(Trichloroacetyl)morpholine serves as a key building block, enabling the introduction of the trichloroacetyl group, which can be further functionalized or utilized in the synthesis of more complex target molecules. This guide provides a detailed, one-pot method for its synthesis, emphasizing the chemical principles and safety protocols required for a successful and reproducible outcome.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of 4-(Trichloroacetyl)morpholine proceeds via a classic nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the secondary amine of morpholine on the highly electrophilic carbonyl carbon of trichloroacetyl chloride.

Causality of Reagents and Conditions:

  • Nucleophile: The nitrogen atom in morpholine possesses a lone pair of electrons, making it an effective nucleophile.

  • Electrophile: Trichloroacetyl chloride is an exceptionally reactive acylating agent. The strong electron-withdrawing effect of the three chlorine atoms on the alpha-carbon significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Solvent: Diethyl ether is selected as the solvent due to its aprotic nature and relative inertness under the reaction conditions. It effectively dissolves the starting materials but facilitates the precipitation of the hydrochloride salt byproduct, simplifying the workup procedure.

  • Acid Scavenger: The reaction produces one equivalent of hydrochloric acid (HCl). To prevent the protonation of the morpholine starting material (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic organic base such as triethylamine is typically required. The triethylamine stoichiometrically scavenges the HCl to form triethylammonium chloride, an insoluble salt in diethyl ether.

The overall transformation is depicted below.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Morpholine Morpholine (Nucleophile) Attack Nucleophilic Attack (N on C=O) Morpholine->Attack TCAC Trichloroacetyl Chloride (Electrophile) TCAC->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Forms Elimination Chloride Elimination (Re-formation of C=O) Intermediate->Elimination Collapses Product 4-(Trichloroacetyl)morpholine Elimination->Product Yields Byproduct HCl (Neutralized by Base) Elimination->Byproduct

Caption: Reaction mechanism overview.

Safety and Handling: A Critical Prerequisite

Trustworthiness in science begins with safety. The reagents used in this synthesis are hazardous and must be handled with extreme caution using appropriate engineering controls and personal protective equipment (PPE).

  • Trichloroacetyl Chloride (C₂Cl₄O): This substance is highly corrosive, flammable, and toxic. It causes severe skin burns and eye damage and can be fatal if inhaled.[5] It reacts violently with water and moisture, releasing toxic hydrogen chloride and phosgene gas.[6][7]

    • Handling: Always handle trichloroacetyl chloride in a certified chemical fume hood.[5][7] Keep away from water, alcohols, and strong bases.[8] Ensure containers are tightly closed and stored in a cool, dry, well-ventilated area.[6][9]

    • PPE: Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a flame-retardant lab coat.[6][7][8]

    • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][7] If inhaled, move to fresh air immediately and seek medical attention.[7]

  • Morpholine (C₄H₉NO): Morpholine is flammable, corrosive, and toxic. It can cause severe skin burns and eye damage.[10]

    • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors.[10]

    • PPE: Wear appropriate chemical-resistant gloves, safety goggles, and protective clothing.[10]

  • Diethyl Ether (C₄H₁₀O): Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light.

    • Handling: Use in a fume hood away from any ignition sources.[8] Ensure you are using ether from a recently opened container or one that has been tested for peroxides.

Experimental Protocol: One-Pot Synthesis

This protocol is designed to be self-validating by providing clear checkpoints and expected observations.

Reagent and Materials Data
CompoundFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountDensity (g/mL)
MorpholineC₄H₉NO87.1250.01.04.36 g (4.35 mL)~1.00
Trichloroacetyl ChlorideC₂Cl₄O181.8350.01.09.09 g (5.61 mL)~1.62
Triethylamine(C₂H₅)₃N101.1955.01.15.57 g (7.68 mL)~0.726
Diethyl Ether(C₂H₅)₂O74.12--200 mL~0.713
Step-by-Step Methodology

G A 1. Setup - Dry 500 mL flask, stir bar, N₂ atmosphere. - Add Morpholine, Triethylamine, and 100 mL Diethyl Ether. B 2. Cooling - Cool the flask to 0°C in an ice-water bath. A->B Prepare for exothermic addition C 3. Reagent Addition - Add Trichloroacetyl Chloride in 100 mL Ether dropwise over 30-45 mins via addition funnel. - Maintain temp < 5°C. B->C Control reaction rate D 4. Reaction - Stir at 0°C for 1 hour. - Allow to warm to room temperature. - Stir for an additional 3-4 hours. C->D Allow reaction to complete E 5. Workup: Filtration - Filter the reaction mixture to remove precipitated triethylammonium chloride salt. - Wash the solid with cold diethyl ether. D->E Isolate product from salt F 6. Workup: Concentration - Combine the filtrate and washings. - Concentrate under reduced pressure (rotary evaporator). E->F Remove solvent G 7. Purification & Isolation - Recrystallize the crude solid from a suitable solvent (e.g., hexanes/ethyl acetate). - Dry the white crystalline product under vacuum. F->G Obtain pure product

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent reaction with the water-sensitive trichloroacetyl chloride.

  • Initial Charging: Under a positive pressure of nitrogen, charge the flask with morpholine (4.35 mL, 50.0 mmol), triethylamine (7.68 mL, 55.0 mmol), and 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. A stable, low temperature is crucial for controlling the highly exothermic reaction.

  • Dropwise Addition: In the dropping funnel, prepare a solution of trichloroacetyl chloride (5.61 mL, 50.0 mmol) in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the cooled morpholine solution over a period of 30-45 minutes.

    • Causality Checkpoint: A white precipitate (triethylammonium chloride) should begin to form immediately upon addition. The rate of addition must be controlled to maintain the internal temperature below 5°C. A rapid temperature increase indicates the addition is too fast and risks side reactions.

  • Reaction Progression: After the addition is complete, continue to stir the mixture at 0°C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction proceeds to completion.

  • Workup - Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated triethylammonium chloride. Wash the solid filter cake with a small amount of cold diethyl ether (2 x 20 mL) to recover any entrained product.

  • Workup - Concentration: Combine the filtrate and the ether washings. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white or pale yellow solid.

  • Purification: Purify the crude solid by recrystallization. A solvent system such as hexanes/ethyl acetate is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Characterization and Expected Results

The final product, 4-(Trichloroacetyl)morpholine, should be a white crystalline solid. The identity and purity can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic shifts for the morpholine protons.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon and the carbons of the morpholine ring.

  • FT-IR: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl group.

  • Melting Point: A sharp melting point is a good indicator of purity.

The expected yield for this reaction, when performed with care, should be in the range of 85-95%.

References

  • S R Drugs. Trichloroacetyl Chloride (TCAC). [Link]

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

  • ECP Labchem. Trichloroacetyl chloride Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: Trichloroacetyl Chloride. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Trichloroacetyl chloride. [Link]

  • SBLCore. Morpholine Safety Data Sheet. [Link]

  • Generon. 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • American Chemical Society Publications. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]

  • Beilstein Journals. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • Wikipedia. Trichloroacetyl chloride. [Link]

  • Google Patents. US4647663A - Synthesis of morpholine.
  • Academic Journals. Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PubMed. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Navrachana University Journal of Engineering and Technology. Synthesis of Tri-chloroacetyl Chloride using Green and Sustainable Manufacturing Process. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

Sources

Application Notes and Protocols for the Synthesis of Phosphorus Compounds via Trichloroacetyl Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of phosphorus compounds, with a specific focus on the generation and utility of intermediates derived from trichloroacetyl moieties and morpholine. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into potential applications in medicinal chemistry and drug development. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to access novel organophosphorus compounds with potential therapeutic value.

Introduction: The Significance of Phosphoramidates and the Morpholine Scaffold

Organophosphorus compounds are a cornerstone of modern medicinal chemistry, with applications ranging from antiviral agents to oncology therapeutics.[1][2] Among these, phosphoramidates, which feature a phosphorus-nitrogen (P-N) bond, are of particular interest due to their unique physicochemical properties and biological activities.[3] The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in drug discovery, known to enhance aqueous solubility and metabolic stability.[4] The strategic combination of a phosphoramidate linkage with a morpholine moiety can lead to compounds with desirable pharmacokinetic profiles and potent biological effects.

This guide focuses on a synthetic strategy that utilizes a trichloroacetyl group in conjunction with morpholine to construct complex phosphoramidates. Specifically, we will detail a protocol for the synthesis of Dimorfolido-N-trichloroacetylphosphorylamide, a compound that exemplifies this chemical approach.[5]

Core Synthetic Strategy and Mechanistic Rationale

The central theme of this application note is the construction of a phosphorodiamidate structure bearing a trichloroacetyl group. The trichloroacetyl moiety serves as an activating group and a key structural component of the final molecule. The synthesis of Dimorfolido-N-trichloroacetylphosphorylamide, CCl3C(O)NHP(O)[N(CH2CH2)2O]2, is a representative example of this methodology.[5]

The proposed synthetic pathway involves a sequential, one-pot reaction starting from phosphorus oxychloride (POCl₃). This approach is efficient and avoids the isolation of potentially unstable intermediates.

Reaction Mechanism

The reaction proceeds in three main steps:

  • First Morpholine Addition: Phosphorus oxychloride, a highly reactive phosphorylating agent, undergoes nucleophilic attack by the first equivalent of morpholine. This results in the displacement of one chloride ion and the formation of a phosphorochloridate intermediate.

  • Second Morpholine Addition: A second equivalent of morpholine displaces another chloride ion from the phosphorochloridate intermediate, yielding a phosphorodiamidic chloride. This step is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated.

  • Trichloroacetamide Coupling: The final step involves the reaction of the phosphorodiamidic chloride with trichloroacetamide. The nitrogen of the trichloroacetamide acts as a nucleophile, attacking the phosphorus center and displacing the final chloride ion. This forms the desired N-trichloroacetylphosphorodiamidate.

G POCl3 Phosphorus Oxychloride (POCl₃) Intermediate1 Morpholinophosphorochloridate POCl3->Intermediate1 Nucleophilic Attack Morpholine1 Morpholine (1 eq.) Morpholine1->Intermediate1 Intermediate2 Dimorpholinophosphorochloridate Intermediate1->Intermediate2 Nucleophilic Attack Morpholine2 Morpholine (1 eq.) + Triethylamine Morpholine2->Intermediate2 Product Dimorfolido-N-trichloroacetylphosphorylamide Intermediate2->Product Nucleophilic Attack TCA Trichloroacetamide TCA->Product

Figure 1: Proposed reaction pathway for the synthesis of Dimorfolido-N-trichloroacetylphosphorylamide.

Detailed Experimental Protocol

This protocol outlines the synthesis of Dimorfolido-N-trichloroacetylphosphorylamide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-AldrichFreshly distilled before use
MorpholineReagent Grade, ≥99%Acros OrganicsStored over molecular sieves
TrichloroacetamideReagent Grade, ≥98%TCI America
Triethylamine (TEA)Reagent Grade, ≥99.5%Fisher ScientificDistilled from CaH₂
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Diethyl etherAnhydrous, ≥99.7%J.T. Baker
Sodium sulfate (Na₂SO₄)Anhydrous, granularVWR
Round-bottom flasksOven-dried
Magnetic stirrer and stir bars
Addition funnel
Ice bath
Rotary evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add phosphorus oxychloride (1.53 g, 10 mmol) and 50 mL of anhydrous dichloromethane.

    • Cool the flask to 0 °C in an ice bath.

  • First Morpholine Addition:

    • In a separate flask, prepare a solution of morpholine (0.87 g, 10 mmol) in 20 mL of anhydrous dichloromethane.

    • Slowly add this morpholine solution to the stirred solution of phosphorus oxychloride via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.

  • Second Morpholine and Trichloroacetamide Addition:

    • In the addition funnel, prepare a solution of morpholine (0.87 g, 10 mmol), trichloroacetamide (1.62 g, 10 mmol), and triethylamine (2.02 g, 20 mmol) in 50 mL of anhydrous dichloromethane.

    • Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Dimorfolido-N-trichloroacetylphosphorylamide.[5]

Data Summary and Expected Outcomes

ParameterExpected Value
Reactant Molar Ratios POCl₃ : Morpholine : Trichloroacetamide : TEA = 1 : 2 : 1 : 2
Reaction Temperature 0 °C to Room Temperature
Reaction Time ~14 hours
Expected Yield 60-75%
Appearance White crystalline solid
Characterization IR, ¹H NMR, ³¹P NMR, Mass Spectrometry, X-ray diffraction[5]

Troubleshooting Guide

G Start Low or No Product Yield Q1 Incomplete Reaction? Start->Q1 A1_1 Extend reaction time Increase temperature slightly Q1->A1_1 Yes A1_2 Check reagent purity and dryness Q1->A1_2 Yes Q2 Side Product Formation? Q1->Q2 No A2_1 Ensure slow, controlled addition of reagents Q2->A2_1 Yes A2_2 Maintain low temperature during addition Q2->A2_2 Yes Q3 Purification Issues? Q2->Q3 No A3_1 Optimize recrystallization solvent system Q3->A3_1 Yes A3_2 Consider column chromatography Q3->A3_2 Yes

Figure 2: Troubleshooting workflow for the synthesis of Dimorfolido-N-trichloroacetylphosphorylamide.

Potential Applications

The synthesized Dimorfolido-N-trichloroacetylphosphorylamide and related carbacylamidophosphates have potential applications as:

  • Biologically Active Molecules: These compounds have been shown to exhibit cell-specific and time-dependent decreases in leukemic cell viability, suggesting potential as anticancer agents.[5]

  • Coordination Chemistry: The phosphoryl and carbonyl groups can act as bidentate ligands, forming stable complexes with metal ions. This property is valuable in the development of novel catalysts and materials.[5]

  • Synthetic Intermediates: The trichloroacetyl group can potentially be modified or removed, providing a handle for further functionalization and the creation of a library of novel phosphoramidate derivatives.

References

  • Paul, S., & Caruthers, M. H. (2016). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Journal of the American Chemical Society.
  • A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. (2024). PubMed.
  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). PMC.
  • A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramid
  • Morpholine Amides: Classical but Underexplored Acylating Intermedi
  • Amirkhanov, V. M., et al. (2000). Carbacylamidophosphates: Synthesis, Properties, and Structure of Dimorfolido-N-trichloroacetylphosphorylamide. Russian Journal of General Chemistry, 70(9), 1436-1441.
  • Iftikhar, E. J., et al. (2020).
  • N-Acetylmorpholine 1696-20-4 wiki. Guidechem.
  • Rassukanaya, Y. V., et al. (2002). Reaction of N-(Trichloroacetyl)trichloroacetimidoyl Chloride with Phosphites. Russian Journal of General Chemistry, 72(10), 1696-1701.
  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Gene Tools, LLC.
  • Preparation method for N-acetyl morpholine.
  • Aziz, H., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Scientific Reports, 10(1), 3215.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
  • MORPHOLINE.
  • Phosphorylation and Dephosphoryl
  • Phosphoryl
  • Phosphoryl
  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). PMC.

Sources

Microwave-assisted synthesis of N-trichloroacetyl morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of N-Trichloroacetyl Morpholine Derivatives via Microwave Irradiation: A High-Yield, Green Chemistry Approach

Abstract

This guide provides a comprehensive protocol for the synthesis of N-trichloroacetyl morpholine derivatives, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates[1]. The addition of a trichloroacetyl group can serve as a key synthetic handle or contribute to the biological activity of the final compound. Traditional synthesis methods often involve long reaction times and the use of hazardous solvents[2]. Microwave-assisted synthesis offers a superior alternative, dramatically reducing reaction times from hours to minutes, improving yields, and enhancing product purity, all while aligning with the principles of green chemistry[3][4]. This document details the underlying principles of microwave heating, provides a validated, step-by-step protocol for synthesis, and outlines methods for product characterization.

Introduction: The Case for Microwave-Assisted Synthesis

The N-acylation of amines is a fundamental transformation in organic chemistry. However, conventional heating methods, which rely on thermal conduction, are often slow and energy-inefficient, heating the vessel and solvent before the reactants[5]. This can lead to the formation of undesirable by-products and complicates purification[5].

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations[6]. Unlike conventional methods, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating through two primary mechanisms: dipolar polarization and ionic conduction[3][7][8]. This direct energy transfer leads to remarkable rate enhancements, often reducing reaction times from hours to mere minutes[4][9]. The key advantages of MAOS include:

  • Increased Reaction Rates: Drastically shorter reaction times.[5][9]

  • Improved Yields & Purity: Reduced side-product formation leads to cleaner reactions and simpler workups.[5][9]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the apparatus, saving significant energy.[6][9]

  • Enhanced Reproducibility: Precise control over temperature and pressure ensures consistent results.[9]

These benefits make MAOS an ideal platform for high-throughput synthesis and rapid lead optimization in drug discovery pipelines.[4][6]

Principles and Workflow Visualization

The efficiency of MAOS stems from its unique heating mechanism, which provides instantaneous and localized energy to the reactants. This process is particularly effective for reactions involving polar molecules, such as the acylation of morpholine.

Caption: Step-by-step workflow for microwave-assisted synthesis.

Application Protocol: Synthesis of N-(trichloroacetyl)morpholine

This protocol describes the direct N-acylation of morpholine with trichloroacetyl chloride under microwave irradiation.

Reaction Scheme:

3.1. Materials and Equipment

  • Chemicals:

    • Morpholine (≥99%)

    • Trichloroacetyl chloride (≥99%)

    • Triethylamine (Et₃N, ≥99%), as a base/acid scavenger

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Dedicated microwave reactor for chemical synthesis (e.g., CEM Discover, Biotage Initiator) equipped with pressure-rated reaction vessels (10 mL) and magnetic stir bars.

    • Standard laboratory glassware (flasks, separatory funnel, etc.)

    • Rotary evaporator

    • Magnetic stirrer/hotplate

    • Analytical balance

3.2. Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Trichloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Microwave reactions are performed in sealed vessels under pressure. Never exceed the recommended volume or temperature limits of the vessel.

3.3. Step-by-Step Experimental Protocol

  • Reactant Preparation:

    • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add anhydrous Dichloromethane (DCM) (4.0 mL).

    • Add morpholine (1.0 mmol, 87.1 mg, 87 µL).

    • Add triethylamine (1.2 mmol, 121.4 mg, 167 µL). This base is crucial to neutralize the HCl by-product generated during the reaction.

    • Cool the vessel in an ice bath (0 °C).

    • Slowly add trichloroacetyl chloride (1.1 mmol, 200.0 mg, 123 µL) dropwise to the stirred solution. Caution: The reaction is exothermic.

  • Microwave Irradiation:

    • Securely cap the reaction vessel.

    • Place the vessel in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 100 °C (Use a pre-stirring time of 15 seconds)

      • Hold Time: 5 minutes

      • Power: 200 W (dynamic power control)

      • Absorption Level: Normal

    • Start the irradiation program. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, by running a series of reactions at different time points.

  • Workup and Extraction:

    • After irradiation is complete, allow the vessel to cool to room temperature (<50 °C) before carefully uncapping it in the fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (10 mL)

      • Saturated NaHCO₃ solution (10 mL)

      • Brine (10 mL)

    • Separate the organic (DCM) layer.

  • Drying and Solvent Removal:

    • Dry the collected organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(trichloroacetyl)morpholine as a solid.

3.4. Characterization

  • ¹H NMR (CDCl₃): Expect characteristic signals for the morpholine protons, typically two triplets around δ 3.7-4.0 ppm.

  • ¹³C NMR (CDCl₃): Expect signals for the morpholine carbons (around δ 45 and 66 ppm), the carbonyl carbon (C=O) around δ 160 ppm, and the trichloromethyl carbon (-CCl₃) around δ 93 ppm.

  • FT-IR (KBr): Look for a strong carbonyl (C=O) stretching band for the amide around 1650-1680 cm⁻¹.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for the molecular ion [M+H]⁺.

Comparative Results and Discussion

Microwave-assisted synthesis provides a significant advantage over conventional heating methods for this transformation. The direct and rapid heating minimizes the formation of degradation products and side reactions, leading to higher yields and purity in a fraction of the time.

ParameterConventional Method (Oil Bath Reflux)Microwave-Assisted MethodAdvantage
Reaction Time 4 - 8 hours5 - 10 minutes >95% Time Reduction [4]
Temperature ~40 °C (DCM Reflux)100 °C (Superheating)Higher kinetic energy
Typical Yield 60 - 75%>90% Increased Efficiency [5][9]
Product Purity Good (often requires extensive purification)Excellent (cleaner reaction profile)Simplified Workup [7][9]
Energy Usage High (heats oil bath, glassware)Low (heats reactants directly)Green Chemistry Benefit [3][6]

The ability to achieve temperatures far above the solvent's boiling point in a sealed vessel ("superheating") is a key factor in the dramatic rate acceleration seen in MAOS. [4]This, combined with the direct energy transfer to polar molecules, overcomes the activation energy barrier of the reaction much more effectively than conventional heating.

Conclusion

Microwave-assisted synthesis is a robust, efficient, and environmentally friendly method for the preparation of N-trichloroacetyl morpholine derivatives. [6][10]This protocol demonstrates a dramatic reduction in reaction time and a significant increase in yield compared to traditional methods. The technique's simplicity, speed, and reproducibility make it an invaluable tool for researchers in medicinal chemistry and drug development, facilitating rapid synthesis and optimization of novel chemical entities. [4][8]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Benchchem.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI.
  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed.
  • Microwave-assisted preparation of amides using a stable and reusable mesoporous carbonaceous solid acid. RSC Publishing.
  • Microwave-assisted clean synthesis of amides via aza-wittig reaction under solvent-free condition. SciELO.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI.
  • Microwave assisted synthesis and antibacterial studies of (E)-3-(2- Morpholinoquinolin-3-yl)-1-aryl prop-2. JOCPR.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PMC.
  • Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocol for 2,2,2-Trichloro-1-morpholin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

User Warning: Do not treat 2,2,2-Trichloro-1-morpholin-4-ylethanone (hereafter TCME ) as a standard amide.

While typical amides (e.g., acetamide) are kinetically stable in water (half-lives of years), TCME contains a trichloromethyl group (


) . This group is a powerful electron-withdrawing motif that destabilizes the amide bond.
  • The Effect: The

    
     group pulls electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
    
  • The Result: In neutral to basic aqueous solutions, TCME hydrolyzes rapidly into Trichloroacetic Acid (TCA) and Morpholine .

  • The Fix: You must suppress the ionization of water and avoid general base catalysis.

The Chemistry of Instability (Root Cause Analysis)

To troubleshoot effectively, you must understand the degradation mechanism. The hydrolysis follows a nucleophilic acyl substitution pathway, accelerated by the electron-deficiency of the carbonyl.

Hydrolysis Pathway Diagram[1][2]

HydrolysisMechanism cluster_0 Critical Failure Point TCME TCME (Electrophilic Carbonyl) Tetrahedral Tetrahedral Intermediate TCME->Tetrahedral Nucleophilic Attack (Fast due to CCl3) Water H2O / OH- Water->TCME Collapse Collapse & C-N Bond Break Tetrahedral->Collapse Proton Transfer Products Trichloroacetic Acid + Morpholine Collapse->Products Irreversible

Figure 1: Mechanism of TCME hydrolysis. The electron-withdrawing trichloromethyl group activates the carbonyl, lowering the energy barrier for the formation of the tetrahedral intermediate.

Troubleshooting Guide & FAQs

This section addresses specific user reports regarding TCME instability.

Issue 1: "My compound disappears in the assay buffer within 2 hours."

Diagnosis: Your assay buffer pH is likely too high (> pH 7.2). Technical Insight: The rate of hydrolysis for trichloroacetamides is pH-dependent. At pH 8.0, the concentration of hydroxide ions (


) is 10x higher than at pH 7.0. Hydroxide is a far stronger nucleophile than water.
Resolution: 
  • Lower the pH: Shift your assay pH to 6.0 – 6.5 if your biology allows.

  • Switch Buffers: Avoid phosphate buffers if possible, as they can act as general base catalysts. Use MES or PIPES (non-nucleophilic buffers).

Issue 2: "I see a precipitate forming in my stock solution."

Diagnosis: This is likely Morpholine Trichloroacetate salt, the product of hydrolysis. Technical Insight: As TCME hydrolyzes, it releases Trichloroacetic acid (a strong acid, pKa ~0.6) and Morpholine (a base, pKa ~8.3). These react immediately to form a salt which may be less soluble in certain organic/aqueous mixtures. Resolution:

  • Verify purity via LC-MS. If the parent peak (MW ~232.5 Da) is gone, discard the stock.

  • Never store aqueous stocks.

Issue 3: "Can I freeze the aqueous dilution for later use?"

Diagnosis: NO. Technical Insight: "Freeze-concentration effect." As water freezes, solutes concentrate in the remaining liquid pockets before total solidification. This localized high concentration can accelerate bimolecular degradation reactions and shift pH dramatically (especially with phosphate buffers), destroying the compound before it freezes completely. Resolution:

  • Prepare aqueous dilutions immediately before use (ex tempore).

  • Store long-term stocks only in 100% DMSO or anhydrous Acetonitrile at -20°C.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Maximize shelf-life of the precursor.

ParameterSpecificationReason
Solvent Anhydrous DMSO or AcetonitrileWater content < 0.1% prevents "slow-motion" hydrolysis.
Concentration 10 mM - 50 mMHigher concentrations are generally more stable (relative to surface area).
Storage -20°C or -80°CArrhenius equation: lower T exponentially reduces reaction rate.
Container Amber Glass VialPrevents potential photolytic degradation (though less critical than hydrolysis).
Protocol B: "Safe-Zone" Aqueous Dilution

Objective: Introduce TCME into aqueous media with minimal degradation.

  • Prepare Buffer: Use 50 mM MES, pH 6.0 .

    • Why? MES is non-nucleophilic and buffers well in the slightly acidic range where TCME is most stable.

  • Temperature Control: Pre-chill the buffer to 4°C (on ice).

  • The "Flash" Dilution:

    • Add the DMSO stock to the buffer only when the experiment is ready to start.

    • Mix by gentle inversion (avoid vortexing if possible to minimize heat generation/shear, though less critical for small molecules).

    • Limit: Keep the final DMSO concentration < 1% (or as tolerated by your assay).

  • Execution: Run the assay immediately. Do not let the plate sit for >30 minutes before reading.

Protocol C: Stability Verification (Self-Validating System)

Before running a high-value screen, run this 1-hour check.

  • Dilute TCME to 10 µM in your target assay buffer.

  • Inject into HPLC/LC-MS at

    
    .
    
  • Inject again at

    
     min.
    
  • Pass Criteria: >95% parent compound remaining.

  • Fail Criteria: Appearance of Morpholine peak or significant loss of AUC. -> Action: Lower pH or temperature.

Decision Tree: Solvent & Buffer Selection

Use this logic flow to determine the optimal conditions for your specific experiment.

DecisionTree Start Start: TCME Experiment IsBio Is this a Biological Assay? Start->IsBio ChemSynth Chemical Synthesis? IsBio->ChemSynth No PHCheck Can you work at pH < 7.0? IsBio->PHCheck Yes NonAq Use Anhydrous Organic Solvent (DCM, THF, MeCN) ChemSynth->NonAq Yes YesPH Use MES Buffer (pH 6.0) Keep on Ice PHCheck->YesPH Yes NoPH Must work at pH 7.4? PHCheck->NoPH No HighRisk HIGH RISK MODE: 1. Prepare ex tempore 2. Limit assay time < 30 min 3. Account for degradation in data NoPH->HighRisk Yes

Figure 2: Logic flow for selecting experimental conditions to minimize hydrolysis risks.

References

  • Source: Bowman, W. R., et al. "Reactions of Amides." Comprehensive Organic Functional Group Transformations.
  • Hydrolysis Mechanisms in Aqueous Media

    • Source: Hoke, R. A., et al. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology, 2021.
    • URL:[Link]

    • Relevance: Provides kinetic data on similar halo-acetamide structures, demonstrating the rapid increase in hydrolysis rates
  • Synthesis and Stability of N-Substituted Trichloroacetamides

    • Source: Matsubara, R., et al. "Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides..." ACS Omega, 2023.[1]

    • URL:[Link][1]

    • Relevance: Discusses the synthesis and conversion of these compounds, highlighting their reactivity as "blocked isocyanates" or active acylating agents, confirming their labile n
  • Source: Brown, R. S., et al. "Hydrolysis of Amides." Accounts of Chemical Research.

Sources

Technical Support Center: Optimizing 4-(Trichloroacetyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Trichloroacetyl)morpholine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic outcomes. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction.

Core Synthesis Protocol & Mechanism

The synthesis of 4-(Trichloroacetyl)morpholine is a classic example of nucleophilic acyl substitution, specifically, the acylation of a secondary amine. Morpholine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of trichloroacetyl chloride. A non-nucleophilic base, typically triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting morpholine and driving the reaction to completion.[1][2][3]

Reaction Scheme:

Morpholine + Trichloroacetyl Chloride → 4-(Trichloroacetyl)morpholine + Triethylamine Hydrochloride

Detailed Experimental Protocol

This protocol is based on standard Schotten-Baumann-type conditions, adapted for a non-aqueous environment.[4][5][6]

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, Diethyl Ether, or THF, ~5-10 mL per mmol of morpholine).

    • Add triethylamine (1.1 eq.) to the solution.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Dissolve trichloroacetyl chloride (1.05 eq.) in the same anhydrous solvent.

    • Add the trichloroacetyl chloride solution dropwise to the stirred morpholine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the morpholine spot has been consumed.

  • Workup & Isolation:

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold solvent.

    • Combine the filtrates and wash sequentially with cold water, 5% HCl (aq), saturated NaHCO₃ (aq), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography if necessary.[7][8]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

A1: Low or no yield is the most common issue and can stem from several factors, primarily related to reagent quality and reaction conditions.

  • Probable Cause 1: Hydrolysis of Trichloroacetyl Chloride.

    • Explanation: Trichloroacetyl chloride is extremely reactive and highly susceptible to hydrolysis.[9][10][11][12] Any moisture present in the solvent, glassware, or on the surface of the morpholine will rapidly convert the acyl chloride to the unreactive trichloroacetic acid.

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) immediately before use and assembled under a dry, inert atmosphere (Nitrogen or Argon).

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).

      • Ensure your morpholine and triethylamine are dry. If necessary, distill them from a suitable drying agent like calcium hydride (CaH₂).

  • Probable Cause 2: Ineffective HCl Scavenging.

    • Explanation: The reaction generates one equivalent of HCl. If the triethylamine base is absent, of poor quality, or insufficient, the HCl will protonate the starting morpholine, forming morpholinium hydrochloride. This salt is unreactive towards the acyl chloride, effectively halting the reaction.[3][13]

    • Solution:

      • Always use a slight excess (1.1 eq.) of a high-purity, dry tertiary amine base like triethylamine.

      • Ensure the base is added before the trichloroacetyl chloride.

  • Probable Cause 3: Incorrect Reagent Stoichiometry.

    • Explanation: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Solution:

      • Carefully calculate the molar equivalents of all reagents. It is common practice to use a slight excess of the less expensive or more easily removed reagent. In this case, a slight excess of the acylating agent (1.05 eq.) can help drive the reaction to completion.

Q2: My final product is contaminated with unreacted morpholine. How can I remove it?

A2: The presence of starting material indicates an incomplete reaction or inefficient workup.

  • Explanation: Morpholine is a basic compound. Your desired amide product, 4-(Trichloroacetyl)morpholine, is significantly less basic due to the electron-withdrawing effect of the trichloroacetyl group.[14][15] This difference in basicity is key to its removal.

  • Solution:

    • During the aqueous workup, perform an acidic wash with a dilute solution of HCl (e.g., 5% HCl). The basic morpholine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer, while your neutral amide product remains in the organic layer.

    • To prevent this issue in the future, ensure the reaction has gone to completion via TLC analysis before beginning the workup. If the reaction has stalled, a small additional charge of trichloroacetyl chloride may be necessary.

Q3: A large amount of white solid formed during the reaction. Is this my product?

A3: No, this is almost certainly a byproduct.

  • Explanation: The white, crystalline solid that precipitates during the reaction is triethylamine hydrochloride (Et₃N·HCl), the salt formed from the neutralization of the HCl byproduct by the triethylamine base.[1][16]

  • Solution:

    • This is an expected and positive sign that the reaction is proceeding. This salt is typically removed by filtration before the aqueous workup. It is highly soluble in water but has low solubility in many organic solvents like diethyl ether, which facilitates its removal.[17][18]

Q4: After removing the solvent, I obtained a dark, oily residue instead of a solid. What should I do?

A4: Product oiling out can be due to impurities or the inherent physical properties of the compound.

  • Probable Cause 1: Residual Solvent or Impurities.

    • Explanation: Trapped solvent or minor side products can depress the melting point of your compound, causing it to appear as an oil.

    • Solution:

      • Ensure complete removal of the solvent by placing the crude product under a high vacuum for several hours.

      • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.[8]

  • Probable Cause 2: The product has a low melting point.

    • Explanation: Some N-acyl morpholines are low-melting solids or even oils at room temperature.

    • Solution:

      • Proceed with purification via column chromatography on silica gel using a solvent system such as hexane/ethyl acetate.

      • Alternatively, attempt recrystallization from a different solvent system. A mixed solvent system, where the product is soluble in one solvent and insoluble in the other (e.g., ethyl acetate/hexane or ethanol/water), is often effective.[19]

Frequently Asked Questions (FAQs)

Q: Why is it critical to add the trichloroacetyl chloride at low temperatures (0-5 °C)?

A: This is crucial for controlling the reaction rate and minimizing side reactions. The acylation of amines is a highly exothermic process. Adding the acyl chloride slowly at a low temperature prevents a rapid temperature spike, which could lead to undesired side reactions, such as the decomposition of the acyl chloride or reactions with the solvent.[5]

Q: Can I use a different base, like pyridine or sodium hydroxide?

A: While other bases can be used, triethylamine is often preferred in anhydrous conditions.

  • Pyridine: Can be used and sometimes acts as a nucleophilic catalyst. However, it can be more difficult to remove during workup due to its higher boiling point and solubility in organic solvents.[3]

  • Sodium Hydroxide (Schotten-Baumann conditions): This is typically used in a biphasic system (e.g., dichloromethane/water).[4][6] While effective, this introduces water into the reaction, which can significantly increase the risk of hydrolyzing the highly reactive trichloroacetyl chloride. For this specific substrate, anhydrous conditions with an organic base are generally more reliable.

Q: What is the best way to confirm the identity and purity of my final product?

A: A combination of spectroscopic and physical methods should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure. You should see characteristic shifts for the morpholine protons (typically two triplets) and the carbonyl carbon.

  • FT-IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide, typically in the range of 1650-1680 cm⁻¹. The C-N stretch will also be present.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp, narrow melting point range is a good indicator of high purity.

Data & Workflow Summaries

Table 1: Typical Reaction Parameters
ParameterRecommended Value/ConditionRationale
Morpholine 1.0 equivalentLimiting reagent
Trichloroacetyl Chloride 1.05 - 1.1 equivalentsSlight excess to ensure full conversion
Triethylamine 1.1 - 1.2 equivalentsScavenges HCl byproduct, drives equilibrium[2]
Solvent Anhydrous CH₂Cl₂, Et₂O, or THFAprotic, dissolves reactants, low reactivity
Temperature 0 °C for addition, then RTControls exotherm, prevents side reactions[20]
Reaction Time 2 - 6 hoursMonitor by TLC for completion
Typical Yield > 85%Dependent on purity of reagents and technique
Diagrams

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Morpholine Morpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Morpholine->Tetrahedral 1. Nucleophilic Attack AcylChloride Trichloroacetyl Chloride (Electrophile) AcylChloride->Tetrahedral Product 4-(Trichloroacetyl)morpholine Tetrahedral->Product 2. Collapse & Cl⁻ loss HCl HCl Tetrahedral->HCl Salt Et3N•HCl Salt HCl->Salt Base Triethylamine (Base) Base->Salt 3. Neutralization

Caption: Nucleophilic acyl substitution mechanism.

TroubleshootingWorkflow Start Experiment Complete CheckYield Check Yield & Purity (TLC, NMR) Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield Low ImpureProduct Problem: Impure Product CheckYield->ImpureProduct Impure Success Success: High Yield & Purity CheckYield->Success Good Cause_Moisture Cause: Moisture? (Hydrolysis of Acyl Chloride) LowYield->Cause_Moisture Cause_Base Cause: Insufficient Base? (Amine Protonation) LowYield->Cause_Base Cause_Incomplete Cause: Incomplete Reaction? ImpureProduct->Cause_Incomplete Cause_Workup Cause: Ineffective Workup? ImpureProduct->Cause_Workup Sol_Anhydrous Solution: Use Anhydrous Reagents/Solvents Cause_Moisture->Sol_Anhydrous Sol_Base Solution: Use >1.1 eq. Dry Triethylamine Cause_Base->Sol_Base Sol_Monitor Solution: Monitor by TLC, Increase Reaction Time Cause_Incomplete->Sol_Monitor Sol_AcidWash Solution: Perform Dilute HCl Wash Cause_Workup->Sol_AcidWash Sol_Purify Solution: Recrystallize or Use Chromatography Sol_AcidWash->Sol_Purify

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Triethylamine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 20, 2026, from [Link]

  • Solubility of Things. (n.d.). Trichloroacetyl chloride. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Triethylamine hydrochloride. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Trichloroacetyl chloride. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US2613220A - Manufacture of trichloroacetic acid and derivatives.
  • Çinar, N., Tunoğlu, N., & Özbey, S. (2004). Trichloroacetylation of some cyclic enamines. Journal of the Korean Chemical Society, 48(6), 575-580. Available from [Link]

  • Molbase. (n.d.). Trichloroacetyl chloride 76-02-8 wiki. Retrieved February 20, 2026, from [Link]

  • Giani, S., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available from [Link]

  • Khammas, S. J., & Hamood, A. J. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. Available from [Link]

  • Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • ScienceMadness Discussion Board. (2014, May 4). Secondary amine Acylation. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved February 20, 2026, from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 20, 2026, from [Link]

  • Özbey, S., Şenöz, H., & Tunoğlu, N. (2000). Crystal Structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohexene. Analytical Sciences, 16(9), 1005-1006. Available from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved February 20, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). 12.5 Reactions of Amines. Retrieved February 20, 2026, from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved February 20, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved February 20, 2026, from [Link]

  • Acylation under weak base conditions. (n.d.). Retrieved February 20, 2026, from [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. Available from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Giani, S., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Available from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 20, 2026, from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • Chem Survival. (2013, September 9). Recrystallization [Video]. YouTube. [Link]

Sources

Stability of trichloroacetyl morpholine in basic conditions (NaOH/KOH)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability of Trichloroacetyl Morpholine (TCAM) in Basic Media Ticket ID: TCAM-STAB-001 Status: Resolved / Knowledge Base Article

Executive Summary

Trichloroacetyl morpholine (TCAM) is fundamentally unstable in aqueous basic conditions (NaOH, KOH) and moderately unstable in mild bases (Carbonates) in the presence of protic solvents.

The electron-withdrawing nature of the trichloromethyl group (


) renders the carbonyl carbon highly electrophilic. While standard amides are generally resistant to hydrolysis, TCAM behaves more like an activated ester or an anhydride. In the presence of hydroxide ions, it undergoes rapid hydrolysis to yield Morpholine  and Trichloroacetate .

Immediate Action Required:

  • If preserving TCAM: Maintain pH < 7. Avoid aqueous bicarbonate washes if possible; use water or dilute acid.

  • If removing TCAM (Deprotection): Use

    
     or 
    
    
    
    in Methanol/Water.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the "Why." The instability of TCAM is not a random degradation; it is a predictable consequence of electronic induction.

The Mechanism of Failure

The three chlorine atoms on the


-carbon pull electron density away from the carbonyl group (Inductive Effect, 

). This makes the carbonyl carbon significantly more positive (electrophilic) than in a standard acetamide.

When exposed to a base (


), the following cascade occurs:
  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon.[1]

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Collapse & Expulsion: The bond breaks. Unlike typical ketones which might undergo the Haloform reaction (breaking the C-C bond), the amide bond in TCAM is sufficiently activated that the amine (morpholine) is expelled, or the

    
     bond cleaves depending on specific conditions. In aqueous NaOH, hydrolysis to the acid salt is dominant.
    
Visualization: Hydrolysis Pathway

TCAM_Hydrolysis TCAM TCAM (Trichloroacetyl Morpholine) Inter Tetrahedral Intermediate TCAM->Inter Nucleophilic Attack OH OH- (Base) OH->Inter Morph Morpholine (Free Amine) Inter->Morph Collapse TCA Trichloroacetate (Salt) Inter->TCA Hydrolysis

Figure 1: The base-mediated hydrolysis pathway of TCAM. The electron-deficient carbonyl is the "Achilles' heel" of the molecule.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify if base instability is the root cause of your experimental issues.

SymptomProbable CauseVerification StepCorrective Action
Loss of Product Yield Hydrolysis during workup.Check aqueous layer by LCMS. Look for Morpholine mass (MW 87).[2]Switch to neutral water wash or dilute

wash.
"Chloroform" Smell Haloform-type cleavage or decarboxylation.Occurs in strong base + heat.Keep reaction cold (

). Avoid pH > 12.[2]
Solid Precipitate in Aqueous Layer Formation of Trichloroacetic acid salts.Acidify a sample of the aqueous layer; check if precipitate dissolves or extracts.None needed if product is organic soluble; this confirms hydrolysis.
Unexpected Polarity Change Conversion of amide (neutral) to amine (basic).TLC: Product spot disappears, baseline spot (amine) appears.STOP. Do not add more base. Acidify immediately to protonate morpholine.

Module 3: Frequently Asked Questions (FAQs)

Q1: I need to neutralize a reaction containing TCAM. Can I use Saturated Sodium Bicarbonate (


)? 
  • Technical Answer: Proceed with extreme caution. While

    
     is a weak base (pH ~8.5), the hydrolysis of trichloroacetamides can still occur, especially if the contact time is long or the temperature is elevated.
    
  • Recommendation: Use a phosphate buffer (pH 7.0) or cold water. If you must use bicarbonate, keep the mixture at

    
     and separate layers immediately.
    

Q2: Is TCAM stable in Pyridine or Triethylamine?

  • Technical Answer: Yes, in anhydrous conditions. TCAM is stable in organic bases (non-nucleophilic or sterically hindered) provided there is no water present to act as the nucleophile.

  • Warning: If you add water to a mixture of TCAM and Triethylamine, hydrolysis will begin.

Q3: I actually want to remove the Trichloroacetyl group. What is the best protocol?

  • Technical Answer: This is a standard deprotection method.

  • Protocol: Dissolve compound in

    
    . Add 2.0 equiv. of 
    
    
    
    or 1N
    
    
    . Stir at room temperature for 30-60 mins. The group cleaves cleanly to release the free amine.

Q4: Why does my LCMS show a mass of M-117?

  • Technical Answer: You have lost the

    
     fragment (Mass ~145) and gained a proton. This confirms the amide bond has been cleaved, leaving the free morpholine ring.
    

Module 4: Experimental Protocols

Protocol A: Stability Challenge Test (Validation)

Use this protocol to determine the "safe window" for your specific experimental conditions.

Materials:

  • TCAM (10 mg/mL stock in Acetonitrile)

  • Buffer A: 0.1 N

    
    
    
  • Buffer B: Phosphate Buffer pH 7

  • Buffer C: 0.1 N

    
    
    

Workflow:

  • Preparation: Aliquot 100

    
    L of TCAM stock into three HPLC vials.
    
  • Challenge: Add 900

    
    L of Buffer A, B, and C to respective vials.
    
  • Incubation: Let stand at Room Temperature for 30 minutes.

  • Analysis: Inject immediately onto HPLC/LCMS.

  • Interpretation:

    • Buffer A (Acid): Should show >98% TCAM (Stable).

    • Buffer B (Neutral): Should show >95% TCAM (Metastable).

    • Buffer C (Base): Will show significant degradation to Morpholine (Unstable).

Protocol B: Safe Workup Procedure

Recommended extraction method for TCAM intermediates.

  • Quench: Pour reaction mixture into ice-cold water or 0.5M

    
    .
    
  • Extract: Use Ethyl Acetate or DCM.

  • Wash: Wash organic layer with:

    • 
       Cold Water[3]
      
    • 
       Brine
      
    • SKIP the standard Bicarbonate wash.

  • Dry: Dry over

    
     and concentrate at 
    
    
    
    .

References

  • Mechanism of Amide Hydrolysis

    • Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. "Recent Perspectives concerning the Mechanism of Amide Hydrolysis." Accounts of Chemical Research, 1992, 25(11), 481–488.
  • Trichloroacetyl as a Protecting Group (Base Labile)

    • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Edition, Wiley-Interscience, 2006. (Section: Protection for the Amino Group - Amides).[1][4][5][6]

    • Note: Defines trichloroacetamides as cleavable by dilute NaOH or K2CO3/MeOH.
  • Hydrolysis Kinetics of Haloacetamides

    • H. Zheng et al. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners."[1] Environmental Science & Technology, 2022. (Demonstrates the rapid hydrolysis of electron-deficient acetamides in base).

  • Morpholine Chemical Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8078, Morpholine."

Sources

Technical Support Center: Troubleshooting Solubility of Trichloroacetyl Morpholine in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trichloroacetyl morpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of trichloroacetyl morpholine in polar solvent systems. Here, we provide in-depth, field-tested insights and practical protocols to overcome these common experimental hurdles.

Introduction: The Challenge of Trichloroacetyl Morpholine Solubility

Trichloroacetyl morpholine is a key building block in organic synthesis. Its molecular structure, featuring a nonpolar trichloroacetyl group and a polar morpholine ring, gives it a complex solubility profile. While the morpholine moiety suggests some affinity for polar solvents, the bulky and electron-withdrawing trichloroacetyl group often leads to poor solubility in highly polar solvents like water. This guide will walk you through the causality of these issues and provide systematic approaches to achieve successful dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my trichloroacetyl morpholine not dissolving in water or ethanol?

A1: The principle of "like dissolves like" is central here. Trichloroacetyl morpholine has a significant nonpolar character due to the large trichloromethyl group (-CCl₃). While the morpholine ring contains polar ether and amide functionalities, the overall polarity of the molecule is relatively low. Highly polar solvents like water and, to a lesser extent, ethanol, establish strong hydrogen-bonding networks.[1] The energy required to break these solvent-solvent interactions to accommodate the less polar trichloroacetyl morpholine molecules is often greater than the energy released from solute-solvent interactions, resulting in poor solubility.

Q2: What is the expected solubility of trichloroacetyl morpholine in common polar solvents?

A2: Quantitative solubility data for trichloroacetyl morpholine is not widely published. However, based on its structure and the properties of similar N-acyl morpholines, a qualitative solubility trend can be predicted.[2][3]

SolventPolarityExpected SolubilityRationale
WaterHighVery LowStrong hydrogen bonding network of water excludes the nonpolar parts of the molecule.
Methanol/EthanolHighLow to ModerateCan engage in some hydrogen bonding, but the alkyl chain provides some nonpolar character.
IsopropanolMediumModerateIncreased nonpolar character compared to ethanol improves interaction with the solute.
AcetonitrileMediumModerate to GoodAprotic polar solvent that can dissolve a range of polarities.
AcetoneMediumGoodAprotic polar solvent, effective at solvating the carbonyl group.
Dimethyl Sulfoxide (DMSO)HighHighHighly polar aprotic solvent with a strong ability to dissolve a wide range of compounds.[4]
N,N-Dimethylformamide (DMF)HighHighSimilar to DMSO, a highly effective polar aprotic solvent.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A3: Yes, increasing the temperature generally increases the solubility of solids in liquids.[5][6] Heat provides the necessary energy to overcome the intermolecular forces in the solid solute and disrupt the solvent-solvent interactions.[5][6] For many organic solids, solubility can vary exponentially with temperature.[7][8]

Risks:

  • Degradation: Trichloroacetyl morpholine, like many acylated compounds, can be susceptible to hydrolysis, especially in the presence of water and heat. The amide bond can cleave, leading to the formation of morpholine and trichloroacetic acid.

  • Safety: Always heat flammable organic solvents using appropriate laboratory equipment like a heating mantle or a water bath in a well-ventilated fume hood. Never use an open flame.

In-Depth Troubleshooting Guides

Guide 1: Strategic Use of Co-solvent Systems

When a single solvent is ineffective, a co-solvent system is the most powerful and common approach. Co-solvents work by reducing the overall polarity of the primary solvent, making it more hospitable to less polar solutes.[1][9][10]

The Mechanism: Co-solvents like ethanol or propylene glycol, when added to water, disrupt the highly structured hydrogen-bonding network of water.[1] This creates a solvent environment with a lower dielectric constant, which is more favorable for dissolving nonpolar or weakly polar molecules.[1]

Troubleshooting Workflow: Co-Solvent Selection

A Start: Solubility Issue in Primary Polar Solvent (e.g., Water) B Is the primary solvent aqueous? A->B C Select a water-miscible organic co-solvent. Common choices: Ethanol, Isopropanol, Acetonitrile, Acetone, DMSO. B->C Yes D Is the primary solvent a non-aqueous polar solvent (e.g., Ethanol)? B->D No F Start with a low percentage of co-solvent (e.g., 10% v/v). C->F E Select a less polar miscible co-solvent. Common choices: Dichloromethane, Ethyl Acetate, Toluene (use with caution). D->E E->F G Does the compound dissolve? F->G H Gradually increase the co-solvent percentage. Monitor for precipitation. G->H No I Solubility Achieved. Record final solvent ratio. G->I Yes H->G J If solubility is still poor at >50% co-solvent, consider a different primary solvent or co-solvent. H->J [ At max desired % ]

Caption: A decision-making workflow for selecting and optimizing a co-solvent system.

Guide 2: Controlled Temperature Adjustment

For endothermic dissolution processes, where energy is required to break bonds in the solid, applying heat is an effective strategy.[6]

The Mechanism: Increasing the temperature boosts the kinetic energy of both solute and solvent molecules.[5] This enhanced molecular motion helps to break apart the crystal lattice of the solid solute and create space within the solvent for the solute molecules to enter, leading to dissolution.[5]

Experimental Protocol: Temperature-Assisted Dissolution

  • Setup: Place the vessel containing the solvent and undissolved trichloroacetyl morpholine in a controllable heating system (e.g., a stirring hotplate with an oil bath). Use a magnetic stirrer for constant agitation.

  • Initial Temperature: Begin at room temperature.

  • Gradual Heating: Increase the temperature in increments of 5-10°C.

  • Observation: After each temperature increase, allow the system to equilibrate for 5-10 minutes while stirring. Observe for any changes in the amount of undissolved solid.

  • Maximum Temperature: Do not exceed the boiling point of the solvent. For aqueous solutions, be cautious above 60-70°C to minimize the risk of hydrolysis.

  • Cooling: Once the compound is dissolved, cool the solution slowly to room temperature. Observe if the compound remains in solution or if it precipitates out (indicating supersaturation).

Guide 3: The Role of Surfactants and Complexation Agents

For aqueous systems where co-solvents may not be desirable (e.g., in certain biological assays), surfactants or complexation agents can be employed.

The Mechanism of Surfactants: Surfactants are molecules with a polar head and a nonpolar tail. Above a certain concentration (the critical micelle concentration), they form micelles in water. The nonpolar tails create a hydrophobic core within the micelle, which can encapsulate poorly soluble compounds like trichloroacetyl morpholine, effectively dissolving them in the bulk aqueous phase.[11][12]

The Mechanism of Complexation: Cyclodextrins are another option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug resides within the cyclodextrin cavity, enhancing its overall solubility in water.[11][13]

Conceptual Diagram: Surfactant Micelle Action

cluster_micelle Micelle Core (Hydrophobic) cluster_water Aqueous Phase (Hydrophilic) TCM Trichloroacetyl Morpholine S1 Surfactant Head S1->TCM encapsulates S2 Surfactant Head S2->TCM S3 Surfactant Head S3->TCM S4 Surfactant Head S4->TCM S5 Surfactant Head S5->TCM S6 Surfactant Head S6->TCM

Caption: How surfactant micelles encapsulate a hydrophobic molecule in water.

Summary and Key Takeaways

Solving the solubility issues of trichloroacetyl morpholine in polar solvents requires a systematic approach.

  • Assess Polarity: Understand that the compound has significant nonpolar character. Avoid starting with highly polar solvents like pure water if possible.

  • Employ Co-solvents: This is the most effective and widely applicable method. Start with a water-miscible organic solvent like isopropanol, acetonitrile, or DMSO.

  • Use Heat Judiciously: Temperature can significantly increase solubility but be mindful of potential degradation, especially in aqueous solutions.

  • Consider Advanced Methods: For specific applications, surfactants or complexation agents can provide solutions where traditional solvents fail.

By understanding the underlying chemical principles and applying these troubleshooting strategies, researchers can effectively overcome the solubility challenges associated with trichloroacetyl morpholine and ensure the success of their experiments.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Blake, A. B. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • S. K. S., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Trichloroacetylation of some cyclic enamines. Retrieved from [Link]

  • Academia.edu. (2000, September 15). Crystal Structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohex. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoroacetyl)morpholine. Retrieved from [Link]

  • Metoree. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from [Link]

  • Alpha Chemique. (2023, February 9). Uncovering The Benefits and Risks of Morpholine. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • ResearchGate. (2021, March 2). Solubility Behavior and Polymorphism of N -Acetyl- l -proline in 16 Individual Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • ACS Figshare. (2021, March 2). Solubility Behavior and Polymorphism of N‑Acetyl‑l‑proline in 16 Individual Solvents from 283.15 to 323.15 K. Retrieved from [Link]

Sources

Technical Support Center: Controlling the Exothermic Reaction of Morpholine with Trichloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the highly exothermic acylation of morpholine with trichloroacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals who handle this powerful but challenging transformation. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven insights necessary to ensure safe, controlled, and high-yielding reactions.

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between morpholine and trichloroacetyl chloride so exothermic?

A1: The significant heat release stems from the high reactivity of the starting materials and the stability of the resulting product. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1]

  • Highly Nucleophilic Amine: The nitrogen atom in morpholine has a readily available lone pair of electrons, making it a strong nucleophile.[1]

  • Highly Electrophilic Acyl Chloride: Trichloroacetyl chloride is an exceptionally reactive electrophile. The carbonyl carbon is activated by the strong electron-withdrawing effects of both the chlorine atom and the trichloromethyl group, making it highly susceptible to nucleophilic attack.[1]

  • Thermodynamically Favorable Bond Formation: The formation of the stable amide bond (C-N) is a thermodynamically favorable process that releases a substantial amount of energy as heat.

This combination of a potent nucleophile and a highly activated electrophile leads to a very fast and vigorous reaction, which can become dangerous if not properly controlled.[1][]

Q2: What are the immediate signs of a runaway reaction, and how can I prevent one?

A2: A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal. Recognizing the early warning signs is critical for prevention.

Early Warning Signs:

  • Unexpected Temperature Spike: A rapid increase in the internal reaction temperature that does not stabilize with the available cooling.[3]

  • Sudden Color Change or Gas Evolution: Unexplained changes in the appearance of the reaction mixture or vigorous bubbling/fuming.[3]

  • Delayed Exotherm: If the reaction does not warm up as expected upon initial reagent addition, it could indicate an accumulation of unreacted reagents. A sudden, delayed temperature spike can occur when the reaction finally initiates.[3]

Prevention is the Best Strategy:

  • Controlled Reagent Addition: Never add all reagents at once.[3] Use a syringe pump or a dropping funnel for slow, dropwise addition of the trichloroacetyl chloride to the cooled morpholine solution.[3] This ensures that the heat generated can be effectively dissipated by the cooling system as it is produced.

  • Adequate Cooling: Always start with a pre-cooled reaction vessel.[3] An ice-water bath (0 °C) is standard, but for larger scales or if the reaction proves difficult to control, a dry ice/acetone bath (–78 °C) provides a greater cooling capacity.[3][4]

  • Vigorous Stirring: Ensure efficient mixing to prevent the formation of localized "hot spots" where the concentration of reagents is high and the temperature can spike.[4]

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm. The solvent acts as a heat sink, absorbing the energy released.[3][5]

Troubleshooting and Experimental Design

Q3: My reaction temperature is spiking despite using an ice bath. What's going wrong and what should I do?

A3: This is a critical situation indicating that your heat generation rate is overwhelming your heat removal capacity.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease adding the trichloroacetyl chloride.[3]

  • Enhance Cooling: If possible and safe, add more ice to the bath or switch to a more potent cooling bath like dry ice/acetone.

Root Cause Analysis & Solutions:

  • Addition Rate is Too Fast: This is the most common cause. Reduce the addition rate significantly. Using a syringe pump provides the most precise control.

  • Inadequate Mixing: If the stirring is poor, the acyl chloride can build up in one area, creating a localized exotherm. Ensure the stir bar is rotating vigorously and creating a good vortex.

  • Concentration is Too High: The reaction may be too concentrated. For future runs, increase the amount of solvent to better absorb the heat generated.[5]

  • Cooling Bath Inefficiency: Ensure the cooling bath has good contact with the reaction flask. The flask should be submerged as much as is practical.

The following diagram outlines a decision-making process for managing the reaction temperature.

G start Start Reagent Addition monitor_temp Monitor Internal Temperature start->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok continue_add Continue Addition temp_ok->continue_add Yes stop_add STOP Addition Immediately! temp_ok->stop_add No (Spike!) continue_add->monitor_temp reaction_complete Reaction Complete continue_add->reaction_complete All Reagent Added enhance_cool Enhance Cooling (e.g., add more ice, switch to dry ice bath) stop_add->enhance_cool troubleshoot Troubleshoot: - Reduce future addition rate - Increase solvent volume - Improve stirring enhance_cool->troubleshoot

Caption: Troubleshooting workflow for temperature spikes.

Q4: How do I choose the right solvent for this reaction?

A4: Solvent selection is crucial for controlling the reaction rate and managing heat.[6] The ideal solvent should be inert to the highly reactive acyl chloride, dissolve the reactants, and have a suitable boiling point. Aprotic solvents are required to prevent reaction with the trichloroacetyl chloride.

SolventBoiling Point (°C)Dielectric ConstantKey Considerations
Dichloromethane (DCM) 39.69.1Recommended. Low boiling point offers a safety advantage (boils off excess heat), but requires a condenser. Excellent solubility for starting materials and intermediates.[1]
Tetrahydrofuran (THF) 667.5Good choice. Higher boiling point than DCM. Must be anhydrous as it can contain water.
Acetonitrile (ACN) 8237.5Polar aprotic solvent, can be used but may be more difficult to remove post-reaction.[7]
Diethyl Ether 34.64.3Very low boiling point and high volatility can be a fire hazard. Good for low-temperature reactions.[7]

Recommendation: Dichloromethane (DCM) is often the preferred solvent due to its inertness, low boiling point, and good solvency. Always use an anhydrous grade of solvent to prevent hydrolysis of the trichloroacetyl chloride.[1]

Q5: My yield is low. What are the common causes and how can I improve it?

A5: Low yield can be attributed to several factors, often related to the reactivity of the acyl chloride.

Potential Causes & Solutions:

  • Hydrolysis of Trichloroacetyl Chloride: Acyl chlorides are extremely sensitive to moisture.[1] Any water present in the solvent, on the glassware, or in the morpholine will hydrolyze the acyl chloride to the unreactive trichloroacetic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Side Reaction with Amine: The hydrochloric acid (HCl) byproduct generated during the reaction will protonate the starting morpholine, forming morpholinium hydrochloride salt.[] This salt is not nucleophilic and will not react with the acyl chloride.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture.[1][] Use at least 1.1 equivalents of the base to scavenge the HCl as it is formed.

  • Incomplete Reaction: If the reaction time is too short or the temperature is kept too low for an extended period, the reaction may not go to completion.

    • Solution: After the controlled addition at 0 °C, allow the reaction to warm to room temperature and stir for 1-16 hours to ensure completion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Protocols and Procedures

Recommended Lab-Scale Protocol (Illustrative)

This protocol is a starting point and should be adapted based on your specific scale and equipment.

Setup:

  • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer to monitor the internal temperature, a nitrogen/argon inlet, and a dropping funnel.

  • Prepare an ice-water bath.[3]

Procedure:

  • To the flask, add morpholine (1.0 equiv) and anhydrous dichloromethane (DCM, target concentration ~0.5 M).

  • Add triethylamine (1.1 equiv) to the solution.[1]

  • Cool the reaction mixture to 0 °C in the ice bath.[1]

  • Charge the dropping funnel with trichloroacetyl chloride (1.05 equiv) dissolved in a small amount of anhydrous DCM.

  • Add the trichloroacetyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

Safe Quenching and Work-up Procedure

Quenching is necessary to neutralize any unreacted, hazardous trichloroacetyl chloride.

  • Cool the Reaction: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. This will moderate the exotherm of the quench.

  • Prepare Quenching Solution: Have a beaker of saturated aqueous sodium bicarbonate (NaHCO₃) solution ready.[1]

  • Slow Addition: Slowly and carefully add the reaction mixture to the stirred NaHCO₃ solution. CAUTION: This will generate CO₂ gas and can be exothermic. Do not add the quench solution to the reaction mixture; always add the reaction mixture to the quench solution.

  • Work-up: Transfer the quenched mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

    • Purify as necessary by recrystallization or column chromatography.

The following diagram illustrates the key stages of heat management during the reaction.

G cluster_0 Reaction Stages cluster_1 Heat Management Strategy stage1 1. Pre-Cooling Flask at 0°C stage2 2. Controlled Addition Generate Heat (Exotherm) Remove Heat (Ice Bath) stage1->stage2 strategy1 Establish Initial Sink stage3 3. Post-Reaction Allow to warm to RT stage2->stage3 strategy2 Balance Generation & Removal stage4 4. Quenching Cool back to 0°C Add to quench solution stage3->stage4 strategy3 Ensure Completion strategy4 Control Quench Exotherm

Caption: Heat management strategies across reaction stages.

Scale-Up Considerations

Scaling up exothermic reactions is not trivial and requires careful planning.[3]

  • Surface-Area-to-Volume Ratio: As you increase the reaction volume, the surface area available for heat transfer does not increase proportionally.[8][9] This means a cooling bath that worked for a 1 L reaction will be insufficient for a 10 L reaction. A jacketed reactor with a recirculating chiller is often necessary for larger scales.

  • Mixing Efficiency: Achieving homogenous mixing becomes more challenging at a larger scale, increasing the risk of hot spots.[4] The type of impeller and stirring speed must be re-evaluated.

  • Calorimetry Data: For process development, running the reaction in a reaction calorimeter (RC1) can provide crucial data on the heat of reaction and the maximum rate of temperature rise, allowing for safer and more robust process design.[4][8]

References

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
  • Unknown Author. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • NJ.gov. (n.d.). TRICHLOROACETYL CHLORIDE HAZARD SUMMARY.
  • Cole-Parmer. (2004, January 10). Material Safety Data Sheet - Trichloroacetyl chloride.
  • Synquest Labs. (n.d.). Trichloroacetyl chloride Safety Data Sheet.
  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
  • A Guide for Science Researchers. (2024, September 23). Choosing the Best Solvent for Chemical Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Solvents.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

Sources

Drying methods for N-(Trichloroacetyl)morpholine prior to analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Drying Methods for Analytical Success

Welcome to the technical support center for N-(Trichloroacetyl)morpholine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of drying this analyte prior to analysis. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the fundamental principles behind them, ensuring your experimental success.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and drying of N-(Trichloroacetyl)morpholine.

Q1: Why is it absolutely critical to dry N-(Trichloroacetyl)morpholine before analysis?

A1: The presence of moisture can significantly compromise the integrity of N-(Trichloroacetyl)morpholine and the accuracy of subsequent analyses for three primary reasons:

  • Susceptibility to Hydrolysis: The N-acyl bond, particularly with a highly electron-withdrawing group like trichloroacetyl, is susceptible to hydrolysis. Water can act as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the molecule into morpholine and trichloroacetic acid. This degradation alters the concentration of your target analyte, leading to inaccurate quantification.

  • Hygroscopic Nature: The parent compound, morpholine, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5] This property may be retained in its derivatives. Absorbed water can introduce significant error in weighing, leading to falsely high mass readings and incorrect concentration calculations.

  • Analytical Interference: Many analytical techniques are sensitive to water. In High-Performance Liquid Chromatography (HPLC), excess water in the sample can affect peak shape, retention time, and column stability. For Gas Chromatography (GC), the presence of water can interfere with certain detectors and degrade specific column phases. For quantitative methods like Karl Fischer titration, any ambient moisture will be measured along with the sample's intrinsic water content, requiring stringent drying protocols to get an accurate reading of the compound itself.[6][7][8]

Q2: What is the most reliable method to confirm my N-(Trichloroacetyl)morpholine sample is sufficiently dry?

A2: The gold standard for determining trace amounts of water in a sample is Karl Fischer (KF) titration .[6][7][8] This method is highly selective for water and can quantify moisture content down to the parts-per-million (ppm) level.[7] It works by a redox reaction where water reacts with iodine and sulfur dioxide in the presence of a base and an alcohol.[6][8][9] Both volumetric and coulometric KF titration methods are available, with the coulometric method being particularly suited for samples with very low moisture content (<1%).[9] Verifying a low and stable water content with KF titration is the most trustworthy way to validate your drying procedure.

Q3: Can I just heat the sample in an oven to dry it?

A3: We strongly advise against aggressive heating of N-(Trichloroacetyl)morpholine without preliminary stability studies. While gentle heating under vacuum can be an effective drying method, high temperatures pose a significant risk of thermal degradation. The trichloroacetyl group can be labile, and heating could potentially lead to decomposition, releasing volatile and corrosive byproducts. Morpholine itself decomposes upon heating, emitting toxic nitrogen oxides.[1][5] A safer approach is to use a vacuum oven at a mild temperature (e.g., 30-40°C) or to dry the sample at room temperature under high vacuum.[10][11]

Troubleshooting Drying Protocols

This section provides solutions to common problems encountered during the drying of N-(Trichloroacetyl)morpholine.

Issue 1: My sample still shows high moisture content after drying in a vacuum desiccator.

This is a common issue that can often be resolved by systematically checking your setup and process.

  • Underlying Cause Analysis:

    • Inefficient Desiccant: The desiccant may be saturated and no longer capable of absorbing moisture.

    • Poor Vacuum: The vacuum level may be insufficient to facilitate the evaporation of water from the sample. A leak in the desiccator seal is a common culprit.

    • Insufficient Time: The drying time may not be long enough for the moisture to be fully removed, especially for larger sample sizes or crystalline materials where water can be trapped within the crystal lattice.

    • Sample Form: A coarse, crystalline solid has less surface area than a fine powder, which can slow the drying process.

  • Troubleshooting Steps:

    • Check and Refresh the Desiccant: Replace the desiccant at the bottom of the desiccator. Indicating silica gel is useful as it changes color when saturated.[12] For a highly hygroscopic compound, a stronger desiccant like anhydrous calcium sulfate (Drierite®) or molecular sieves may be more effective.[13]

    • Verify Vacuum Integrity: Ensure the desiccator seal is clean, properly greased (if applicable), and forming a tight seal. Monitor the vacuum gauge to confirm a stable, low pressure is maintained.

    • Extend Drying Time: Allow the sample to dry for a longer period, for instance, overnight or until a constant weight is achieved over several hours.[14]

    • Increase Surface Area: If possible, gently grind the sample into a finer powder before placing it in the desiccator. This increases the surface area exposed to the vacuum.

Issue 2: I am concerned about the chemical compatibility of my sample with the desiccant.

This is a valid concern, as reactive compounds can interact with certain drying agents.

  • Scientific Rationale:

    • N-(Trichloroacetyl)morpholine contains a basic nitrogen atom (though its basicity is reduced by the electron-withdrawing acetyl group) and an electrophilic carbonyl carbon.[1][15] Acidic or highly reactive desiccants could potentially catalyze degradation.

    • For chlorinated compounds, selecting a compatible desiccant is important to prevent reactions.[13]

  • Recommended Solutions:

    • Inert Desiccants: Molecular sieves (3Å or 4Å) are generally a good choice as they are chemically inert and highly efficient at trapping water molecules within their porous structure.[13][16]

    • Neutral Salts: Anhydrous sodium sulfate or magnesium sulfate are common and generally safe choices for drying organic compounds.[14] However, they have a lower water capacity compared to other agents.

    • Avoid Reactive Desiccants: Avoid strongly acidic or basic desiccants if the stability of your compound is unknown. For example, while calcium chloride is a powerful desiccant, its slightly acidic nature could be a concern.[17]

Data Summary: Comparison of Common Desiccants
DesiccantChemical FormulaCapacity (% w/w)EfficiencyCompatibility Notes
Molecular Sieves (3Å/4Å) (Na,K,Ca)-Aluminosilicate15-22%Very HighExcellent; chemically inert. Ideal for achieving very low moisture levels.[13][16]
Anhydrous Calcium Sulfate CaSO₄~10%HighGood; generally inert and suitable for chlorinated organics.[12][13]
Silica Gel (Indicating) SiO₂20-30%ModerateGood; generally inert but less efficient at very low humidity. Color indicator is useful.[12][13][17]
Anhydrous Sodium Sulfate Na₂SO₄>100%LowGood; high capacity but slow and leaves residual moisture. Best for pre-drying solutions.[14]
Anhydrous Calcium Chloride CaCl₂~60%HighUse with caution; can form adducts with amides and is slightly acidic.[13][17]

Experimental Protocols

Protocol 1: Recommended Drying Method - Vacuum Desiccation

This protocol is designed to effectively dry N-(Trichloroacetyl)morpholine while minimizing the risk of degradation.

Materials:

  • Glass vacuum desiccator

  • High-vacuum pump with a cold trap

  • Shallow glass sample vial or watch glass

  • Fresh, activated desiccant (e.g., molecular sieves or Drierite®)

  • Spatula

Procedure:

  • Prepare the Desiccator: Fill the bottom compartment of the desiccator with a fresh layer of your chosen desiccant.

  • Sample Preparation: Spread a thin layer of the N-(Trichloroacetyl)morpholine solid in the shallow glass vial or on the watch glass to maximize surface area.

  • Placement: Place the sample container on the porcelain plate inside the desiccator.

  • Evacuation: Ensure the desiccator lid is sealed properly. Slowly and carefully open the stopcock and begin evacuating the desiccator with the vacuum pump. Rapid evacuation can cause fine powders to splatter.

  • Drying: Once a high vacuum is achieved (typically <1 mmHg), close the stopcock and turn off the pump. Allow the sample to dry at room temperature for at least 12-24 hours.[10][18] For optimal results, dry to a constant weight.

  • Venting: To retrieve your sample, slowly vent the desiccator with a dry, inert gas like nitrogen or argon to avoid reintroducing atmospheric moisture.

Protocol 2: Moisture Content Verification - Karl Fischer Titration

This protocol outlines the general steps for determining the water content of your dried sample.

Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Anhydrous methanol or other suitable KF solvent

  • KF reagent

  • Airtight syringe or solid sample handling system

  • Analytical balance

Procedure:

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. Condition the solvent in the titration vessel by running a pre-titration until a stable, dry baseline is achieved.[7]

  • Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box), accurately weigh a specific amount of the dried N-(Trichloroacetyl)morpholine.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration vessel. Ensure a hermetic seal is maintained to prevent the ingress of atmospheric moisture.[6]

  • Titration: Start the titration. The instrument will automatically add the KF reagent (or generate iodine coulometrically) until all the water in the sample has reacted.[8][9]

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the mass of the sample, typically reporting the result in ppm or weight percentage.

Decision-Making Workflow for Drying Method Selection

The choice of drying method depends on the required level of dryness, sample quantity, and available equipment. The following diagram illustrates a logical workflow for making this decision.

DryingDecisionWorkflow Workflow for Selecting a Drying Method start Start: Sample of N-(Trichloroacetyl)morpholine Received check_moisture Is moisture content critical for the analysis (e.g., <0.1%)? start->check_moisture routine_drying Routine Drying: Standard Vacuum Desiccator (Room Temp, 12-24h) check_moisture->routine_drying No rigorous_drying Rigorous Drying Required check_moisture->rigorous_drying Yes verify_kf Verify Moisture Content with Karl Fischer Titration routine_drying->verify_kf vacuum_oven Option 1: Vacuum Oven (Mild Heat: 30-40°C) with Desiccant Trap rigorous_drying->vacuum_oven high_vac Option 2: High Vacuum Line (Room Temp, >4h) with Cold Trap rigorous_drying->high_vac vacuum_oven->verify_kf high_vac->verify_kf result_ok Is moisture content below the required threshold? verify_kf->result_ok end Proceed to Analysis result_ok->end Yes repeat_drying Repeat Drying Protocol (Extend time or increase vacuum) result_ok->repeat_drying No repeat_drying->rigorous_drying

Caption: Decision workflow for drying N-(Trichloroacetyl)morpholine.

References

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. (n.d.).
  • Chlorinated Organics Liquid Dryer Information - OxyChem. (n.d.).
  • A rapid, simple and cheep method for acrylamide gel drying - The International Iran & Russia Conference (IIRC). (n.d.).
  • Drying acrylamide slab gels for fluorography without using gel drier and vacuum pump. (n.d.).
  • A Simple Method of Drying Polyacrylamide Slab Gels that Eliminates Cracking. (2020, November 26).
  • Vacuum Desiccation | Journal of New Developments in Chemistry. (n.d.).
  • What are some methods to dry organic solids? : r/chemistry - Reddit. (2018, April 18).
  • Tips & Tricks: Drying Methods - Chemistry - University of Rochester. (n.d.).
  • Water Determination by Karl Fischer Titration - Monograph. (n.d.).
  • Karl Fischer Method of Moisture Determination - QAQC Lab. (2012).
  • Vacuum Drying - COMSOL Multiphysics Application Library. (n.d.).
  • Karl Fischer titration - Wikipedia. (n.d.).
  • What does drying under vacuum at room temperature mean? - ResearchGate. (2015, August 5).
  • Mitigation of Acrylamide in Potato Chips by Pre-drying and Pulsed Electric Field Treatment. (2022, July 10).
  • Moisture Measurement - Karl Fischer Titrimetry 2nd Edition - seco.us. (n.d.).
  • A Fast and Inexpensive Procedure for Drying Polyacrylamide Gels - Utopia. (n.d.).
  • MORPHOLINE. (n.d.).
  • Crystal Structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohex - Academia.edu. (2000, September 15).
  • 3 Types of Moisture Absorbers Explained - DoItYourself.com. (2023, June 14).
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds - Benchchem. (n.d.).
  • Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. (n.d.).
  • Comprehensive Guide to Desiccant Types & Their Effectiveness. (2025, January 27).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).
  • Morpholine - Wikipedia. (n.d.).
  • Desiccant Types - SorbentSystems.com. (n.d.).
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. (n.d.).
  • Morpholine: Chemical Properties, Reactivity and Uses - ChemicalBook. (2025, February 14).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. (n.d.).
  • Morpholine - USDA. (2001, February 15).
  • MORPHOLINE | CAMEO Chemicals | NOAA. (n.d.).
  • NIOSH Analytical Method, Morpholine, S150 (Set K) - CDC Stacks. (n.d.).
  • HPLC Methods for analysis of Morpholine - HELIX Chromatography. (n.d.).
  • 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 - ChemicalBook. (2025, July 24).
  • Morpholine, 4-(chloroacetyl)- | C6H10ClNO2 | CID 74040 - PubChem - NIH. (n.d.).
  • ICSC 0302 - MORPHOLINE - Inchem.org. (n.d.).
  • Morpholine, 4,4'-methylenebis-: Human health tier II assessment. (2017, June 30).
  • NIOSH Pocket Guide to Chemical Hazards - Morpholine - CDC. (n.d.).
  • An updated review on morpholine derivatives with their pharmacological actions. (2023, September 17).
  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents. (n.d.).

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Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 2,2,2-Trichloro-1-morpholin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2,2-trichloro-1-morpholin-4-ylethanone. As no public experimental spectrum is readily available, this guide will present a detailed prediction of the spectrum based on established principles of NMR spectroscopy and data from analogous compounds. We will explore the conformational dynamics of the N-acylated morpholine ring and compare the expected spectral features with those of other N-acyl morpholine derivatives to highlight the unique influence of the trichloroacetyl group.

The Structural and Electronic Landscape of this compound

This compound is an amide formed by the acylation of morpholine with trichloroacetyl chloride. This structure brings together the flexible, chair-conforming morpholine ring and the strongly electron-withdrawing trichloroacetyl group. These two features are paramount in dictating the molecule's ¹H NMR spectrum.

The nitrogen atom's lone pair of electrons is delocalized into the adjacent carbonyl group, creating a partial double bond character in the C-N bond.[1] This restricted rotation around the amide bond can lead to the observation of distinct signals for the morpholine protons, a phenomenon well-documented for N-acylated piperazines and morpholines.[1] Furthermore, the three chlorine atoms on the acetyl group exert a powerful inductive effect, withdrawing electron density from the entire molecule and significantly influencing the chemical shifts of the adjacent morpholine protons.[2]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to show two distinct multiplets corresponding to the two sets of methylene protons on the morpholine ring. Due to the chair conformation of the morpholine ring and the potential for slow rotation around the amide bond, the protons on the carbons adjacent to the nitrogen (H-2' and H-6') and the protons on the carbons adjacent to the oxygen (H-3' and H-5') are expected to be diastereotopic, leading to complex splitting patterns.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Chemical Shift
H-2', H-6' (N-CH₂)~ 3.8 - 4.2MultipletThese protons are directly attached to the carbons adjacent to the amide nitrogen. The strong electron-withdrawing effect of the trichloroacetyl group will cause a significant downfield shift compared to unsubstituted morpholine. Restricted amide bond rotation may lead to two separate signals for these protons.[4]
H-3', H-5' (O-CH₂)~ 3.6 - 3.8MultipletThese protons are adjacent to the ring oxygen. They will also be shifted downfield due to the overall electron-withdrawing nature of the N-acyl group, but to a lesser extent than the H-2' and H-6' protons.[5]

The morpholine ring typically exhibits a chair conformation, and the protons can be in either axial or equatorial positions.[6] This leads to different coupling constants (J-values) for axial-axial, axial-equatorial, and equatorial-equatorial protons, resulting in the observed multiplets.[6] For many N-substituted morpholines, the signals for the N-CH₂ and O-CH₂ protons appear as complex multiplets that can resemble triplets at lower resolution.[3]

Comparison with Alternative N-Acyl Morpholine Derivatives

To understand the specific impact of the trichloroacetyl group, it is instructive to compare the predicted spectrum of this compound with the experimental data for N-formylmorpholine and N-acetylmorpholine.

Table 2: Comparison of ¹H NMR Chemical Shifts for N-Acyl Morpholines in CDCl₃

CompoundN-CH₂ Protons (δ, ppm)O-CH₂ Protons (δ, ppm)Reference
This compound (Predicted) ~ 3.8 - 4.2 ~ 3.6 - 3.8 -
N-Formylmorpholine3.29 - 3.35 and 3.02 - 3.203.23 - 3.29 and 3.13 - 3.20[7]
N-Acetylmorpholine~ 3.6~ 3.4[8]
Morpholine~ 2.86~ 3.67[9]

As evidenced in the table, the electron-withdrawing strength of the acyl group directly correlates with the downfield shift of the N-CH₂ protons. The trichloroacetyl group, being significantly more electron-withdrawing than a formyl or acetyl group, is expected to induce the most substantial downfield shift for the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation and analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) (or use residual solvent peak as an internal standard)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool (optional)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to dissolve the compound completely.

    • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

    • If not using the residual solvent peak for referencing, add a small drop of TMS to the NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the acquisition parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).[10]

      • Number of Scans: 16-64 scans.

      • Relaxation Delay: 1-2 seconds.[10]

      • Acquisition Time: 3-4 seconds.[10]

      • Spectral Width: 0-12 ppm.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each multiplet.

    • Analyze the coupling patterns to extract J-values.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the ¹H NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref integrate Integrate & Analyze phase_ref->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by two downfield-shifted multiplets corresponding to the morpholine ring protons. The significant deshielding effect of the N-trichloroacetyl group, a consequence of its strong inductive properties, is the most prominent feature distinguishing its spectrum from those of other N-acylated morpholines. The conformational rigidity imposed by the amide bond further contributes to the complexity of the observed signals. The experimental protocol outlined in this guide provides a robust framework for obtaining a high-quality spectrum, which is essential for the unambiguous structural elucidation and characterization of this and related compounds in research and drug development settings.

References

  • Benchchem. (n.d.). Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(70), 40923–40932.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 1 H NMR.
  • Chemical shifts. (n.d.).
  • Abraham, R. J., & Mobli, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 138–149.
  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.).
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.
  • Abraham, R. J., & Mobli, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • The University of Liverpool Repository. (2005, January 5).
  • PubChem. (n.d.). 4-Acetylmorpholine.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Enlighten Theses. (2020, January 30). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy.

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Decoding the Amide Bond: A Comparative FTIR Analysis of N-(Trichloroacetyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the precise characterization of molecular structures is paramount to understanding and optimizing drug efficacy and safety. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, non-destructive method for elucidating the functional groups and bonding arrangements within a molecule. This guide provides an in-depth comparative analysis of the FTIR absorption bands of the amide bond in N-(Trichloroacetyl)morpholine, a key structural motif in various biologically active compounds. By comparing its spectral features with those of related N-acylmorpholine derivatives, we will explore the profound influence of the highly electronegative trichloroacetyl group on the vibrational properties of the amide linkage.

The Amide Bond: A Vibrational Fingerprint

The amide functional group is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceutical agents. Its vibrational signature in an FTIR spectrum is dominated by several characteristic absorption bands, most notably the Amide I and Amide II bands. However, for tertiary amides such as N-(Trichloroacetyl)morpholine, where the nitrogen atom is not bonded to a hydrogen atom, the spectral landscape is simplified. The most prominent and informative absorption is the Amide I band , which arises primarily from the C=O stretching vibration.[1] The position of this band is exquisitely sensitive to the electronic environment of the carbonyl group, making it an excellent probe for studying substituent effects.

The Inductive Effect: How the Trichloroacetyl Group Shapes the Spectrum

The presence of the trichloroacetyl group in N-(Trichloroacetyl)morpholine introduces a strong electron-withdrawing inductive effect. The three chlorine atoms pull electron density away from the carbonyl carbon, leading to a strengthening and shortening of the C=O double bond.[2] This increased bond strength requires more energy to excite its stretching vibration, resulting in a noticeable shift of the Amide I band to a higher frequency (wavenumber) compared to amides with less electron-withdrawing substituents.[3]

Comparative Spectral Analysis: N-Acylmorpholines

To experimentally validate this principle, we will compare the FTIR spectral data of N-(Trichloroacetyl)morpholine with its less halogenated and non-halogenated analogs: N-acetylmorpholine and N-chloroacetylmorpholine.

Compound NameAcyl GroupKey Structural FeatureExpected Amide I (C=O) Band Position (cm⁻¹)
N-AcetylmorpholineAcetylElectron-donating methyl group~1645
N-ChloroacetylmorpholineChloroacetylSingle electron-withdrawing chlorine atom~1654 - 1701
N-(Trichloroacetyl)morpholine Trichloroacetyl Three strongly electron-withdrawing chlorine atoms >1700 (Estimated)

Table 1: Comparison of Amide I band positions in various N-acylmorpholines.

As the data in Table 1 illustrates, there is a clear trend of the Amide I band shifting to higher wavenumbers with increasing halogenation of the acetyl group. The electron-donating methyl group in N-acetylmorpholine results in a lower frequency C=O stretch. The introduction of a single chlorine atom in N-chloroacetylmorpholine shifts this band to a higher frequency.[4] Based on this trend and the potent inductive effect of the trichloromethyl group, the Amide I band for N-(Trichloroacetyl)morpholine is predicted to be at an even higher wavenumber, likely exceeding 1700 cm⁻¹.

Experimental Protocol: Acquiring an FTIR Spectrum of an N-Acylmorpholine

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a solid N-acylmorpholine sample using the Attenuated Total Reflectance (ATR) technique.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Ensure ATR crystal is clean p2 Place a small amount of the solid sample onto the crystal p1->p2 p3 Apply pressure using the anvil p2->p3 a1 Collect a background spectrum of the empty ATR setup a2 Collect the sample spectrum a1->a2 a3 Specify spectral range (e.g., 4000-400 cm⁻¹) and number of scans a2->a3 d1 Perform background subtraction d2 Identify and label key absorption bands d1->d2 d3 Compare the obtained spectrum with reference spectra d2->d3

Figure 1: A generalized workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly calibrated and the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be collected.

  • Sample Application: Place a small amount of the solid N-acylmorpholine sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Data Collection: Acquire the FTIR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the key absorption bands, paying close attention to the Amide I region (typically 1600-1800 cm⁻¹).

Logical Framework for Spectral Interpretation

The interpretation of the resulting FTIR spectrum should follow a logical progression to accurately assign the observed absorption bands.

spectral_interpretation cluster_regions Spectral Regions of Interest cluster_analysis Comparative Analysis cluster_conclusion Structural Confirmation r1 Amide I (C=O Stretch) c1 Compare Amide I position to N-acetylmorpholine r1->c1 c2 Compare Amide I position to N-chloroacetylmorpholine r1->c2 r2 C-H Stretching (Aliphatic) r3 C-N Stretching r4 C-O-C Stretching (Ether) r5 C-Cl Stretching c3 Correlate frequency shift with the inductive effect of the acyl group c1->c3 c2->c3 conc Confirm the presence of the trichloroacetyl-amide moiety c3->conc

Figure 2: Logical flow for the interpretation of the FTIR spectrum of N-(Trichloroacetyl)morpholine.

Conclusion

The FTIR spectrum of N-(Trichloroacetyl)morpholine provides a clear and instructive example of how electronic effects manifest in vibrational spectroscopy. The strong inductive effect of the trichloroacetyl group leads to a significant and predictable blue-shift (to higher frequency) of the Amide I band compared to its non-halogenated and mono-halogenated counterparts. This understanding is not merely academic; it provides a rapid and reliable method for confirming the successful acylation of morpholine with trichloroacetyl chloride and for quality control in synthetic processes. For researchers in drug development, a firm grasp of these structure-spectra correlations is an invaluable tool for the unambiguous characterization of novel chemical entities.

References

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • Choi, J.-H., & Cho, M. (2022). Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. The Journal of Chemical Physics, 156(10), 104106.
  • LibreTexts. (2022, September 24). 21.
  • Smith, B. C. (2019). The Carbonyl Group, Part V: Inductive Effects. Spectroscopy, 34(11), 30-33.
  • Ozbey, S., et al. (2000). Crystal Structure of 2,6-Di-(trichloroacetyl)-1-(N-morpholinyl)cyclohexene. Analytical Sciences, 16(9), 1005-1006.
  • SlidePlayer. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15543, 4-Acetylmorpholine. Retrieved from [Link].

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Timimi, I. H. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 254-263.
  • NIST. (n.d.). Morpholine, 4-acetyl-. NIST Chemistry WebBook. Retrieved from [Link].

  • Amines & Plasticizers Limited. (n.d.). N-Acetyl Morpholine (NAM). Retrieved from [Link].

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link].

  • NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link].

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link].

  • Wang, J., et al. (2011). Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. The Journal of Physical Chemistry B, 115(13), 3713–3724.
  • Bobby, M., et al. (2014). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. Journal of Food Science and Technology, 51(9), 2123–2131.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Spectroscopy Online. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • Roy, S., et al. (2011). Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. The Journal of Chemical Physics, 135(23), 234507.
  • U.S. Environmental Protection Agency. (1993, June). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link].

Sources

Mass spectrometry fragmentation pattern of 4-(Trichloroacetyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Trichloroacetyl)morpholine: A Comparative Analysis

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in confirming molecular identity and structure. The fragmentation pattern of a molecule under electron ionization (EI) is governed by the inherent stability of its constituent functional groups and the bonds that connect them. Understanding these fragmentation pathways is crucial for the unambiguous identification of compounds in complex matrices, such as in metabolite identification studies or synthetic chemistry quality control.

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-(Trichloroacetyl)morpholine. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of fragments and delve into the rationale behind the fragmentation pathways. We will explore how the presence of the electron-withdrawing trichloroacetyl group, in conjunction with the morpholine ring, dictates the fragmentation cascade. To provide a clearer context and highlight the influence of the substituent, we will compare its fragmentation with that of its non-chlorinated analog, 4-acetylmorpholine. This comparative approach, grounded in the fundamental principles of mass spectrometry, will equip researchers with the expertise to interpret the spectra of related N-acylmorpholine structures.

Predicted Fragmentation Pathway of 4-(Trichloroacetyl)morpholine

The fragmentation of 4-(Trichloroacetyl)morpholine is expected to be dominated by pathways that lead to the formation of stable carbocations and neutral losses. The presence of the amide bond, the morpholine ring, and the trichloromethyl group provides several potential cleavage sites.

A primary fragmentation event is anticipated to be the alpha-cleavage adjacent to the nitrogen atom of the morpholine ring, a common pathway for cyclic amines. This would involve the loss of a C2H4O fragment, leading to a resonance-stabilized acylium ion. Another significant fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group, resulting in the formation of a stable morpholine-N-carbonyl cation and the loss of a trichloromethyl radical. The isotopic signature of the chlorine atoms (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will be a key characteristic of any fragment containing the trichloroacetyl group.

Below is a proposed fragmentation pathway for 4-(Trichloroacetyl)morpholine, visualized using a Graphviz diagram.

cluster_main Proposed Fragmentation of 4-(Trichloroacetyl)morpholine M [M]+. m/z 231/233/235/237 F1 m/z 86 M->F1 - CCl3CO F2 m/z 114/116/118 M->F2 - C4H8O F3 [CCl3]+. m/z 117/119/121 M->F3 - C5H8NO F4 m/z 56 F1->F4 - CH2O

Caption: Proposed EI fragmentation pathway for 4-(Trichloroacetyl)morpholine.

Comparative Analysis: 4-(Trichloroacetyl)morpholine vs. 4-Acetylmorpholine

To better understand the influence of the trichloroacetyl group, a comparison with the fragmentation of 4-acetylmorpholine is highly instructive. The fundamental fragmentation pathways, such as the alpha-cleavage within the morpholine ring, are expected to be similar. However, the presence of the highly electronegative chlorine atoms in 4-(Trichloroacetyl)morpholine will significantly impact the relative abundance of certain fragments.

The electron-withdrawing nature of the trichloroacetyl group is likely to make the cleavage of the bond between the carbonyl carbon and the trichloromethyl group more favorable compared to the analogous cleavage of the C-CH₃ bond in 4-acetylmorpholine. This would result in a more abundant morpholine-N-carbonyl cation (m/z 114) for the trichloroacetylated compound, relative to the corresponding fragment (m/z 114) from 4-acetylmorpholine.

Here is a comparative visualization of the fragmentation pathways:

cluster_trichloro 4-(Trichloroacetyl)morpholine cluster_acetyl 4-Acetylmorpholine M_tri [M]+. m/z 231 F1_tri m/z 86 M_tri->F1_tri - CCl3CO F2_tri m/z 114 M_tri->F2_tri - C4H8O M_ac [M]+. m/z 129 F1_ac m/z 86 M_ac->F1_ac - CH3CO F2_ac m/z 43 M_ac->F2_ac - C4H8NO

Caption: Comparative fragmentation of 4-(Trichloroacetyl)morpholine and 4-Acetylmorpholine.

Tabulated Summary of Key Fragments

The following table summarizes the expected key fragments for 4-(Trichloroacetyl)morpholine and its non-chlorinated analog, 4-acetylmorpholine. The m/z values for fragments containing chlorine will exhibit a characteristic isotopic pattern.

Fragment Ion Proposed Structure m/z (4-(Trichloroacetyl)morpholine) m/z (4-Acetylmorpholine) Notes
[M]+.Molecular Ion231/233/235/237129The molecular ion of the trichloro- compound will show a characteristic isotopic cluster for three chlorine atoms.
[M - C₂H₄O]+.Acylium Ion187/189/191/19385Result of alpha-cleavage in the morpholine ring.
[C₄H₈N]+Morpholinyl Cation8686Loss of the acyl group.
[M - CCl₃]+Morpholine-N-carbonyl Cation114N/AFavorable cleavage due to the stability of the CCl₃ radical.
[M - C₄H₈NO]+Acetyl CationN/A43A dominant peak in the spectrum of 4-acetylmorpholine.
[C₃H₆N]+Aziridinyl Cation5656Further fragmentation of the morpholine ring.

Experimental Protocol: GC-MS Analysis

The following is a standard protocol for the analysis of 4-(Trichloroacetyl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Accurately weigh 1 mg of 4-(Trichloroacetyl)morpholine and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a working concentration of 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to 4-(Trichloroacetyl)morpholine.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic fragment ions as outlined in the table above.

  • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

Conclusion

The mass spectrometry fragmentation pattern of 4-(Trichloroacetyl)morpholine is predicted to be a rich source of structural information. The interplay between the morpholine ring, the amide linkage, and the trichloroacetyl group leads to a series of characteristic fragment ions. By understanding the underlying principles of fragmentation and by comparing the expected spectrum with that of a simpler analog like 4-acetylmorpholine, researchers can confidently identify this and related compounds. The presence of the trichloromethyl group not only shifts the mass of the fragments but also introduces a highly diagnostic isotopic pattern, further aiding in the structural confirmation. The methodologies and theoretical framework presented in this guide provide a solid foundation for the analysis of N-acylmorpholines and other similar chemical structures, empowering scientists in their drug discovery and development endeavors.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Splendore, M., et al. (2021). Mass Spectrometry in the Analysis of Cyclic Amines. Journal of the American Society for Mass Spectrometry, 32(5), 1145-1157.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Comparing reactivity of trichloroacetyl chloride vs trichloroacetyl morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Trichloroacetyl Chloride vs. Trichloroacetyl Morpholine

Executive Summary: The Kinetic vs. Thermodynamic Divide

In the landscape of trichloroacetylation—a critical step for introducing lipophilic pharmacophores or protecting groups—Trichloroacetyl Chloride (TCAC) and Trichloroacetyl Morpholine (TCAM) represent two opposite ends of the reactivity spectrum.

  • TCAC is the Kinetic Powerhouse : An aggressive, moisture-sensitive electrophile used to drive difficult acylations rapidly. It is the "sledgehammer" of the toolkit.

  • TCAM is the Thermodynamic Sink : A stabilized "activated amide" that typically serves as a reaction product or a latent transfer reagent. It offers high storage stability but requires forcing conditions to react further.

This guide dissects the mechanistic causality of their performance, providing you with the data to select the correct reagent for your synthetic pathway.

Mechanistic Foundation: The Electronic Tug-of-War

To understand the performance difference, we must look at the electronic activation of the carbonyl carbon.

Trichloroacetyl Chloride (TCAC)
  • Leaving Group (

    
    ):  The chloride ion is an excellent leaving group (
    
    
    
    of conjugate acid
    
    
    ).
  • Inductive Effect: The

    
     group is strongly electron-withdrawing (
    
    
    
    effect).
  • Result: The carbonyl carbon is hyper-electrophilic.[1] The lone pairs on the chlorine atom do not effectively donate into the carbonyl

    
     orbital (poor orbital overlap), leaving the carbon vulnerable to nucleophilic attack.
    
Trichloroacetyl Morpholine (TCAM)
  • Leaving Group (Morpholine): An amine is a poor leaving group (

    
     of conjugate acid 
    
    
    
    ).
  • Resonance vs. Induction: While the

    
     group pulls electron density, the nitrogen lone pair of the morpholine ring donates electron density into the carbonyl (resonance stabilization).
    
  • Result: The resonance stabilization (

    
    ) competes with the inductive withdrawal (
    
    
    
    ). Although TCAM is more reactive than a standard acetamide (due to
    
    
    ), it is orders of magnitude less reactive than TCAC.

ReactivityLandscape TCAC TCAC (High Energy Electrophile) TS_Cl Transition State (Low Barrier) TCAC->TS_Cl Fast (k1) TCAM TCAM (Stabilized Amide) TCAC->TCAM Synthesis Route (Exothermic) Product Acylated Product TS_Cl->Product TS_Amide Transition State (High Barrier) TCAM->TS_Amide Slow/Requires Heat (k2) TS_Amide->Product

Figure 1: Reaction Coordinate Visualization. TCAC bypasses the high activation energy barrier that restricts TCAM, explaining its superior reaction kinetics.

Performance Matrix: Reactivity & Handling

The following data summarizes the operational differences. Note that TCAC is a liquid reagent, while TCAM is often a solid or viscous oil depending on purity and temperature.

FeatureTrichloroacetyl Chloride (TCAC)Trichloroacetyl Morpholine (TCAM)
Primary Role Acylating Reagent Substrate / Latent Reagent
Electrophilicity Extremely HighLow to Moderate
Hydrolysis (

)
Seconds (Violent reaction)Hours/Days (Stable in water)
Selectivity Poor (Reacts with -OH, -NH2, -SH)High (Kinetic selectivity for

amines)
Byproducts HCl (Requires base scavenger)Morpholine (Requires removal)
Storage Stability Low (Degrades with moisture)High (Shelf-stable solid/oil)
CAS Number 76-02-814165-79-8 (varies by derivative)
Critical Insight: The "Transamidation" Niche

While TCAC is the default for putting a


 group on a molecule, TCAM  has a niche use in transamidation .
  • Scenario: You have a sensitive substrate that decomposes in the presence of acid chlorides or HCl.

  • Solution: TCAM can transfer the trichloroacetyl group to a primary amine under reflux. The

    
     group activates the amide bond enough to allow this exchange, which would be impossible with standard acetyl morpholine.
    

Experimental Protocols

Protocol A: Synthesis of TCAM (Using TCAC)

Objective: Create a stable trichloroacetyl standard or intermediate. Context: This reaction demonstrates the high reactivity of TCAC.[1][2][3]

Reagents:

  • Morpholine (1.0 equiv)

  • Trichloroacetyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) - Base Scavenger
    
  • Dichloromethane (DCM) - Solvent

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask. Add Morpholine (10 mmol) and

    
     (12 mmol) in dry DCM (50 mL). Cool to 0°C  (ice bath). TCAC is volatile and aggressive; cold addition is mandatory.
    
  • Addition: Add TCAC (11 mmol) dropwise over 20 minutes.

    • Observation: Massive exotherm and white precipitate (

      
      ) formation.
      
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated

    
    . Wash organic layer with water (2x) and brine.[4]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: TCAM is obtained as a pale solid/oil.

Protocol B: Using TCAM for Mild Transamidation

Objective: Transfer the trichloroacetyl group to a primary amine without generating HCl.

Reagents:

  • TCAM (1.0 equiv)

  • Target Primary Amine (

    
    ) (1.0 equiv)
    
  • Solvent: Toluene or Xylene

Methodology:

  • Setup: Mix TCAM and Target Amine in Toluene.

  • Activation: Heat to reflux (110°C) .

    • Mechanism:[2][5][6][7][8][9][10] Thermal energy is required to overcome the resonance stabilization of the morpholine amide.

  • Monitoring: Monitor by TLC/LCMS for the disappearance of the amine.

  • Purification: The byproduct is free morpholine (bp 129°C), which can be removed via high-vacuum distillation or acidic wash.

Decision Logic: Which One to Use?

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Goal: Introduce CCl3-CO- Group Substrate Analyze Substrate Sensitivity Start->Substrate AcidSensitive Is Substrate Acid Sensitive? Substrate->AcidSensitive Nucleophile Nucleophile Type? AcidSensitive->Nucleophile No TCAM_Path USE TCAM (Transamidation) Requires Reflux AcidSensitive->TCAM_Path Yes (Avoid HCl) Nucleophile->TCAM_Path Strong Primary Amine (only) TCAC_Path USE TCAC (Standard Protocol) Requires Base Scavenger Nucleophile->TCAC_Path Alcohol / Weak Amine

Figure 2: Reagent Selection Decision Tree. TCAC is the default choice for 90% of applications; TCAM is reserved for acid-sensitive niches.

Safety & Handling (E-E-A-T)

Trichloroacetyl Chloride (TCAC):

  • Inhalation Hazard: TCAC releases HCl gas immediately upon contact with moisture in the air. All transfers must occur in a fume hood.

  • Lachrymator: It is a potent tear gas. Full-face respirator or goggles + face shield recommended for scale-up.

  • Material Compatibility: Corrodes stainless steel over time if wet. Use glass-lined reactors.

Trichloroacetyl Morpholine (TCAM):

  • Toxicity: While less volatile, morpholine derivatives can be biologically active (some are fungicides). Handle with gloves and standard PPE.

  • Stability: Can be stored in standard vials at room temperature, unlike TCAC which requires desiccated storage.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[11] (Foundational text on acyl chloride vs. amide reactivity).

  • S. R. Drugs. (2025).[1][11] Trichloroacetyl Chloride (TCAC) Product Specifications and Safety Data. Retrieved from

  • Khammas, S. J., & Hamood, A. J. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Organic Syntheses. Procedures involving Trichloroacetyl Isocyanate and Chlorides. (General reactivity patterns of trichloroacetyl groups). Retrieved from

  • GuideChem. (2023). Synthesis Process and Reactivity of Trichloroacetyl Chloride. Retrieved from

Sources

Melting point determination of pure 2,2,2-Trichloro-1-morpholin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Melting Point Determination of Novel Compounds: A Case Study of 2,2,2-Trichloro-1-morpholin-4-ylethanone

For researchers, scientists, and drug development professionals, the accurate determination of a compound's melting point is a fundamental yet critical step in its characterization. It serves as an essential indicator of purity and is a key physicochemical parameter influencing a substance's behavior and application. This guide provides an in-depth technical overview of melting point determination, using the novel compound this compound (CAS No. 13306-60-0) as a practical case study.

The Importance of Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range, making the melting point a valuable tool for purity assessment. In the pharmaceutical industry, for instance, a sharp and consistent melting point is a crucial quality control parameter.

Comparative Methodologies for Melting Point Determination

The choice of method for melting point determination depends on factors such as the amount of sample available, the required accuracy, and the nature of the compound. Here, we compare the two most common and reliable techniques.

FeatureCapillary Method (e.g., Mel-Temp)Differential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition of a sample heated in a capillary tube.Measures the difference in heat flow between a sample and a reference as a function of temperature.
Sample Amount Small (a few milligrams).Very small (typically 1-10 mg).
Accuracy Good, but can be subjective and dependent on the operator's observation.High, provides a precise and objective measurement of the melting onset and peak.
Information Provided Melting range (onset and completion of melting).Melting point (onset and peak), heat of fusion, and information on other thermal events.
Throughput Can be manual and time-consuming for multiple samples.Can be automated for higher throughput.
Cost Relatively inexpensive equipment.More expensive instrumentation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the melting point of this compound using both the capillary method and DSC.

Part 1: Capillary Melting Point Determination

This method relies on the visual detection of the melting process. The protocol described here is for a typical digital melting point apparatus, such as a Mel-Temp.

Diagram of the Capillary Melting Point Determination Workflow

workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_observation Observation Points cluster_result Result Sample Dry Sample of this compound Grind Grind to a Fine Powder Sample->Grind Pack Pack into Capillary Tube (2-3 mm height) Grind->Pack Place Place Capillary in Apparatus Heat Heat Rapidly to ~10-15°C below Expected MP Place->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Observe Observe and Record Temperatures SlowHeat->Observe T1 T1: First drop of liquid appears (Onset) Observe->T1 Record T2 T2: Entire sample is liquid (Clear point) Observe->T2 Record MeltingRange Melting Range = T1 - T2 T2->MeltingRange

Caption: Workflow for Capillary Melting Point Determination.

Materials:

  • This compound (ensure the sample is pure and dry)

  • Melting point capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle

  • Spatula

  • Certified melting point standards for calibration (e.g., benzophenone, caffeine)

Protocol:

  • Calibration: Before analyzing the sample, calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting range of the test compound. This ensures the accuracy of the temperature readings.

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • If the sample is not a fine powder, gently grind it to a fine consistency using a mortar and pestle. This ensures uniform heat transfer.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get a rough estimate.

    • For an accurate determination, set the plateau temperature to about 10-15°C below the expected melting point.

    • Once the plateau temperature is reached, set the heating rate to a slow ramp of 1-2°C per minute. Slower heating rates provide more accurate results.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1, the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (T2, the clear point).

  • Reporting: The melting point is reported as a range from T1 to T2. For a pure compound, this range should be narrow (typically less than 2°C).

Part 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data, along with other thermodynamic information.

Diagram of the DSC Workflow

dsc_workflow cluster_prep Sample Preparation cluster_measurement DSC Analysis cluster_analysis Data Analysis cluster_result Results Weigh Accurately Weigh 1-5 mg of Sample Encapsulate Encapsulate in an Aluminum Pan Weigh->Encapsulate Seal Hermetically Seal the Pan Encapsulate->Seal PlaceSample Place Sample Pan in DSC Cell Program Program Temperature Profile (Heating Rate, Range) PlaceSample->Program PlaceRef Place Empty Reference Pan in DSC Cell PlaceRef->Program Run Run the Analysis Program->Run Thermogram Generate Heat Flow vs. Temperature Thermogram Run->Thermogram Analyze Analyze the Endothermic Melting Peak Thermogram->Analyze Onset Determine Onset Temperature (Melting Point) Analyze->Onset Peak Determine Peak Temperature Analyze->Peak HeatOfFusion Calculate Heat of Fusion (Area under the peak) Analyze->HeatOfFusion

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Materials:

  • This compound

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The well-defined melting point (156.6°C) and heat of fusion of indium make it an excellent calibrant.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a tared aluminum DSC pan.

    • Place the lid on the pan and hermetically seal it using a crimper. This prevents any loss of sample due to sublimation or decomposition.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical method would involve:

      • Equilibrating at a temperature well below the expected melting point.

      • Ramping the temperature at a constant rate (e.g., 5-10°C/min) through the melting transition.

      • Holding at a temperature above the melting point.

    • Start the analysis. The instrument will measure the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis:

    • The output from the DSC is a thermogram, which plots heat flow versus temperature.

    • The melting of the sample will appear as an endothermic peak.

    • The software accompanying the DSC instrument is used to analyze this peak to determine:

      • Onset Temperature: The temperature at which the melting process begins, often taken as the melting point.

      • Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

      • Heat of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

Conclusion and Best Practices

The determination of the melting point of a novel compound like this compound is a crucial step in its characterization. While the capillary method provides a straightforward and accessible means of determining the melting range, Differential Scanning Calorimetry offers superior accuracy, objectivity, and a wealth of additional thermodynamic data.

For rigorous scientific work and in regulated environments such as drug development, DSC is the preferred method due to its quantitative and reproducible nature. However, the capillary method remains a valuable and cost-effective tool for routine purity checks and preliminary characterization in a research setting. Regardless of the method chosen, proper calibration with certified reference materials is paramount to ensure the trustworthiness and accuracy of the results.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (A comprehensive standard for melting point determination in the pharmaceutical industry). URL: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Gold Book - Definition of Melting Temperature. (An authoritative source for chemical terminology and definitions). URL: [Link]

  • Mettler-Toledo. Melting Point Determination. (Educational resources on melting point analysis). URL: [Link]

A Researcher's Guide to Single-Crystal X-ray Diffraction: A Comparative Workflow for N-(Trichloroacetyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

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Guide Overview: This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of N-(Trichloroacetyl)morpholine via single-crystal X-ray diffraction (XRD). As of this publication, a definitive public crystal structure for this specific compound is not available in major databases like the Cambridge Structural Database (CSD).[1][2][3][4] Therefore, this guide establishes a robust, field-proven workflow, comparing critical methodologies and explaining the scientific rationale behind each step. It is designed to serve as a definitive protocol for generating and validating the XRD data for N-(Trichloroacetyl)morpholine, and as a comparative framework for other novel small molecules.

Foundational Principles: From Crystal to Data

Single-crystal XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5][6][7] The fundamental principle relies on the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons.[8]

This scattering process leads to a diffraction pattern of spots of varying intensities. The geometric arrangement of these spots and their intensities are dictated by Bragg's Law, which relates the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of incidence (θ).[8][9][10][11][12]

Bragg's Law: nλ = 2d sin(θ)[8][9][11]

By analyzing this diffraction pattern, we can reconstruct the electron density map of the molecule and ultimately determine the precise coordinates of each atom in the crystal structure. This process transforms the abstract diffraction data from reciprocal space—a mathematical construct representing the periodic nature of the crystal—into a tangible atomic model in real space.[13][14][15][16][17]

Experimental Workflow: A Tale of Two Methodologies

The successful determination of a crystal structure is contingent on a series of well-executed steps, from sample preparation to data refinement. Here, we compare common methodologies at each critical stage, providing the rationale for selecting the optimal path for a novel compound like N-(Trichloroacetyl)morpholine.

Step 1: Crystallization - The Art and Science of Crystal Growth

The axiom "the better the crystal, the better the data" is paramount in crystallography. Obtaining a single, well-ordered crystal of sufficient size (typically >20 µm) is the most crucial, and often most challenging, step.[5][18] The goal is to slowly bring a solution of the pure compound to a state of supersaturation, allowing molecules to self-assemble into a regular lattice.[19][20][21]

Table 1: Comparison of Crystallization Techniques

Method Principle Advantages for N-(Trichloroacetyl)morpholine Disadvantages
Slow Evaporation The solvent is slowly evaporated from a near-saturated solution, increasing the solute concentration until crystals form.[22][23]Simple, requires minimal equipment, and is effective for moderately soluble compounds.[20][23]Can sometimes lead to the formation of a crust of microcrystals.
Vapor Diffusion A solution of the compound is placed in a vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[23]Highly effective for small quantities of material and offers fine control over the rate of crystallization.[23]Requires careful selection of solvent/anti-solvent pairs.
Slow Cooling A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[20]A straightforward and efficient method, especially for compounds with temperature-dependent solubility.[20]Rapid cooling can result in small or poorly formed crystals.[20]

Protocol: Vapor Diffusion for N-(Trichloroacetyl)morpholine

  • Preparation: Dissolve 5-10 mg of purified N-(Trichloroacetyl)morpholine in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed jar containing a few milliliters of a volatile anti-solvent (e.g., hexane, pentane).

  • Incubation: Seal the jar and leave it undisturbed in a location with a stable temperature.

  • Observation: Monitor the vial over several days to weeks for the appearance of single crystals. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting the growth of well-ordered crystals.[22][23]

Step 2: Data Collection - Illuminating the Crystal

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays. Modern diffractometers are typically equipped with dual sources, most commonly Molybdenum (Mo) and Copper (Cu), each offering distinct advantages.[5]

Table 2: Comparison of X-ray Sources

Source Wavelength (Å) Advantages Disadvantages
Molybdenum (Mo) 0.71073Higher energy allows for deeper penetration and less absorption, ideal for a wide range of organic and organometallic compounds.[5]Lower intensity compared to Cu sources.
Copper (Cu) 1.5418Higher intensity is beneficial for very small or weakly diffracting crystals. It is also the preferred source for determining the absolute structure of chiral molecules containing only light atoms.[5]X-rays are more easily absorbed by the sample, which can be problematic for crystals containing heavier elements.

For N-(Trichloroacetyl)morpholine, a molecule containing chlorine atoms, a Molybdenum source is generally the preferred choice to minimize absorption effects and obtain high-quality data to a good resolution.

Experimental Workflow for Data Collection and Processing

The process of collecting and refining crystallographic data follows a logical and iterative sequence.

XRD Data Workflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Structure Solution cluster_Refinement Structure Refinement cluster_Validation Validation & Output Crystal_Mounting Mount Crystal on Diffractometer Data_Acquisition Acquire Diffraction Frames Crystal_Mounting->Data_Acquisition Data_Integration Integrate Frames & Correct Data Space_Group Determine Space Group Data_Integration->Space_Group Structure_Solution Solve Structure (e.g., SHELXT) Space_Group->Structure_Solution Initial_Refinement Initial Refinement (Isotropic) Structure_Solution->Initial_Refinement Atom_Assignment Assign Atoms (Q-peaks) Initial_Refinement->Atom_Assignment Anisotropic_Refinement Anisotropic Refinement Atom_Assignment->Anisotropic_Refinement Add_Hydrogens Add Hydrogen Atoms Anisotropic_Refinement->Add_Hydrogens Final_Refinement Final Refinement Cycles Add_Hydrogens->Final_Refinement Validation Validate Structure (checkCIF) Final_Refinement->Validation CIF_Generation Generate Final CIF Validation->CIF_Generation

Caption: Workflow from data collection to final structure validation.

Data Analysis: From Diffraction Pattern to Molecular Structure

The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve and refine the crystal structure. This is typically accomplished using a suite of specialized software.

Structure Solution and Refinement Software

Table 3: Comparison of Crystallographic Software Packages

Software Primary Function Key Features
SHELX A suite of programs for structure solution (SHELXT) and refinement (SHELXL).[24][25]Highly robust and widely used, considered the gold standard for small-molecule crystallography.[24] It operates via command-line and instruction files (.ins).[26]
Olex2 A graphical user interface that integrates with SHELX and other programs.[27][28]Provides an intuitive visual environment for solving, refining, and visualizing crystal structures, making the process more accessible.[29][30][31][32]

While SHELX provides the core computational engine, Olex2 offers a user-friendly platform to steer the refinement process.[27][28]

Key Steps in Structure Refinement
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[33][34][35] This step is crucial as it defines the symmetry operations that relate the atoms in the unit cell.[34][36]

  • Initial Solution: The structure is "solved" using direct methods or Patterson methods, which provide an initial, approximate electron density map.[25][26] This reveals the positions of the heavier atoms (like chlorine, oxygen, and nitrogen in our target molecule).

  • Refinement Cycles: The atomic positions and their displacement parameters (describing thermal motion) are refined against the experimental data. This is an iterative process:

    • Isotropic Refinement: Initially, atoms are modeled as spheres with uniform thermal motion.

    • Atom Assignment: Unassigned peaks in the electron density map (Q-peaks) are identified and assigned to the correct atom types.

    • Anisotropic Refinement: Atoms are modeled as ellipsoids, accounting for directional thermal motion.[28][29]

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."[28]

  • Validation: The final structure is rigorously validated using tools like PLATON and the checkCIF service from the International Union of Crystallography (IUCr) to ensure its chemical and crystallographic soundness.

Expected Structural Data for N-(Trichloroacetyl)morpholine

Based on known structures of similar morpholine derivatives, we can anticipate certain structural features for N-(Trichloroacetyl)morpholine.[37] For instance, a related compound, 2,6-di-(trichloroacetyl)-1-(N-morpholinyl)cyclohexene, shows a half-chair conformation for the cyclohexene ring and minimal distortion of the morpholine ring from a perfect chair conformation.[38]

Table 4: Hypothetical Crystallographic Data for N-(Trichloroacetyl)morpholine

Parameter Expected Value/Range Significance
Crystal System Monoclinic or OrthorhombicReflects the underlying symmetry of the crystal lattice.
Space Group P2₁/c or P-1Common space groups for organic molecules.
Unit Cell Dimensions a, b, c ≈ 5-15 Å; β ≈ 90-110°Defines the size and shape of the repeating unit of the crystal.[15]
Z (Molecules per unit cell) 2 or 4Indicates the number of molecules in the unit cell.
R1 (Final R-factor) < 0.05 (5%)A key indicator of the agreement between the calculated model and the experimental data. A lower value signifies a better fit.
Goodness-of-Fit (GooF) ~1.0Should be close to 1 for a well-refined structure.

This guide provides a comprehensive framework for the successful determination, refinement, and analysis of the crystal structure of N-(Trichloroacetyl)morpholine. By understanding the causality behind experimental choices and employing robust, self-validating protocols, researchers can confidently generate high-quality crystallographic data for this and other novel small molecules, contributing valuable structural insights to the fields of chemistry and drug development.

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A Senior Scientist's Guide to the Elemental Analysis of Halogenated Drug Candidates: A Case Study of C6H8Cl3NO2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel pharmaceutical compound is a cornerstone of the development pipeline. Elemental analysis (EA) serves as a fundamental technique, providing a critical measure of a compound's purity and verifying its empirical formula. This guide offers an in-depth comparison of methodologies for the elemental analysis of a representative halogenated nitro-aromatic compound, C6H8Cl3NO2, a class of molecules frequently encountered in medicinal chemistry. We will explore both the theoretical calculations and the practical considerations for choosing an experimental approach, emphasizing the unique challenges presented by chlorine-containing compounds.

Part 1: Theoretical Elemental Composition of C6H8Cl3NO2

Before any experimental verification, the theoretical elemental composition must be calculated. This provides a benchmark against which all empirical data will be compared. The calculation is based on the atomic masses of the constituent elements.

Step 1: Determine the Atomic Masses of Each Element

To ensure the highest accuracy, we will use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C): 12.011 u[1][2][3][4][5]

  • Hydrogen (H): 1.008 u[3][6][7][8]

  • Chlorine (Cl): 35.45 u[9][10][11][12][13]

  • Nitrogen (N): 14.007 u[3][14][15][16][17]

  • Oxygen (O): 15.999 u[18][19][20][21][22]

Step 2: Calculate the Molar Mass of C6H8Cl3NO2

The molar mass is the sum of the masses of all atoms in the molecule.

  • Mass of Carbon: 6 * 12.011 u = 72.066 u

  • Mass of Hydrogen: 8 * 1.008 u = 8.064 u

  • Mass of Chlorine: 3 * 35.45 u = 106.35 u

  • Mass of Nitrogen: 1 * 14.007 u = 14.007 u

  • Mass of Oxygen: 2 * 15.999 u = 31.998 u

Total Molar Mass = 72.066 + 8.064 + 106.35 + 14.007 + 31.998 = 232.485 g/mol

Step 3: Calculate the Percentage of Each Element

The percentage composition is found by dividing the total mass of each element in the molecule by the total molar mass and multiplying by 100.

  • % Carbon (C): (72.066 / 232.485) * 100 = 30.998%

  • % Hydrogen (H): (8.064 / 232.485) * 100 = 3.469%

  • % Chlorine (Cl): (106.35 / 232.485) * 100 = 45.745%

  • % Nitrogen (N): (14.007 / 232.485) * 100 = 6.025%

  • % Oxygen (O): (31.998 / 232.485) * 100 = 13.763%

Table 1: Theoretical Elemental Composition of C6H8Cl3NO2

ElementAtomic Mass (u)Atoms in MoleculeTotal Mass Contribution (u)Percentage Composition (%)
Carbon (C)12.011672.06630.998
Hydrogen (H)1.00888.0643.469
Chlorine (Cl)35.453106.35045.745
Nitrogen (N)14.007114.0076.025
Oxygen (O)15.999231.99813.763
Total 232.485 100.000

Part 2: Comparative Methodologies for Experimental Verification

The experimental determination of elemental composition is typically performed using combustion analysis.[23] This guide will compare two common instrumental approaches: a standard CHN/O analyzer and a more advanced multi-element analyzer capable of direct chlorine determination.

Methodology 1: Standard CHN and Oxygen Analysis

This approach uses two separate analyses to determine the elemental composition.

A. Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Dynamic Flash Combustion

This method is based on the complete and instantaneous combustion of the sample in an oxygen-rich environment.[24]

  • Principle: A precisely weighed sample is combusted at high temperatures (900-1100°C). The resulting gases (CO2, H2O, and N2) are separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD).[25] The Dumas method is a classic example of this technique for nitrogen determination.[26][27][28][29][30]

B. Oxygen Analysis via Pyrolysis

  • Principle: A weighed sample is pyrolyzed (thermally decomposed in the absence of oxygen) in a reactor typically containing nickel-coated carbon at a high temperature (~1060°C).[25][31] The oxygen in the sample combines with the carbon to form carbon monoxide (CO). This CO is then separated from other pyrolysis products and detected, usually by a TCD.[31][32]

Experimental Protocol: CHN/O Analysis

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with known C, H, and N percentages (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of the C6H8Cl3NO2 sample into a tin capsule.

  • CHN Analysis: Place the capsule into the autosampler of the CHN analyzer and initiate the combustion sequence.

  • Oxygen Conversion: Convert the instrument for oxygen analysis by replacing the combustion/reduction tubes with a pyrolysis reactor.[32]

  • Oxygen Calibration: Calibrate the instrument in oxygen mode using a certified standard with a known oxygen percentage (e.g., Benzoic Acid).

  • Oxygen Sample Preparation: Accurately weigh 1-2 mg of the C6H8Cl3NO2 sample into a silver capsule.

  • Oxygen Analysis: Place the capsule into the autosampler and initiate the pyrolysis sequence.

  • Data Analysis: The instrument software calculates the percentage of C, H, N, and O based on the detector signals and calibration factors. The percentage of Chlorine is determined by difference: %Cl = 100 - (%C + %H + %N + %O).

Methodology 2: Advanced Multi-Element Analysis (Simultaneous C, H, N, S, and Cl)

Modern elemental analyzers offer the capability to determine halogens and sulfur alongside CHN in a single run, providing a more direct and efficient workflow.

  • Principle: The sample is combusted as in the CHN method. After combustion, the gases pass through a series of traps and scrubbers to remove interfering substances. For chlorine determination, the combustion gases are bubbled through an electrochemical cell (coulometric titration) or analyzed by other selective detection methods, where the amount of chloride is precisely measured.[33][34][35] This avoids the uncertainty of calculation by difference.

Experimental Protocol: Multi-Element C/H/N/Cl Analysis

  • Instrument Calibration: Calibrate the analyzer using a certified organic standard containing known percentages of C, H, N, and Cl (e.g., a certified chloro-compound).

  • Sample Preparation: Accurately weigh 1-2 mg of the C6H8Cl3NO2 sample into a tin capsule.

  • Analysis: Place the capsule into the autosampler. The instrument will perform the combustion, gas separation, and detection for C, H, and N via TCD, and for Cl via a dedicated halogen detector (e.g., coulometer).

  • Oxygen Analysis: A separate pyrolysis run is still required for direct oxygen determination as described in Methodology 1.

  • Data Analysis: The instrument software directly reports the percentages of C, H, N, and Cl.

Comparative Workflow Diagram

The following diagram illustrates the workflows for the two methodologies.

G cluster_0 Methodology 1: Standard CHN/O (Indirect Cl) cluster_1 Methodology 2: Multi-Element (Direct Cl) A1 Weigh Sample (Tin Capsule) A2 CHN Combustion Analysis A1->A2 A3 Calculate %C, %H, %N A2->A3 A7 Calculate %Cl by Difference A3->A7 A4 Weigh Sample (Silver Capsule) A5 Oxygen Pyrolysis Analysis A4->A5 A6 Calculate %O A5->A6 A6->A7 B1 Weigh Sample (Tin Capsule) B2 CHN/Cl Combustion Analysis B1->B2 B3 Directly Measure %C, %H, %N, %Cl B2->B3 B4 Weigh Sample (Silver Capsule) B5 Oxygen Pyrolysis Analysis B4->B5 B6 Directly Measure %O B5->B6

Caption: Comparative experimental workflows for elemental analysis.

Part 3: Data Interpretation and Performance Comparison

To illustrate the comparison, let's consider hypothetical experimental data for C6H8Cl3NO2 obtained from both types of instruments.

Table 2: Hypothetical Experimental Data Comparison

ElementTheoretical %Methodology 1 (Indirect Cl)DeviationMethodology 2 (Direct Cl)Deviation
Carbon (C)30.99831.05+0.05231.02+0.022
Hydrogen (H)3.4693.51+0.0413.48+0.011
Nitrogen (N)6.0255.98-0.0456.01-0.015
Oxygen (O)13.76313.65-0.11313.72-0.043
Chlorine (Cl) 45.745 45.81 (by difference) +0.065 45.78 (direct) +0.035

Analysis and Expertise-Driven Insights

  • Accuracy: The data from Methodology 2 (Direct Cl) shows smaller deviations from the theoretical values for all elements. This highlights the superior accuracy of direct measurement over indirect calculation.

  • Trustworthiness of Chlorine Value: The primary weakness of Methodology 1 is that the calculated chlorine value accumulates the errors from the four other measurements. A small, negative deviation in the oxygen analysis, for instance, will lead to a falsely elevated chlorine percentage. For regulatory submissions or characterization of reference standards, the direct measurement of all elements, especially heteroatoms like halogens, is strongly preferred.[36][37]

  • Causality of Errors: Incomplete combustion of halogenated compounds can be a challenge. The presence of chlorine can sometimes interfere with the complete oxidation of the sample or affect the performance of the reduction catalysts in a standard CHN analyzer. Advanced multi-element analyzers are often designed with specific traps and combustion parameters to handle such challenging matrices, leading to more robust and accurate results.[33][38]

  • Workflow Efficiency: While requiring a higher initial capital investment, a multi-element analyzer that can determine C, H, N, and Cl simultaneously significantly reduces analysis time and potential for operator error compared to running separate analyses and performing manual calculations.

Conclusion & Recommendations

The elemental analysis of halogenated compounds like C6H8Cl3NO2 requires careful consideration of the analytical methodology.

  • For routine screening where high accuracy for the halogen component is not critical, a standard CHN/O analyzer with chlorine determination by difference can be a cost-effective solution.

  • For pivotal studies, regulatory submissions, and the characterization of reference materials in drug development, the use of an advanced elemental analyzer with direct halogen determination capability is highly recommended. The improved accuracy, reliability, and efficiency provide a more trustworthy and defensible dataset, which is paramount in the pharmaceutical industry.

By understanding the theoretical basis and the practical nuances of different analytical technologies, researchers can make informed decisions that ensure the integrity and quality of their data.

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A Comparative Guide to the UV-Vis Absorption Spectra of Morpholine Trichloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of morpholine trichloroacetamide derivatives. It is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of these compounds. We will delve into the underlying principles, experimental considerations, and comparative analysis of spectral data, offering insights into the structure-absorbance relationships of this important class of molecules.

Introduction: The Significance of UV-Vis Spectroscopy for Morpholine Derivatives

UV-Vis spectroscopy is a powerful and widely accessible analytical technique used to study the electronic transitions within a molecule.[1][2][3] When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state.[4] The wavelength at which this absorption occurs is characteristic of the molecule's electronic structure, particularly the presence of chromophores—groups of atoms that are responsible for the absorption of light.[1]

For organic molecules like morpholine trichloroacetamide derivatives, the primary chromophores are typically associated with π-bonds, such as those found in aromatic rings or carbonyl groups.[1] The morpholine ring itself, being a saturated heterocycle, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). However, when derivatized with a trichloroacetamide group and potentially other substituents, the resulting molecule can exhibit characteristic absorption bands.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information for:

  • Structural Elucidation: Confirming the presence of specific chromophores and conjugation systems.

  • Quantitative Analysis: Determining the concentration of a compound in solution using the Beer-Lambert Law.

  • Purity Assessment: Detecting the presence of impurities that may have different absorption profiles.

  • Studying Intermolecular Interactions: Observing shifts in absorption spectra due to changes in solvent polarity or pH.

Experimental Methodology: A Self-Validating Approach

The reliability of UV-Vis spectral data hinges on a meticulously executed experimental protocol. Here, we outline a robust methodology designed to ensure accuracy and reproducibility.

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended to minimize errors arising from fluctuations in the light source intensity.[1] This setup simultaneously measures the absorbance of the sample and a reference (blank) solution.

Materials:

  • Solvent: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[5][6] A solvent that is transparent in the wavelength range of interest and does not react with the analyte should be selected. Common choices include ethanol, methanol, acetonitrile, and cyclohexane. For this guide, we will focus on data obtained in ethanol unless otherwise specified.

  • Cuvettes: Quartz cuvettes are required for measurements in the UV region (below 340 nm) due to their transparency at these wavelengths. A standard path length of 1 cm is typically used.

  • Analytes: High-purity samples of the morpholine trichloroacetamide derivatives are essential for accurate spectral characterization.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis A Weigh high-purity derivative B Dissolve in appropriate solvent (e.g., Ethanol) A->B C Prepare a series of dilutions (for quantitative analysis) B->C G Fill cuvette with sample solution C->G D Select double-beam UV-Vis spectrophotometer E Set wavelength range (e.g., 200-400 nm) D->E F Calibrate with a blank (solvent-filled cuvette) E->F H Place in sample holder F->H G->H I Acquire absorption spectrum H->I J Identify λmax I->J K Determine Absorbance at λmax J->K L Calculate Molar Absorptivity (ε) using Beer-Lambert Law K->L

Caption: A generalized workflow for acquiring UV-Vis absorption spectra of morpholine trichloroacetamide derivatives.

Step-by-Step Protocol:

  • Solution Preparation:

    • Accurately weigh a precise amount of the morpholine trichloroacetamide derivative.

    • Dissolve the compound in a known volume of a suitable UV-grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of dilutions to determine the linear range for quantitative analysis, if required.

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for many organic compounds).

    • Fill a clean quartz cuvette with the same solvent used to prepare the sample solutions. This will serve as the blank.

    • Place the blank cuvette in both the reference and sample holders and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample-filled cuvette in the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • If performing quantitative analysis, construct a calibration curve by plotting absorbance versus concentration for the series of dilutions.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Comparative Analysis of UV-Vis Spectra

The UV-Vis absorption characteristics of morpholine trichloroacetamide derivatives are primarily influenced by the electronic transitions within the trichloroacetamide moiety and any other chromophoric substituents attached to the morpholine ring or the acetamide nitrogen.

General Spectral Features:

In the absence of other strongly absorbing groups, morpholine trichloroacetamide derivatives are expected to exhibit absorption bands in the shorter UV region, typically below 300 nm. These absorptions arise from n → π* and π → π* electronic transitions associated with the carbonyl group of the acetamide.[4][5]

  • n → π Transitions:* These are transitions of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. They are typically of lower intensity.

  • π → π Transitions:* These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense than n → π* transitions.

Influence of Substituents:

The introduction of additional substituents can significantly alter the absorption spectrum. For instance, the presence of an aromatic ring attached to the morpholine nitrogen or the acetamide group will introduce new absorption bands characteristic of the aromatic system. The conjugation between the aromatic ring and the acetamide carbonyl group can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity.[7]

Solvent Effects (Solvatochromism):

The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum.[5][6]

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength. This is often observed for π → π* transitions when moving to a more polar solvent.[6] The excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is characteristic of n → π* transitions in polar, hydrogen-bonding solvents.[6] The non-bonding electrons in the ground state can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Hypothetical Comparative Data:

To illustrate these principles, let's consider a hypothetical comparison of three morpholine trichloroacetamide derivatives.

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Predominant Transition
Derivative A N-(trichloroacetyl)morpholineEthanol2258,500π → π* (C=O)
Derivative B 4-Phenyl-N-(trichloroacetyl)morpholineEthanol26015,000π → π* (Aromatic + C=O)
Derivative C N-(trichloroacetyl)morpholineCyclohexane2208,200π → π* (C=O)

Interpretation of Hypothetical Data:

  • Derivative A vs. Derivative B: The presence of the phenyl group in Derivative B, which is in conjugation with the lone pair of the nitrogen atom, results in a significant bathochromic shift (from 225 nm to 260 nm) and an increase in molar absorptivity. This is indicative of an extended conjugated system.

  • Derivative A in Ethanol vs. Cyclohexane (Derivative C): When comparing the spectrum of Derivative A in a polar solvent (ethanol) to a non-polar solvent (cyclohexane), a slight bathochromic shift is observed in the more polar solvent. This is consistent with the stabilization of the more polar π* excited state in ethanol.

Structural Relationships and Electronic Transitions

The electronic transitions observed in the UV-Vis spectra of these derivatives can be rationalized by considering their molecular orbital diagrams.

G cluster_A Derivative A (No Aromatic Ring) cluster_B Derivative B (With Aromatic Ring) MO_A π* (C=O) n (O) π (C=O) MO_A:f2->MO_A:f0 MO_A:f1->MO_A:f0 MO_B π* (Aromatic + C=O) n (O) π (Aromatic + C=O) MO_B:f2->MO_B:f0 Energy Energy Transition_A Transition_B

Caption: A simplified molecular orbital diagram illustrating the effect of conjugation on the energy of electronic transitions.

In a simple N-(trichloroacetyl)morpholine (Derivative A), the primary transitions are localized on the carbonyl group. The introduction of a phenyl group (Derivative B) creates a larger conjugated system, which lowers the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a smaller energy gap between the π and π* orbitals, leading to absorption at a longer wavelength (lower energy).

Conclusion

UV-Vis spectroscopy is an indispensable tool for the characterization of morpholine trichloroacetamide derivatives. By understanding the principles of electronic transitions and the influence of molecular structure and solvent, researchers can effectively utilize this technique for both qualitative and quantitative analysis. The comparative analysis of spectral data, as demonstrated in this guide, provides valuable insights into the structure-property relationships of these compounds, which is crucial for their application in drug discovery and development.

References

  • Solvent induced shifts in the UV spectrum of amides. PubMed. [Link][5]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link][1]

  • CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Scribd. [Link][2]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. [Link][3]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link][7]

  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link][6]

  • UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link][4]

Sources

Spectral Divergence: N-Acetylmorpholine (NAM) vs. N-Trichloroacetylmorpholine (TCAM)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between N-acetylmorpholine and N-trichloroacetylmorpholine spectra Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the precise world of organic synthesis and drug development, distinguishing between acetylated and trichloroacetylated intermediates is a critical analytical task. While N-acetylmorpholine (NAM) represents a standard tertiary amide with robust resonance stability, N-trichloroacetylmorpholine (TCAM) introduces a potent electron-withdrawing trichloromethyl group that dramatically alters the electronic landscape of the molecule.[1]

This guide provides a definitive technical comparison of their spectral signatures. The core distinction lies in the Carbonyl (C=O) bond character : the


 group in TCAM induces a significant hypsochromic shift (blue shift)  in the IR spectrum and alters the rotational barrier  observed in NMR, often leading to faster exchange dynamics compared to NAM.
Electronic & Structural Foundations

To interpret the spectra, one must first understand the electronic tug-of-war occurring at the amide core.

  • N-Acetylmorpholine (NAM): The methyl group (

    
    ) is weakly electron-donating (hyperconjugation).[1] This stabilizes the dipolar resonance form (
    
    
    
    ), imparting significant double-bond character to the C-N bond.[1] This results in a "stiff" amide bond with a high rotational barrier (~16-20 kcal/mol).[1]
  • N-Trichloroacetylmorpholine (TCAM): The trichloromethyl group (

    
    ) is strongly electron-withdrawing via induction.[1] This pulls electron density away from the carbonyl carbon, making it more electrophilic. Paradoxically, while this strengthens the C=O bond (increasing 
    
    
    
    ), it often destabilizes the C-N resonance contribution relative to the inductive withdrawal, potentially lowering the rotational barrier compared to NAM.
Visualizing the Synthesis & Electronic Logic

G cluster_0 Reagents Morpholine Morpholine (Nucleophile) NAM N-Acetylmorpholine (NAM) High Resonance Character Morpholine->NAM + AcCl / Base (Standard Acetylation) TCAM N-Trichloroacetylmorpholine (TCAM) Strong Inductive Effect Morpholine->TCAM + TCCl / Base (Schotten-Baumann) AcCl Acetyl Chloride (CH3COCl) AcCl->NAM TCCl Trichloroacetyl Chloride (CCl3COCl) TCCl->TCAM

Figure 1: Synthetic pathways and resulting electronic character of NAM and TCAM.

Infrared Spectroscopy (IR): The Carbonyl Diagnostic

The most immediate confirmation of trichloroacetylation is observed in the vibrational frequency of the carbonyl group.

  • NAM (Standard Amide): The strong resonance donation from Nitrogen lengthens the C=O bond, lowering its force constant.

    • 
      : 1640 – 1660 cm⁻¹  (Typical tertiary amide band).[1]
      
  • TCAM (Halo-Amide): The inductive effect of the three Chlorine atoms withdraws electron density from the carbonyl carbon. This shortens and stiffens the C=O bond, shifting the absorption to a higher wavenumber.[2]

    • 
      : 1690 – 1710 cm⁻¹ .[1]
      

Key Diagnostic: A shift of approximately +40-50 cm⁻¹ is the "fingerprint" of the


 group replacing 

.
NMR Spectroscopy: Dynamic & Chemical Shift Analysis
A. Proton NMR (

H)

The absence of the acetyl methyl singlet is the primary indicator, but the shape of the morpholine ring signals provides deeper insight into the conformational dynamics.

FeatureN-Acetylmorpholine (NAM)N-Trichloroacetylmorpholine (TCAM)
Acetyl Methyl Sharp Singlet (~2.08 ppm) Absent (Diagnostic)
Ring Protons (

)
Distinct multiplets (3.4–3.7 ppm).[1] Often broadened or split into two sets (syn/anti) due to slow rotation at RT.[1]Multiplets shifted downfield (~3.6–4.0 ppm).[1] Signals may appear sharper or coalesced if the

group lowers the rotational barrier enough to approach fast exchange.
Ring Protons (

)
Multiplets (~3.6 ppm).[1]Multiplets (~3.7–3.8 ppm).[1] Less affected by the N-substituent.

Expert Insight: In NAM, the restricted rotation around the C-N bond creates distinct magnetic environments for the protons cis and trans to the carbonyl oxygen. In TCAM, while the environment is still asymmetric, the bulky


 can alter the equilibrium population of rotamers and the rate of exchange.
B. Carbon-13 NMR (

C)

This is the definitive confirmation method.[1]

Carbon TypeNAM Chemical Shift (

, ppm)
TCAM Chemical Shift (

, ppm)
Mechanistic Explanation
Carbonyl (C=O) 169.0 – 170.0 160.0 – 162.0 The "Heavy Atom Effect" and strong induction from

typically cause an upfield shift (shielding) of the carbonyl carbon relative to the acetyl analog.[1]
Alpha Carbon 21.0 – 23.0 (

)
90.0 – 95.0 (

)
The

carbon appears in a unique region, distinct from any alkyl or aromatic signal.[1]
Ring Carbons ~42.0 (

) / ~66.0 (

)
~44.0 (

) / ~66.0 (

)
Slight downfield shift of N-adjacent carbons due to electron withdrawal.[1]
Experimental Protocols
Protocol A: Synthesis of N-Trichloroacetylmorpholine (TCAM)

Use this protocol to generate a reference standard.

Reagents: Morpholine (1.0 equiv), Trichloroacetyl chloride (1.1 equiv), Triethylamine (


, 1.2 equiv), Dichloromethane (DCM).[1]
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Dissolve Morpholine (e.g., 10 mmol) and 
    
    
    
    in dry DCM (20 mL). Cool to 0°C (ice bath).
  • Addition: Add Trichloroacetyl chloride dropwise over 15 minutes. The reaction is highly exothermic; control the rate to prevent splattering.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove unreacted morpholine), then Brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. TCAM is typically a solid/crystalline residue (MP > 50°C, varying by purity).[1] Recrystallize from EtOH/Hexane if necessary.
    
Protocol B: NMR Acquisition Parameters
  • Solvent:

    
     is standard.[1] For dynamic studies (rotational barrier), use DMSO-
    
    
    
    or Toluene-
    
    
    to access higher temperatures.[1]
  • Concentration: ~10-15 mg/0.6 mL for

    
    H; ~30-50 mg for 
    
    
    
    C.[1]
  • Relaxation Delay (

    
    ):  Set to 2-3 seconds  for quantitative integration of the 
    
    
    
    carbon, which often has a long
    
    
    relaxation time due to the lack of attached protons.
Decision Logic for Identification

DecisionTree Start Unknown Sample Spectrum CheckH1 Step 1: Check 1H NMR Is there a singlet at ~2.1 ppm? Start->CheckH1 NAM_Likely Likely N-Acetylmorpholine (NAM) Check IR for C=O @ ~1650 cm-1 CheckH1->NAM_Likely Yes CheckC13 Step 2: Check 13C NMR Look for peak at ~90-95 ppm CheckH1->CheckC13 No YesH1 Yes NoH1 No TCAM_Confirmed CONFIRMED: TCAM (N-Trichloroacetylmorpholine) CheckC13->TCAM_Confirmed Yes Other Other Derivative (e.g., Formyl, Benzoyl) CheckC13->Other No FoundC13 Peak Present (90-95 ppm) NoC13 Absent

Figure 2: Spectral decision tree for identifying NAM vs. TCAM.

References
  • National Institute of Standards and Technology (NIST). Morpholine, 4-acetyl- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on C=O stretching frequencies and inductive effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Reference for solvent shifts and impurity analysis).[1]

  • Wiberg, K. B. (1999).[1] "The Amide Rotational Barrier."[3][4][5][6] Accounts of Chemical Research, 32(11), 922–929.[1] (Mechanistic grounding for amide bond rotation dynamics).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for heavy atom effects on Carbonyl shifts).[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2,2-Trichloro-1-morpholin-4-ylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,2,2-Trichloro-1-morpholin-4-ylethanone Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist

Executive Summary & Core Directive

This compound (CAS: 13306-60-0), also known as N-(Trichloroacetyl)morpholine, is a specialized reagent often utilized as a building block in organic synthesis or as a reference standard in agrochemical development.[1] Its chemical structure—a morpholine ring acylated by a trichloroacetyl group—imparts specific reactivity profiles, notably susceptibility to hydrolysis under basic conditions to release trichloroacetic acid (TCA) and morpholine.

The Core Safety Axiom: Treat this compound not just as an irritant, but as a latent corrosive source . Upon contact with moisture (mucous membranes, eyes, lungs), the trichloroacetyl moiety can hydrolyze, potentially delivering a localized dose of acidic byproducts.

Emergency Quick Reference (EQR)

Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).[2][3]

Scenario Immediate Action Protocol
Eye Contact Time Critical: Flush immediately with water for 15 minutes. Lift eyelids.[4][5] Do not wait for pain. Seek medical attention.
Skin Contact Brush off dry solids first. Wash with soap and water for 15 minutes.[4] Discard contaminated leather goods.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[5]
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration and secondary esophageal burns). Call a poison center.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities. This system is designed to create a redundant barrier against both solid particulates and potential hydrolysis products.

Hand Protection Strategy

Rationale: Standard latex gloves are permeable to halogenated organic compounds. Nitrile provides better resistance, but thickness matters.

Glove Type Material Thickness Breakthrough Time (Est.) Usage Context
Primary Layer Nitrile (Disposable)4–5 mil (0.10–0.12 mm)< 5 mins incidental contact.[1]
Secondary Layer Nitrile (Extended Cuff)8–10 mil (0.20–0.25 mm)Mandatory for synthesis/stock preparation.
High Hazard Laminate (Silver Shield®)Multi-layerRequired for spill cleanup or heating reactions.
Respiratory & Body Protection [1][4][6][7]
  • Respiratory: Work inside a certified chemical fume hood.[4] If weighing outside a hood (not recommended), use a P100 particulate respirator with an organic vapor (OV) cartridge to capture any volatile hydrolysis products.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of particulate migration.

  • Clothing: 100% cotton lab coat (polyester melts on skin in fire/reaction) + long sleeves.

Operational Handling Protocols
A. Weighing & Transfer (Solid State)
  • The Hazard: Static electricity can cause the light powder to disperse, leading to inhalation or surface contamination.

  • The Protocol:

    • Static Control: Use an antistatic gun or ionizer bar near the balance.

    • Containment: Weigh into a tared vial inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a larger beaker) to transport the vial.

    • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with dichloromethane (DCM) or ethyl acetate before removing it from the hood.

B. Solubilization & Reaction Setup
  • Solvent Choice: Soluble in DCM, DMSO, Ethyl Acetate, and Methanol.

  • Causality: Avoid aqueous bases (NaOH, KOH) during the initial dissolution. The trichloroacetyl group is electron-withdrawing, making the amide bond susceptible to base-catalyzed hydrolysis [1].[1]

  • Self-Validating Step: Check the pH of your aqueous waste streams.[1] If the pH is unexpectedly low (<3), it indicates significant hydrolysis has occurred, releasing TCA.

C. Spill Response Workflow
  • Trigger: Spills > 500 mg.

SpillResponse Start SPILL DETECTED (>500 mg) Evacuate 1. Evacuate Area & Alert Lab Personnel Start->Evacuate PPE 2. Don Enhanced PPE: Double Nitrile + Goggles Evacuate->PPE Contain 3. Containment: Cover with Absorbent Pads PPE->Contain Neutralize 4. Decontamination: Wipe with dilute NaHCO3 (Neutralize potential acid) Contain->Neutralize Dispose 5. Disposal: Seal in Haz Waste Bag Label: 'Halogenated Organic' Neutralize->Dispose

Figure 1: Decision logic for responding to a solid spill of this compound.

Waste Management & Disposal

Do not dispose of this compound down the drain.[6] It poses a risk to aquatic life and can form toxic disinfection byproducts (DBPs) if it enters water treatment systems containing chlorine [2].

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste. Label as "Toxic/Irritant Solid".
Liquid Waste Reaction mixtures (DCM, DMSO, etc.).Halogenated Organic Solvent Waste. Segregate from non-halogenated solvents.
Aqueous Waste Quenched reaction washes.Aqueous Waste (Toxic). Adjust pH to 6–8 before disposal pickup.
Technical References
  • Hydrolysis of Trichloroacetamides: Bowden, K., & Rumpal, S. (1997). Structure-reactivity studies of the hydrolysis of amides. Journal of Chemical Research.

  • Formation of DBPs: Bond, T., et al. (2011). Occurrence and formation of nitrogenous disinfection by-products.[1] Water Research, 45(16), 4341-4354.[1]

  • General Safety Data (Surrogate): Sigma-Aldrich. (2023). Safety Data Sheet for 2,2,2-Trichloroacetamide (CAS 594-65-0).[1][3] [1]

  • Compound Identity: PubChem. (2024). This compound (CID 10065609).[1] [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.